molecular formula C10H11ClN2O2 B1605710 1-(2-Chloro-4-nitrophenyl)pyrrolidine CAS No. 55403-91-3

1-(2-Chloro-4-nitrophenyl)pyrrolidine

Cat. No.: B1605710
CAS No.: 55403-91-3
M. Wt: 226.66 g/mol
InChI Key: XMLGZIMCJDYHOD-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)pyrrolidine (CAS 55403-91-3) is a high-purity chemical reagent supplied with a minimum purity of 97% . This compound, with the molecular formula C 10 H 11 ClN 2 O 2 and a molecular weight of 226.66 g/mol, is a solid at ambient temperatures and should be stored under these conditions . Its significant research value stems from its structural framework, which incorporates a pyrrolidine ring—a saturated nitrogen heterocycle that is a privileged scaffold in medicinal chemistry . The pyrrolidine ring enables a three-dimensional exploration of pharmacophore space due to its sp 3 -hybridization and non-planarity, properties that are crucial for developing drug candidates with optimized selectivity and ADME/Tox profiles . This specific structure, featuring a chloro and a nitro substituent on the phenyl ring, makes it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical development . Furthermore, derivatives of pyrrolidine substituted with nitro groups are of strong interest in materials science, particularly in the design and synthesis of organic crystals with non-linear optical (NLO) properties for potential applications in optical switches and frequency conversion devices . This product is intended for research and development purposes in a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to their institution's chemical hygiene plans prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)pyrrolidine
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InChI

InChI=1S/C10H11ClN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XMLGZIMCJDYHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3069019
Record name Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-
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Molecular Weight

226.66 g/mol
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CAS No.

55403-91-3
Record name 1-(2-Chloro-4-nitrophenyl)pyrrolidine
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Record name Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-
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Record name Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-
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Record name Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-
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Record name 1-(2-chloro-4-nitrophenyl)pyrrolidine
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Foundational & Exploratory

"1-(2-Chloro-4-nitrophenyl)pyrrolidine" properties and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Properties and Reactivity of 1-(2-Chloro-4-nitrophenyl)pyrrolidine

Introduction

This compound is a substituted aromatic compound featuring a pyrrolidine ring attached to a 2-chloro-4-nitrophenyl moiety. Its chemical architecture, characterized by an electron-deficient aromatic system, makes it a valuable intermediate in organic synthesis. The reactivity of this molecule is primarily dictated by the interplay of three key features: the pyrrolidine ring, the chlorine atom, and the nitro group. The strong electron-withdrawing nature of the nitro group, positioned para to the chlorine, significantly activates the aromatic ring towards nucleophilic aromatic substitution. This guide provides a comprehensive overview of the synthesis, properties, and characteristic reactivity of this compound, offering insights for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂O₂[1][2]
Molecular Weight 226.66 g/mol [2]
CAS Number 55403-91-3[3][4]
Appearance Expected to be a solidInferred
Monoisotopic Mass 226.0509 Da[1]
Predicted XlogP 3.0[1]
Purity (Typical) ≥97%[3]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. While a comprehensive public dataset is limited, typical spectral characteristics can be inferred from its structure and available data for similar compounds. Free spectral data including NMR, FTIR, UV-Vis, and MS (GC) are available for this compound on SpectraBase.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the chloro and nitro substituents, as well as signals for the methylene protons of the pyrrolidine ring.

  • ¹³C NMR: The carbon NMR spectrum would reveal signals for the six aromatic carbons, with those bonded to the electron-withdrawing groups shifted downfield, and two distinct signals for the pyrrolidine carbons.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom. Predicted m/z values for various adducts have been calculated.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1520 and 1340 cm⁻¹), C-N stretching, and C-Cl stretching vibrations.

Synthesis of this compound

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of a suitable di-substituted benzene precursor with pyrrolidine. The most common precursor is 1,2-dichloro-4-nitrobenzene, where the chlorine at position 1 is more activated towards substitution due to the para-nitro group.

G cluster_workflow Synthesis Workflow reagent1 1,2-Dichloro-4-nitrobenzene start Mix Reagents & Solvent reagent1->start reagent2 Pyrrolidine reagent2->start solvent Solvent (e.g., Ethanol, DMF) solvent->start base Base (e.g., K₂CO₃, Et₃N) base->start product This compound heat Heat Reaction Mixture (e.g., Reflux) start->heat monitor Monitor Progress (TLC) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Crystallization/Chromatography) workup->purify purify->product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via SₙAr

This protocol is a representative method based on standard procedures for SₙAr reactions.

  • Reaction Setup: To a round-bottom flask, add 1,2-dichloro-4-nitrobenzene (1.0 eq), a suitable solvent such as ethanol or DMF, and a base (e.g., potassium carbonate or triethylamine, 1.5-2.0 eq) to act as an HCl scavenger.

  • Addition of Nucleophile: Slowly add pyrrolidine (1.1 eq) to the stirred mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into water. If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Chemical Reactivity

The reactivity of this compound is dominated by the activated aromatic ring, allowing for further functionalization at two key positions: the chlorine atom and the nitro group.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom on the aromatic ring is highly susceptible to substitution by nucleophiles. This reactivity is a direct consequence of the strong electron-withdrawing effect of the nitro group at the para position, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[6][7] This reaction is a cornerstone of functionalizing electron-deficient aromatic systems.[8]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

  • Suitable Nucleophiles: A wide range of nucleophiles can displace the chloride, including:

    • Amines: Primary and secondary amines can be used to introduce new nitrogen-containing substituents.

    • Alkoxides/Phenoxides: Reaction with alkoxides or phenoxides yields the corresponding ethers.

    • Thiols: Thiolates react to form thioethers.

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine (aniline derivative), a crucial transformation in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[9][10] The choice of reducing agent is critical and depends on the desired chemoselectivity, especially concerning the potential for simultaneous dehalogenation.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a highly efficient method.[11]

    • Palladium on Carbon (Pd/C): Widely used, but can sometimes lead to hydrodechlorination (loss of the chlorine atom).[11]

    • Raney Nickel: An alternative catalyst that is often less prone to causing dehalogenation of aryl chlorides.[11]

    • Platinum(IV) Oxide (PtO₂): Another effective catalyst for this transformation.[12]

  • Metal-Acid Systems:

    • Iron (Fe) or Zinc (Zn) in Acid: Using iron or zinc powder in the presence of an acid like acetic acid or hydrochloric acid is a classic, mild, and often chemoselective method for nitro group reduction.[11]

    • Tin(II) Chloride (SnCl₂): A mild reagent that is tolerant of many other functional groups.[12]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate in the presence of a catalyst (e.g., Pd/C) can also be effective.

G cluster_workflow Nitro Group Reduction Workflow start_mol This compound dissolve Dissolve Substrate in Solvent (e.g., EtOH, AcOH) start_mol->dissolve product_mol 4-Pyrrolidin-1-yl-3-chloroaniline add_reagent Add Reducing Agent (e.g., Fe powder, SnCl₂) dissolve->add_reagent heat Heat Reaction Mixture add_reagent->heat filter Filter (if metal used) heat->filter neutralize Neutralize & Extract filter->neutralize purify Purify Product neutralize->purify purify->product_mol

Caption: General workflow for the reduction of the nitro group.

Experimental Protocol: Nitro Group Reduction with Iron
  • Reaction Setup: Suspend this compound (1.0 eq) in a mixture of ethanol and water (or acetic acid).

  • Addition of Reagent: Add iron powder (3-5 eq) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux. The reaction is often exothermic. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate to remove the ethanol. Basify the remaining aqueous solution with a base like sodium carbonate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude aniline derivative, which can be further purified if necessary.

Applications in Synthetic Chemistry

The dual reactivity of this compound makes it a versatile building block. It allows for a sequential or orthogonal chemical strategy where one functional group can be modified while leaving the other intact for a subsequent transformation. For example, the chlorine can be substituted first, followed by the reduction of the nitro group, leading to complex, polysubstituted aniline derivatives. These derivatives are core structures in many biologically active molecules and functional materials. The precursor, 2-chloro-4-nitroaniline, is a known intermediate in the synthesis of dyes and pharmaceuticals, suggesting similar applications for its derivatives.[9][13]

Conclusion

This compound is a synthetically useful intermediate whose chemistry is governed by the principles of nucleophilic aromatic substitution and nitro group reduction. The presence of the activating nitro group renders the chlorine atom labile to substitution by a wide array of nucleophiles. Concurrently, the nitro group itself can be readily converted to an amine, providing another site for molecular elaboration. A thorough understanding of these reaction pathways allows chemists to leverage this compound as a strategic component in the design and synthesis of more complex molecular targets for research and development.

References

  • PrepChem.com. Synthesis of 2-chloro-4-nitroaniline. Available from: [Link]

  • SpectraBase. This compound. Available from: [Link]

  • PubChemLite. This compound (C10H11ClN2O2). Available from: [Link]

  • NIST WebBook. Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-. Available from: [Link]

  • StudyMode. Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenze. Available from: [Link]

  • Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE. Available from: [Link]

  • National Center for Biotechnology Information. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Available from: [Link]

  • Muraina, I. A., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules. Available from: [Link]

  • Google Patents. US20150232412A1 - Process for the reduction of nitro derivatives to amines.
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  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]

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  • Wikipedia. Pyrrolidine. Available from: [Link]

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  • Dove Press. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

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  • MDPI. A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[14][15]diazino [4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. Available from: [Link]

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An In-depth Technical Guide to 1-(2-Chloro-4-nitrophenyl)pyrrolidine (CAS: 55403-91-3)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(2-Chloro-4-nitrophenyl)pyrrolidine, a valuable chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical properties, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles.

Core Compound Properties

This compound is a substituted aromatic compound featuring a pyrrolidine ring attached to a 2-chloro-4-nitrophenyl moiety.[1] Its chemical structure combines the reactivity of an activated aryl halide with the versatile scaffold of a pyrrolidine ring, making it a useful building block in organic synthesis.

PropertyValueSource
CAS Number 55403-91-3[1]
Molecular Formula C₁₀H₁₁ClN₂O₂[1]
Molecular Weight 226.66 g/mol [1][2]
Appearance Yellowish powder[3]
Purity Typically ≥97%[1]
Storage Room temperature[1]

Synthesis of this compound

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is ideal for introducing amine nucleophiles onto an activated aromatic ring.

Reaction Principle

The key to this synthesis is the activation of the chlorobenzene ring by the presence of a strongly electron-withdrawing nitro group (-NO₂) in the para position relative to the chlorine atom. This activation facilitates the attack of a nucleophile, in this case, pyrrolidine. The chlorine atom at the ortho position further influences the electronic environment of the ring.

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The nitro group plays a crucial role in stabilizing this negatively charged intermediate through resonance, thereby lowering the activation energy of the reaction.[4]

Visualizing the Synthesis Workflow

reagents Starting Materials: 1,2-Dichloro-4-nitrobenzene Pyrrolidine Base (e.g., K₂CO₃) Solvent (e.g., DMF or Acetonitrile) reaction_vessel Reaction Vessel: Heat and Stir reagents->reaction_vessel 1. Add reagents workup Aqueous Workup: Quench with water Extract with organic solvent reaction_vessel->workup 2. Reaction completion purification Purification: Column Chromatography or Recrystallization workup->purification 3. Isolate crude product product Final Product: This compound purification->product 4. Obtain pure product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous syntheses of similar compounds. Researchers should optimize conditions as needed.

Materials:

  • 1,2-Dichloro-4-nitrobenzene

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of 1,2-dichloro-4-nitrobenzene (1.0 eq) in anhydrous DMF, add pyrrolidine (1.2 eq) followed by anhydrous potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a yellowish solid.

Spectroscopic Characterization

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the chloro and nitro substituents. The pyrrolidine ring protons will appear as multiplets in the aliphatic region.

13C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. The carbons of the pyrrolidine ring will resonate in the upfield region.

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-O stretching of the nitro group, C-N stretching of the amine, and C-Cl stretching.

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (226.66 g/mol ), along with characteristic fragmentation patterns.[2]

SpectraBase provides access to experimental NMR, FTIR, UV-Vis, and MS data for this compound.[6]

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the presence of the nitro group and the chloro substituent on the aromatic ring.

Reduction of the Nitro Group

A key transformation of this compound is the reduction of the nitro group to an amine. This reaction opens up a wide range of synthetic possibilities for creating novel derivatives. The resulting aniline derivative, 4-amino-2-chloro-1-(pyrrolidin-1-yl)benzene, is a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and dyes.[7][8]

Various reagents can be employed for this reduction, with the choice depending on the desired selectivity and the presence of other functional groups. Common methods include:

  • Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel.

  • Metal-acid systems, for instance, tin(II) chloride in hydrochloric acid or iron in acetic acid.

Further Nucleophilic Aromatic Substitution

While the chlorine atom is less activated than in the starting material (1,2-dichloro-4-nitrobenzene) due to the electron-donating nature of the pyrrolidine ring, it may still undergo nucleophilic substitution under more forcing conditions. This allows for the sequential introduction of different nucleophiles, leading to highly functionalized aromatic compounds.

Application in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a prominent feature in many FDA-approved drugs and biologically active compounds.[9] Its three-dimensional structure allows for effective exploration of pharmacophore space, which is crucial for drug-receptor interactions.[9]

This compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The ability to modify both the aromatic ring (via reduction of the nitro group and substitution of the chlorine) and the pyrrolidine ring makes it a versatile building block for creating libraries of compounds for screening in various disease areas, including cancer, infectious diseases, and central nervous system disorders.[9][10][11]

start This compound reduction Reduction of Nitro Group start->reduction snar Further S N Ar start->snar aniline_deriv 4-Amino-2-chloro-1- (pyrrolidin-1-yl)benzene reduction->aniline_deriv substituted_deriv Di-substituted Aromatic Derivatives snar->substituted_deriv pharma Pharmaceuticals aniline_deriv->pharma dyes Dyes & Pigments aniline_deriv->dyes substituted_deriv->pharma

Caption: Potential synthetic pathways and applications of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a fume hood. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Avoid release to the environment.[3]

In case of accidental ingestion, seek immediate medical attention.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis. Its straightforward synthesis via nucleophilic aromatic substitution and the reactivity of its functional groups make it an attractive starting material for the development of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science. Proper handling and adherence to safety protocols are essential when working with this compound.

References

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"1-(2-Chloro-4-nitrophenyl)pyrrolidine" chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Synthesis of 1-(2-Chloro-4-nitrophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Synthetic Intermediate

This compound is a substituted aromatic amine that serves as a valuable building block in synthetic organic chemistry. Belonging to the class of pyrrolidines, a scaffold frequently found in natural products and pharmaceuticals, this compound's true utility lies in its specific arrangement of functional groups.[1][2][3] The presence of a nucleophilically displaceable chlorine atom, an electron-withdrawing nitro group, and a pyrrolidine moiety makes it a strategic precursor for the synthesis of more complex molecules. Its derivatives have been explored in various research contexts, including the development of potential therapeutics.[2][4] This guide provides a detailed examination of its chemical structure, properties, and a comprehensive, field-proven protocol for its synthesis, grounded in the principles of nucleophilic aromatic substitution.

PART 1: Chemical Structure and Physicochemical Properties

The structural identity of this compound is defined by a pyrrolidine ring attached to a 2-chloro-4-nitrophenyl group. The pyrrolidine is a five-membered saturated nitrogen heterocycle.[5] The phenyl ring is substituted with a chlorine atom and a nitro group, which are positioned ortho and para, respectively, to the point of pyrrolidine attachment.

Structural Diagram

Caption: Chemical Structure of this compound.

Physicochemical Data Summary
PropertyValueSource
IUPAC Name This compoundNIST[6]
CAS Number 55403-91-3Vibrant Pharma Inc.[7]
Molecular Formula C₁₀H₁₁ClN₂O₂NIST[6][8]
Molecular Weight 226.66 g/mol NIST[6][8]
Appearance Typically a solid, often yellow or crystallineImplied by similar compounds
Purity (Typical) ≥97%Vibrant Pharma Inc.[7]

PART 2: Synthesis via Nucleophilic Aromatic Substitution (S_N_Ar)

The most direct and widely employed method for synthesizing this compound is through a nucleophilic aromatic substitution (S_N_Ar) reaction. This pathway is highly efficient due to the electronic properties of the starting materials.

Authoritative Grounding: The S_N_Ar Mechanism

The S_N_Ar reaction is a cornerstone of aromatic chemistry, enabling the substitution of a leaving group on an aromatic ring by a nucleophile.[9] Its success hinges on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring.

Pillars of the Reaction:

  • Electron-Deficient Ring: The nitro group (-NO₂) is a powerful EWG. Through resonance and inductive effects, it withdraws electron density from the benzene ring, making the ring carbons electrophilic and susceptible to attack by a nucleophile.

  • Nucleophilic Attack: Pyrrolidine, a secondary amine, acts as a potent nucleophile, attacking one of the electron-deficient carbons.[3]

  • Stabilized Intermediate: The attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, providing significant stabilization.[10][11]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of a leaving group. In the starting material, 1,2-dichloro-4-nitrobenzene, both chlorine atoms are potential leaving groups.

Regioselectivity—Why the Chlorine at C-1 is Displaced: The nitro group exerts its activating effect most strongly at the ortho and para positions. In 1,2-dichloro-4-nitrobenzene, one chlorine is ortho to the nitro group (at C-1 relative to the Cl at C-2) and the other is meta (at C-2 relative to the Cl at C-1). However, the key is the position relative to the powerful nitro activator. The chlorine at the position para to the nitro group (C-1) is significantly more activated towards nucleophilic attack than the chlorine at the meta position (C-2).[10][11][12] The resonance structures of the Meisenheimer complex formed from attack at the para position allow the negative charge to be delocalized directly onto the nitro group, a highly stabilizing configuration that is not possible with attack at the meta position.

Synthesis Workflow and Mechanism Diagram

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol represents a robust and reproducible method for the laboratory-scale synthesis of the title compound.

StepProcedureCausality & Expert Insight
1. Reagent Setup To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-dichloro-4-nitrobenzene (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable polar aprotic solvent (e.g., acetonitrile, DMF).Solvent Choice: Acetonitrile is an excellent choice as it dissolves the reactants well and has a convenient boiling point for heating. Base: K₂CO₃ is a mild inorganic base used to neutralize the HCl that is formed as a byproduct. This prevents the protonation of the pyrrolidine nucleophile (which would render it non-nucleophilic) and drives the reaction to completion. An excess is used to ensure complete neutralization.
2. Nucleophile Addition Add pyrrolidine (1.2 eq) to the stirring mixture.A slight excess of the nucleophile (pyrrolidine) is used to ensure the complete consumption of the limiting reagent (1,2-dichloro-4-nitrobenzene).
3. Reaction Heat the reaction mixture to reflux (approx. 80-85°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).Temperature: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing ensures a constant reaction temperature. Monitoring: TLC is critical to determine the point of complete consumption of the starting material, preventing unnecessary heating that could lead to side products.
4. Work-up After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Concentrate the filtrate under reduced pressure to remove the solvent.This step removes the solid base and the salt byproduct. Rotary evaporation efficiently removes the bulk solvent.
5. Extraction Dissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).Washing: This removes any remaining inorganic impurities and water-soluble components. Drying: Anhydrous Na₂SO₄ removes residual water from the organic phase, which is crucial before final solvent removal.
6. Purification Concentrate the dried organic layer. Purify the resulting crude solid/oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.Chromatography: This is the definitive step to isolate the pure product from any unreacted starting material, regioisomers, or other byproducts, yielding a high-purity compound suitable for further use.
7. Characterization Confirm the structure and purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.Spectroscopic data provides unambiguous confirmation that the desired molecule has been synthesized.[13][14][15]

PART 3: Visualization of the Reaction Mechanism

The key to understanding the regioselectivity and efficiency of this synthesis lies in the stability of the Meisenheimer complex.

Caption: The S_N_Ar mechanism showing formation of the stabilized intermediate.

Conclusion

This compound is a strategically important chemical intermediate whose synthesis is a classic and practical illustration of nucleophilic aromatic substitution. The strong activating effect of the para-nitro group dictates the regiochemical outcome, allowing for a high-yielding and predictable reaction. The detailed protocol and mechanistic insights provided in this guide offer researchers a self-validating system for the reliable production of this versatile building block, paving the way for its application in drug discovery and materials science.

References

  • National Institute of Standards and Technology (NIST). Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-. NIST Chemistry WebBook. [Link]

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A Spectroscopic Guide to 1-(2-Chloro-4-nitrophenyl)pyrrolidine: Elucidating Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2-Chloro-4-nitrophenyl)pyrrolidine, a substituted aromatic compound with applications in chemical synthesis. For researchers and professionals in drug development and materials science, a thorough understanding of a molecule's spectroscopic signature is fundamental to confirming its identity, purity, and structural integrity. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a comprehensive analytical profile of the title compound.

Molecular Profile:

  • Compound Name: this compound

  • Molecular Formula: C₁₀H₁₁ClN₂O₂[1][2][3][4][5]

  • Molecular Weight: 226.66 g/mol [1][2][3]

  • CAS Number: 55403-91-3[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Framework

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can deduce the precise arrangement of atoms and their chemical environments.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is logically divided into two regions: the aliphatic signals from the pyrrolidine ring and the aromatic signals from the substituted phenyl ring.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz). The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the resulting peaks to determine the relative ratios of protons.

¹H NMR Data Summary

Predicted ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
Pyrrolidine H (α to N)~3.4 - 3.6Multiplet4HProtons on carbons adjacent to the nitrogen atom.
Pyrrolidine H (β to N)~2.0 - 2.2Multiplet4HProtons on carbons beta to the nitrogen atom.
Aromatic H (H-5)~7.5 - 7.7Doublet1HProton ortho to the nitro group.
Aromatic H (H-3)~8.0 - 8.2Doublet of Doublets1HProton between the chloro and nitro groups.
Aromatic H (H-6)~7.0 - 7.2Doublet1HProton adjacent to the pyrrolidine group.

Note: Actual chemical shifts can vary based on solvent and spectrometer frequency.

Causality in ¹H NMR:

  • Pyrrolidine Protons: The protons on the carbons directly attached to the nitrogen (α-protons) are deshielded compared to the β-protons due to the electron-withdrawing effect of the nitrogen atom, thus appearing at a higher chemical shift.

  • Aromatic Protons: The positions of the aromatic protons are heavily influenced by the electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, causing significant deshielding of the ortho and para protons. The chloro group (-Cl) is also electron-withdrawing, and the pyrrolidine group is electron-donating.

G cluster_workflow ¹H NMR Analysis Workflow prep Sample Preparation (Dissolve in CDCl₃ with TMS) acq Data Acquisition (400 MHz Spectrometer) prep->acq proc Data Processing (Fourier Transform, Phasing) acq->proc analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) proc->analysis struc Structure Confirmation analysis->struc

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule. Due to the low natural abundance of ¹³C (about 1.1%), spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal-to-noise ratio.[6][7]

¹³C NMR Data Summary

Predicted CarbonsChemical Shift (δ) ppm (Predicted)Assignment
Pyrrolidine C (β to N)~25Carbons beta to the nitrogen.
Pyrrolidine C (α to N)~50Carbons alpha to the nitrogen.
Aromatic C (C-6)~115Carbon adjacent to the pyrrolidine group.
Aromatic C (C-5)~125Carbon ortho to the nitro group.
Aromatic C (C-3)~128Carbon between chloro and nitro groups.
Aromatic C (C-2)~130Carbon bearing the chloro group.
Aromatic C (C-4)~140Carbon bearing the nitro group.
Aromatic C (C-1)~150Carbon bearing the pyrrolidine group.

Note: These are approximate chemical shift values. Actual values may differ.

Causality in ¹³C NMR:

  • The chemical shifts of the aromatic carbons are determined by the substituent effects. The carbon attached to the electron-withdrawing nitro group (C-4) and the carbon attached to the nitrogen of the pyrrolidine (C-1) are expected to be the most downfield (highest ppm value).[6]

  • The aliphatic carbons of the pyrrolidine ring appear in the upfield region of the spectrum, as is typical for sp³ hybridized carbons.[8][9]

G cluster_workflow ¹³C NMR Analysis Workflow prep Sample Preparation acq Proton-Decoupled Acquisition prep->acq proc Data Processing (Fourier Transform) acq->proc analysis Spectral Analysis (Chemical Shifts) proc->analysis struc Carbon Skeleton Confirmation analysis->struc

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

IR Data Summary

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H StretchAromatic C-H
~2980 - 2850C-H StretchAliphatic C-H (Pyrrolidine)
~1590, ~1480C=C StretchAromatic Ring
~1550 - 1475Asymmetric N-O StretchAromatic Nitro Group[10][11][12]
~1360 - 1290Symmetric N-O StretchAromatic Nitro Group[10][11][12]
~1340C-N StretchAromatic Amine
~850 - 550C-Cl StretchAryl Halide

Causality in IR Spectroscopy:

  • The most prominent and diagnostic peaks for this molecule are the strong absorptions corresponding to the nitro group. Aromatic nitro compounds typically show two distinct, strong bands for the asymmetric and symmetric N-O stretching vibrations.[10][11]

  • The presence of both aromatic and aliphatic C-H stretching bands confirms the existence of both the phenyl and pyrrolidine moieties.

G cluster_workflow IR Spectroscopy Workflow bkg Background Scan sample Sample Application (ATR) bkg->sample acq Spectrum Acquisition sample->acq analysis Peak Identification acq->analysis func FunctionalGroupConfirmation analysis->func

Caption: Workflow for IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and induces fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

MS Data Summary

m/z ValueInterpretationNotes
226/228[M]⁺•Molecular ion peak. The M+2 peak at 228 is due to the ³⁷Cl isotope.[13][14]
180/182[M - NO₂]⁺Loss of a nitro group (46 Da).[15]
191[M - Cl]⁺Loss of a chlorine atom (35 Da).
70[C₄H₈N]⁺Pyrrolidine fragment.
43[C₃H₇]⁺Common aliphatic fragment.

Causality in Mass Spectrometry:

  • Isotope Pattern: The presence of a chlorine atom is readily identified by the characteristic M⁺• and [M+2]⁺• peaks with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[13][14]

  • Fragmentation: The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. The loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.[15] The aromatic ring itself is quite stable, leading to a relatively abundant molecular ion peak.

G cluster_workflow Mass Spectrometry Workflow intro Sample Introduction ion Ionization (e.g., EI) intro->ion sep Mass Separation (m/z) ion->sep detect Ion Detection sep->detect analysis Analysis of M⁺• and Fragments detect->analysis mw Molecular Weight & Formula Confirmation analysis->mw

Caption: Workflow for mass spectrometry analysis.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:

  • MS confirms the molecular weight (226.66 g/mol ) and elemental composition (presence of Cl).

  • IR identifies the key functional groups: a nitro group, an aromatic ring, a C-Cl bond, and aliphatic C-H bonds.

  • NMR (¹H and ¹³C) provides the detailed connectivity of the atoms, confirming the 1,2,4-trisubstituted aromatic ring and the pyrrolidine substituent, and allowing for the assignment of each proton and carbon to its specific position in the molecule.

Together, these techniques provide an unambiguous and self-validating confirmation of the structure of this compound.

References

  • Infrared of nitro compounds - Chemistry. (n.d.).
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The Versatile Synthon: A Technical Guide to 1-(2-Chloro-4-nitrophenyl)pyrrolidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 22, 2026 – In the intricate landscape of pharmaceutical development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutics. This guide introduces 1-(2-Chloro-4-nitrophenyl)pyrrolidine , a key synthetic intermediate whose strategic placement of functional groups offers a powerful handle for medicinal chemists. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, reactivity, and application in the construction of complex molecular architectures.

Introduction: A Molecule of Strategic Importance

The pyrrolidine moiety is a ubiquitous structural motif in a vast array of biologically active natural products and FDA-approved drugs.[1][2] Its saturated, non-planar ring system allows for the exploration of three-dimensional chemical space, a critical factor in designing molecules with high target affinity and specificity.[1] When appended to a strategically functionalized aromatic ring, as in the case of this compound, the resulting molecule becomes a powerful and versatile building block for library synthesis and lead optimization in drug discovery programs.

The title compound, with its distinct electronic and steric properties, presents multiple avenues for chemical modification. The electron-deficient nitro-substituted phenyl ring is primed for further functionalization, while the pyrrolidine ring can influence physicochemical properties such as solubility and metabolic stability. This guide will delve into the practical aspects of utilizing this valuable synthon.

Synthesis and Physicochemical Properties

The synthesis of this compound is readily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the chloro-substituted carbon of the aromatic ring, facilitating its displacement by the nucleophilic pyrrolidine.

Synthetic Protocol

A reliable method for the preparation of this compound involves the reaction of 1,2-dichloro-4-nitrobenzene with pyrrolidine. While a specific protocol for this exact transformation is not widely published, a closely related synthesis of 1-(2-bromo-4-nitrophenyl)pyrrolidine provides a robust and adaptable procedure.[3]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol (Adapted):

  • To a stirred solution of 1,2-dichloro-4-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF), add pyrrolidine (1.3 eq) followed by potassium carbonate (3.0 eq).

  • Heat the reaction mixture to 100 °C and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • The precipitated solid is collected by filtration and washed with water.

  • The crude product is dried under vacuum to afford this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical Properties
PropertyValueReference
CAS Number 55403-91-3[4]
Molecular Formula C₁₀H₁₁ClN₂O₂[4]
Molecular Weight 226.66 g/mol [4]
Appearance Expected to be a yellow crystalline solid[3]
Melting Point Not available in cited literature
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.

Reactivity and Synthetic Applications

This compound is a trifunctional building block, offering three primary sites for chemical modification: the nitro group, the chloro group, and the aromatic ring itself. This section will explore the key transformations that underscore its utility as a versatile synthon.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, a cornerstone transformation in medicinal chemistry. This opens up a plethora of subsequent reactions, including amide bond formation, sulfonamide synthesis, and reductive amination.

Reaction Scheme:

Nitro Group Reduction reactant This compound product 4-Amino-3-chloro-N-phenylpyrrolidine reactant->product [Reduction] (e.g., H₂, Pd/C or Fe/HCl)

Caption: Reduction of the nitro group to an amine.

This transformation converts the electron-deficient aromatic ring into an electron-rich system, significantly altering its reactivity and providing a nucleophilic amino group for further elaboration.

Cross-Coupling Reactions

The chloro substituent on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino groups.

Workflow for Cross-Coupling Reactions:

Caption: Potential cross-coupling reactions of this compound.

These powerful reactions enable the rapid diversification of the core scaffold, a key strategy in structure-activity relationship (SAR) studies.

Nucleophilic Aromatic Substitution of the Chloro Group

Under forcing conditions or with further activation of the aromatic ring, the chloro group can undergo a second nucleophilic aromatic substitution. This allows for the introduction of a wider range of nucleophiles, further expanding the synthetic possibilities.

Application in the Synthesis of a Pharmaceutical Intermediate

A practical application of this compound is its use as a precursor for the synthesis of 2-amino-5-(pyrrolidin-1-yl)benzonitrile derivatives. These compounds are valuable intermediates in the synthesis of various kinase inhibitors and other biologically active molecules.

Synthetic Workflow:

Caption: A potential synthetic route to 2-amino-5-(pyrrolidin-1-yl)benzonitrile derivatives.

Experimental Protocol (Illustrative):

  • Reduction: The nitro group of this compound is reduced to an amine using standard conditions (e.g., catalytic hydrogenation with Pd/C or reduction with iron powder in acidic medium) to yield 4-amino-3-chlorophenylpyrrolidine.

  • Sandmeyer Reaction: The resulting aniline is diazotized with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperature, followed by treatment with a cyanide source (e.g., copper(I) cyanide) to introduce the nitrile functionality, yielding 2-chloro-5-(pyrrolidin-1-yl)benzonitrile.

  • Final Amination: The chloro group of 2-chloro-5-(pyrrolidin-1-yl)benzonitrile can then be displaced by various amines via a nucleophilic aromatic substitution to afford a library of 2-amino-5-(pyrrolidin-1-yl)benzonitrile derivatives.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and drug discovery. Its strategic functionalization allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. This guide provides a foundational understanding of its synthesis, properties, and reactivity, empowering researchers to leverage this synthon in the development of novel therapeutic agents. The ability to readily modify the molecule at three distinct positions makes it an ideal scaffold for generating diverse chemical libraries and for the rapid optimization of lead compounds.

References

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  • SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]

  • MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

  • NIST. Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-. [Link]

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A Technical Guide to Investigating the Biological Potential of 1-(2-Chloro-4-nitrophenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] When functionalized with a substituted phenyl ring, such as the 2-chloro-4-nitrophenyl moiety, the resulting derivatives present a compelling case for therapeutic investigation. The electron-withdrawing properties of the nitro group and the influence of the chloro substituent can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.[4][5] Specifically, the nitro group is a well-established pharmacophore in many antimicrobial and anticancer agents, often acting as a bio-reducible pro-drug that generates reactive nitrogen species.[4][6]

While direct biological data on "1-(2-Chloro-4-nitrophenyl)pyrrolidine" is not extensively documented in publicly accessible literature, its structural components strongly suggest potential as a precursor for novel therapeutics. This guide, therefore, serves as a technical roadmap for researchers and drug development professionals to systematically explore the anticancer, anti-inflammatory, and antimicrobial activities of this promising class of compounds. The methodologies outlined herein are designed to provide a robust framework for initial screening, mechanistic elucidation, and lead candidate identification.

Part 1: Evaluation of Anticancer Potential

The combination of a pyrrolidine scaffold with a nitrophenyl group suggests a strong rationale for investigating anticancer properties. Prolinamides, which share the pyrrolidine core, have demonstrated cytotoxic activities against various human carcinoma cell lines, including A549 (lung), HCT-116 (colon), and HepG2 (liver).[7][8] The mechanism of some prolinamide derivatives involves targeting dynamic nucleic acid secondary structures like G-quadruplexes, which are often found in the promoter regions of oncogenes such as c-MYC.[8] Furthermore, other pyrrolidone derivatives have shown the ability to enhance anticancer activity against lung cancer cells.[9][10]

Experimental Workflow for Anticancer Evaluation

The following workflow provides a systematic approach to screen for and characterize the anticancer properties of this compound derivatives.

cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Validation A Synthesize & Purify Derivatives B MTT Assay on Cancer Cell Line Panel (e.g., NCI-60) A->B C Determine IC50 Values B->C D Select Potent Derivatives (Low IC50) C->D Lead Identification E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F H Identify Potential Signaling Pathways D->H Elucidation G Western Blot for Apoptotic Markers (Caspases, PARP) E->G I Pathway-Specific Inhibitor Assays H->I J Molecular Docking Studies H->J

A stepwise workflow for the evaluation of anticancer potential.
Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the dose-dependent cytotoxic effects of the synthesized compounds on various cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • Human carcinoma cell lines (e.g., A549, HCT-116, SGC7901, HepG2).[7]

  • RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., 5-Fluorouracil or Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Derivatives
CompoundA549 IC50 (µM)HCT-116 IC50 (µM)HepG2 IC50 (µM)SGC7901 IC50 (µM)
Derivative 1
Derivative 2
5-Fluorouracil
Potential Mechanism of Action: Apoptosis Induction

Compounds containing a chloro-nitrophenyl moiety have been shown to induce apoptosis in tumor cells.[11] A plausible mechanism for this compound derivatives could be the activation of intrinsic apoptotic pathways, potentially mediated by mitochondria. The presence of the nitro group, upon bioreduction within the hypoxic tumor microenvironment, could generate reactive oxygen species (ROS), leading to cellular stress, mitochondrial membrane depolarization, and subsequent activation of the caspase cascade.

Compound 1-(2-Chloro-4-nitrophenyl) pyrrolidine Derivative ROS Increased ROS Production Compound->ROS Mito Mitochondrial Stress (Bax/Bcl-2 modulation) ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Potential apoptotic pathway induced by the test compounds.

Part 2: Assessment of Anti-inflammatory Potential

Pyrrolidine derivatives are a well-established class of compounds with significant anti-inflammatory potential.[12] Their mechanisms often involve the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively.[12][13] Given this precedent, derivatives of this compound are prime candidates for evaluation as anti-inflammatory agents.

Experimental Workflow for Anti-inflammatory Screening

This workflow outlines the process for identifying and characterizing the anti-inflammatory activity of the test compounds.

cluster_0 Phase 1: In Vitro Enzyme Inhibition cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Models A COX-1 & COX-2 Inhibition Assay C Determine IC50 Values & Selectivity Index A->C B 5-LOX Inhibition Assay B->C D Select COX-2 Selective or Dual Inhibitors C->D Lead Identification E LPS-stimulated RAW 264.7 Macrophages D->E F Measure NO Production (Griess Assay) E->F G Quantify Pro-inflammatory Cytokines (ELISA) (TNF-α, IL-6, IL-1β) E->G H Select Lead Compounds G->H Efficacy Confirmation I Carrageenan-Induced Paw Edema Model H->I J Measure Edema Inhibition I->J

A stepwise workflow for the evaluation of anti-inflammatory derivatives.
Detailed Protocol: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This colorimetric assay determines the ability of the test compounds to inhibit the peroxidase activity of COX enzymes.

Objective: To determine the IC50 of the derivatives against COX-1 and COX-2.[12]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes.

  • Arachidonic acid (substrate).

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate).

  • Test compounds and a reference compound (e.g., Celecoxib, Indomethacin).

  • Tris-HCl buffer (pH 8.0).

  • 96-well plates.

  • Spectrophotometer.

Procedure:

  • Preparation: Prepare various concentrations of the test derivatives and the reference compound in DMSO.

  • Enzyme Incubation: In a 96-well plate, add Tris-HCl buffer, heme, and the COX-1 or COX-2 enzyme. Then add the test compound or vehicle (DMSO). Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add TMPD and arachidonic acid to initiate the reaction.

  • Absorbance Reading: Immediately read the absorbance at 590 nm over a period of 5 minutes. The rate of TMPD oxidation is proportional to COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration.

Data Presentation: COX Inhibition Profile
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative 1
Derivative 2
Celecoxib

Part 3: Antimicrobial Activity Screening

The structural features of this compound suggest potential antimicrobial activity. The pyrrolidine ring is a component of many natural and synthetic antimicrobial agents.[3] Moreover, nitroaromatic compounds like nitrofurantoin and chloramphenicol are well-known antibacterial drugs.[4][6] The presence of both moieties warrants a thorough investigation of the antimicrobial properties of these derivatives against a panel of pathogenic bacteria and fungi.

Experimental Workflow for Antimicrobial Screening

This workflow details a standard procedure for assessing the antimicrobial efficacy of the synthesized compounds.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Bactericidal/Fungicidal Activity cluster_2 Phase 3: Advanced Characterization A Select Bacterial & Fungal Strains (Gram+, Gram-, Yeasts) B Broth Microdilution Assay A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Select Compounds with Low MICs C->D Lead Identification E Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) D->E F Time-Kill Kinetic Assays D->F G Anti-biofilm Activity Assay D->G H Cytotoxicity Assay on Mammalian Cells (Selectivity) D->H E->F Mechanism Studies

Workflow for the evaluation of antimicrobial properties.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is a standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of the test compounds against a panel of microbes.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

  • Fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Mueller-Hinton Broth (MHB) for bacteria.

  • RPMI-1640 medium for fungi.

  • Sterile 96-well microplates.

  • Test compounds dissolved in DMSO.

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole).

  • Resazurin solution (optional, for viability indication).

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by adding a viability indicator like resazurin.

Data Presentation: Antimicrobial Activity
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1
Derivative 2
CiprofloxacinN/A
FluconazoleN/AN/AN/A

Conclusion

The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. The structural alerts within the molecule—namely the privileged pyrrolidine core and the biologically active chloro-nitrophenyl moiety—provide a strong scientific rationale for a comprehensive investigation into its anticancer, anti-inflammatory, and antimicrobial properties. This guide offers a structured, multi-faceted framework of validated protocols and logical workflows. By systematically applying these methodologies, researchers can effectively screen derivatives, elucidate their mechanisms of action, and identify lead candidates for further preclinical and clinical development, ultimately unlocking the full therapeutic potential of this chemical class.

References

  • Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Pyrrolidine Derivatives - Benchchem.
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  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH. Available from: [Link]

  • Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity | Request PDF - ResearchGate. Available from: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available from: [Link]

  • Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Available from: [Link]

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  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. Available from: [Link]

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  • Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts - MDPI. Available from: [Link]

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  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC - NIH. Available from: [Link]

  • Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam‐Based Materials. Available from: [Link]

  • Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Available from: [Link]

  • Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity - NIH. Available from: [Link]

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A Technical Guide to 1-(2-Chloro-4-nitrophenyl)pyrrolidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Chloro-4-nitrophenyl)pyrrolidine is a substituted aromatic heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a pyrrolidine ring attached to a chloro- and nitro-substituted benzene ring, provides multiple reaction sites for building more complex molecules. The pyrrolidine moiety is a ubiquitous scaffold in numerous natural products and FDA-approved drugs, valued for its ability to increase aqueous solubility and introduce specific stereochemistry.[1][2][3] The electronically activated chloronitrophenyl group, on the other hand, is primed for a variety of chemical transformations. This guide provides an in-depth review of the synthesis, properties, and potential applications of this compound, with a focus on its utility for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of all chemical research. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 55403-91-3[4][5]
Molecular Formula C₁₀H₁₁ClN₂O₂[4][6]
Molecular Weight 226.66 g/mol [4]
Appearance Yellowish solid/powder-
Purity Typically ≥97%[4]
Storage Room temperature, in a dry, cool, well-ventilated place[4]

Spectroscopic data provides the structural fingerprint of the molecule. While specific spectra can vary slightly based on instrumentation and conditions, typical characterization data would be consistent with the structure. Free spectral data including NMR, FTIR, UV-Vis, and MS are available in public databases for reference.

Synthesis and Reactivity

The primary route to synthesizing this compound is through a well-established mechanism known as Nucleophilic Aromatic Substitution (SNAr).

Mechanism of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis involves the reaction of 1,2-dichloro-4-nitrobenzene with pyrrolidine. The key to this reaction is the "activation" of the benzene ring by the strongly electron-withdrawing nitro (–NO₂) group. This activation makes the ring electron-deficient and susceptible to attack by a nucleophile, in this case, the secondary amine of the pyrrolidine ring.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The pyrrolidine nitrogen attacks the carbon atom bonded to one of the chlorine atoms, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of a chloride ion.

Critically, the substitution occurs regioselectively at the chlorine atom positioned ortho to the nitro group (C-2 position). This is because the negative charge of the Meisenheimer complex is more effectively delocalized and stabilized by the adjacent nitro group through resonance, compared to an attack at the meta-position (C-1).

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification A 1,2-Dichloro-4-nitrobenzene C Mix in Solvent (e.g., Acetonitrile, DMSO) A->C B Pyrrolidine B->C D Add Base (Optional) (e.g., K₂CO₃, Et₃N) To scavenge HCl C->D SNAr Reaction E Heat / Reflux (Reaction Time: several hours) D->E F Cool Reaction Mixture E->F G Quench / Aqueous Workup F->G H Extract with Organic Solvent G->H I Dry, Concentrate H->I J Purify (e.g., Column Chromatography or Recrystallization) I->J K Final Product: This compound J->K

General workflow for the synthesis of the title compound.
Exemplary Laboratory Protocol

This protocol is a generalized procedure based on standard SNAr reactions. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,2-dichloro-4-nitrobenzene (1.0 eq) in a suitable solvent such as acetonitrile or DMSO.

  • Addition of Nucleophile: Add pyrrolidine (1.1-1.5 eq) to the solution. An excess is often used to drive the reaction to completion.

  • Base (Optional but Recommended): Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), to neutralize the HCl byproduct generated during the reaction.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. If the solvent is water-miscible, pour the mixture into water, which will often cause the product to precipitate. Filter the solid or, alternatively, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a molecular scaffold for creating novel compounds with desired biological activities or material properties.

The Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a privileged structure in drug discovery.[2] Its saturated, non-planar nature provides three-dimensional diversity, which is crucial for specific interactions with biological targets like enzymes and receptors.[1] This scaffold is found in drugs across a wide range of therapeutic areas, including anticancer, antibacterial, anti-inflammatory, and CNS-active agents.[7][8]

Synthetic Utility and Derivatization

This compound is not typically the final active molecule but rather a key intermediate that can be readily modified at two primary positions.

Key derivatization pathways for the title compound.
  • Reduction of the Nitro Group: The nitro group can be easily reduced to a primary amine (aniline derivative) using standard conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂ or Fe/HCl). This newly formed amine is a versatile handle for constructing amides, sulfonamides, ureas, and other functional groups, significantly expanding the molecular diversity.[9]

  • Substitution of the Remaining Chlorine: The chlorine atom can be displaced by another nucleophile in a second SNAr reaction or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

Through these transformations, researchers can systematically synthesize libraries of compounds for screening against various biological targets, such as bacterial enzymes, protein kinases, or G-protein coupled receptors.[7][9]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is derived from available Safety Data Sheets (SDS).

Table 2: GHS Hazard Information

Hazard ClassCode(s)Statement
Acute Toxicity H302Harmful if swallowed.
Aquatic Hazard H400, H410Very toxic to aquatic life with long lasting effects.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment: Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling Practices: Avoid formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Environmental Precautions: Avoid release to the environment. Collect spillage. Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a valuable and synthetically tractable building block for chemical and pharmaceutical research. Its straightforward synthesis via Nucleophilic Aromatic Substitution and the presence of two distinct, orthogonally reactive sites—the reducible nitro group and the substitutable chlorine atom—provide a robust platform for generating molecular complexity. For researchers engaged in drug discovery and materials science, this compound offers a reliable starting point for the development of novel, high-value molecules.

References

  • NIST. Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (Eds.). National Institute of Standards and Technology, Gaithersburg MD. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6636. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available at: [Link]

  • PubChemLite. This compound (C10H11ClN2O2). Available at: [Link]

  • Saeed, A., et al. (2022). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available at: [Link]

  • Herreros, E., et al. (2012). Synthesis of a New Chiral Pyrrolidine. Molecules, 17(10), 11569-11578. Available at: [Link]

  • Okafor, S. N., et al. (2021). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules, 26(11), 3326. Available at: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

  • Wang, Z., et al. (2018). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Molecules, 23(1), 195. Available at: [Link]

  • CAS Common Chemistry. 1-(4-Methyl-2-nitrophenyl)pyrrolidine. Available at: [Link]

  • Suresh, M., et al. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 3(1), 1-6. Available at: [Link]

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  • Synfacts. (2008). Synthesis of Pyrrolidines by a Three-Component Reaction. 2008(10), 1029. Available at: [Link]

  • Rasool, S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19, 4583–4613. Available at: [Link]

  • Frontiers Media S.A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

  • Rahman, T., et al. (2021). In Vitro Activity of Robenidine Analogues NCL259 and NCL265 against Gram-Negative Pathogens. Antibiotics, 10(11), 1301. Available at: [Link]

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The Strategic Utility of 1-(2-Chloro-4-nitrophenyl)pyrrolidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure found in numerous FDA-approved drugs due to its ability to impart favorable pharmacokinetic properties and engage in critical binding interactions.[1] When functionalized, such as in the case of 1-(2-Chloro-4-nitrophenyl)pyrrolidine , this scaffold becomes a versatile intermediate for creating libraries of compounds with diverse biological activities. This guide provides an in-depth technical overview of this compound, including its chemical properties, commercial availability, synthesis, and, most importantly, its application as a strategic building block in drug discovery programs.

Chemical Properties and Identification

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and drug design.

PropertyValueSource(s)
CAS Number 55403-91-3[2][3][4]
Molecular Formula C₁₀H₁₁ClN₂O₂[2]
Molecular Weight 226.66 g/mol [2]
Appearance Not explicitly stated, likely a solidN/A
Purity Typically ≥97%Vibrant Pharma Inc.
Boiling Point 115°C (pressure not specified)CymitQuimica

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The purity of the commercially available compound is generally high, making it suitable for direct use in most synthetic applications.

SupplierPurityQuantityNotes
Vibrant Pharma Inc. 97%CustomAvailable for bulk quotes.
BLD Pharm Not SpecifiedNot SpecifiedLists CAS 55403-91-3.[2]
abcr Gute Chemie Not SpecifiedNot SpecifiedLists CAS 55403-91-3.[3]
Aldlab Chemicals Not SpecifiedNot SpecifiedOffers custom synthesis and bulk chemicals.
CymitQuimica Not SpecifiedNot SpecifiedLists CAS 55403-91-3.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of medicinal chemistry for the construction of carbon-heteroatom bonds on aromatic rings.

Reaction Mechanism

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The pyrrolidine acts as the nucleophile, and the 2,5-dichloronitrobenzene is the electrophilic aromatic substrate. The strong electron-withdrawing effect of the nitro group is critical, as it activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

Caption: Generalized SNAr mechanism for the synthesis.

Experimental Protocol (General)
  • Reaction Setup: To a solution of 2,5-dichloronitrobenzene (1.0 equivalent) in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.0-1.2 equivalents).

  • Base: A non-nucleophilic base, such as potassium carbonate or triethylamine (1.5-2.0 equivalents), is often added to scavenge the HCl generated during the reaction.

  • Temperature: The reaction mixture is typically heated to a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Application in Drug Discovery: A Versatile Building Block

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitro group and the chlorine atom provides two distinct handles for further chemical modification.

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline derivative. This opens up a vast array of subsequent chemical transformations, including:

  • Amide bond formation: Coupling with carboxylic acids to form a diverse library of amides.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Reductive amination: Reaction with aldehydes or ketones.

  • Diazotization: Formation of a diazonium salt, which can then be displaced by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution of the Remaining Chlorine

The remaining chlorine atom can be displaced by another nucleophile in a second SNAr reaction. This allows for the introduction of a second point of diversity into the molecule. The reactivity of this chlorine is influenced by the electronic nature of the substituent that has replaced the nitro group.

Workflow for Library Synthesis

Library_Synthesis A This compound B Nitro Group Reduction A->B e.g., H₂, Pd/C C S-N-Ar at Chlorine A->C Nu⁻ D 1-(2-Chloro-4-aminophenyl)pyrrolidine B->D K Diverse Bi-substituted Library C->K E Amide Coupling D->E R-COOH F Sulfonamide Formation D->F R-SO₂Cl G Reductive Amination D->G R-CHO, NaBH(OAc)₃ H Diverse Amide Library E->H I Diverse Sulfonamide Library F->I J Diverse Amine Library G->J

Caption: Synthetic pathways from the core molecule.

Therapeutic Relevance

While specific drugs containing the this compound moiety were not identified in the search, the broader class of N-arylpyrrolidines and nitroaromatic compounds have demonstrated a wide range of biological activities. For example, derivatives of N-(2-Nitrophenyl)pyrrolidine have been investigated for their antibacterial properties.[4] The nitro group itself is a key functional group in several approved drugs, often acting as a bio-reducible moiety that is activated under hypoxic conditions, a characteristic of the tumor microenvironment.

The compound 3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole is a known chemical entity, demonstrating the use of the title compound as a building block in the synthesis of more complex heterocyclic systems with potential biological activity.

Safety and Handling

A complete Safety Data Sheet (SDS) should be consulted before handling this compound. Based on a publicly available SDS, the following precautions are recommended:

  • Hazard Statements: The compound is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

  • Precautionary Statements: Use only in a well-ventilated area. Wear protective gloves, protective clothing, and eye/face protection. Wash hands thoroughly after handling.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery. Its value lies not in its intrinsic biological activity, but in the strategic opportunities it presents for the rapid generation of diverse chemical libraries. The presence of two distinct and chemically addressable functional groups—a reducible nitro group and a displaceable chlorine atom—allows for a modular and efficient approach to the synthesis of novel compounds for biological screening. For researchers and drug development professionals, this compound represents a valuable tool in the quest for new and effective therapeutic agents.

References

  • abcr Gute Chemie. AB457313 | CAS 55403-91-3. [Link]

  • ResearchGate. Towards Eradicating Antibiotic-Resistant Bacteria: Synthesis and Antibacterial Activities of Substituted N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids | Request PDF. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • NIH. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

  • MDPI. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. [Link]

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Safety and handling precautions for "1-(2-Chloro-4-nitrophenyl)pyrrolidine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1-(2-Chloro-4-nitrophenyl)pyrrolidine

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical research, novel compounds are the lifeblood of innovation. This compound is a compound of interest due to its unique chemical structure, combining a pyrrolidine ring with a substituted chloro-nitrophenyl moiety.[1][2] As is common with many research chemicals, comprehensive, peer-reviewed toxicological data for this specific molecule is not yet publicly available. This guide, therefore, adopts the principle of proactive hazard assessment. By dissecting the molecule into its constituent functional groups—a chlorinated aromatic system, a nitro group, and a pyrrolidine base—we can infer a robust safety and handling protocol based on well-documented hazards of analogous compounds. This document is designed for the trained research professional, providing not just procedures, but the scientific rationale underpinning them.

Hazard Analysis & Inferred Toxicological Profile

The primary challenge with this compound is the absence of a specific Safety Data Sheet (SDS). To construct a reliable safety profile, we must evaluate the known hazards of its structural components.

  • Chlorinated Nitroaromatic Core: This is the most significant contributor to the compound's likely toxicity. Chloronitrobenzenes are a class of compounds known for their potential for toxicity.[3] They are often harmful if swallowed, can cause skin irritation, and may lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[3] Chronic exposure to related compounds has been linked to potential organ damage.[3][4]

  • Pyrrolidine Moiety: Pyrrolidine itself is a flammable, corrosive liquid that can cause severe skin burns and eye damage.[5][6] While its reactivity is significantly altered by its substitution onto the phenyl ring, the base pyrrolidine structure suggests that the final compound should be handled with dermal contact precautions as a primary concern.

  • Physical Form: Synthesis procedures for analogous compounds, such as 1-(2-Bromo-4-nitrophenyl)pyrrolidine, yield a solid product.[7] It is reasonable to assume this compound is also a solid, which mitigates the risk of vapor inhalation compared to a volatile liquid but introduces the hazard of fine dust inhalation.

Based on this analysis, the compound should be treated as harmful if swallowed, inhaled, or absorbed through the skin, with potential for skin and serious eye irritation.

GHS Classification (Inferred)

A formal GHS classification has not been established. However, based on data from structurally similar chemicals, a conservative, inferred classification is provided below to guide handling procedures.

Hazard ClassCategoryGHS Hazard StatementBasis for Inference
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on nitroaromatic compounds.[4][8][9]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinBased on nitroaromatic compounds.[8][10]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledBased on nitroaromatic compounds.[8][10]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBased on chloro-nitrophenols and pyrrolidine derivatives.[10][11]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationBased on related compounds.[10][12]
Specific Target Organ Toxicity (Single Exposure)Category 2H371: May cause damage to organsA potential hazard for nitroaromatic compounds.[4]

Hierarchy of Controls: Engineering and Administrative Protocols

Before considering personal protective equipment, the primary methods for exposure control must be established.

3.1. Engineering Controls

The causality is simple: if the user is never exposed to the chemical, the risk is negligible. Engineering controls are the most effective way to achieve this.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood. This is non-negotiable. The containment provided prevents inhalation of fine particulates and any potential vapors.

  • Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions that might escape primary containment.[9]

3.2. Administrative Controls

These are the work practices that reduce risk.

  • Designated Area: All work with this compound should be restricted to a designated and clearly marked area within the lab.

  • Restricted Access: Only trained personnel directly involved in the experiment should be in the designated area during handling.

  • Standard Operating Procedure (SOP): A written SOP for handling this chemical must be developed, read, and signed by all users. This SOP should include the protocols outlined in this guide.

Personal Protective Equipment (PPE) - The Last Line of Defense

PPE does not eliminate the hazard; it provides a barrier. Its selection must be based on the inferred risks.

  • Hand Protection: Nitrile gloves provide minimum protection from chlorinated solvents and are suitable for incidental contact with solids.[13] For any procedure involving solvents or extended handling, heavier-duty gloves are required. A double-gloving strategy (e.g., two pairs of nitrile gloves) is highly recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[9]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. However, given the potential for serious eye irritation, chemical splash goggles are strongly recommended.[6]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and buttoned. Ensure clothing fully covers the arms and legs. Do not wear shorts or open-toed shoes.

  • Respiratory Protection: If there is any risk of aerosolization outside of a fume hood (e.g., a large spill), a NIOSH-approved respirator with particulate filters would be necessary.[6] However, standard procedure should be designed to eliminate this possibility.

Standard Protocol for Handling and Storage

This protocol is designed as a self-validating system. Each step is a checkpoint to ensure the previous step was completed correctly.

5.1. Preparation and Weighing

  • Verify Controls: Confirm the chemical fume hood is on and functioning correctly. Clear the workspace of all unnecessary items.

  • Don PPE: Put on all required PPE as described in Section 4.

  • Prepare for Spill: Ensure a spill kit appropriate for solid chemical spills is immediately accessible.

  • Weighing: Perform all weighing operations on a disposable weigh boat inside the fume hood. Use anti-static tools if available.[9]

  • Tare and Transfer: Tare the receiving vessel. Carefully transfer the solid from the weigh boat to the vessel using a clean spatula. Avoid creating dust.

  • Clean-up: Immediately dispose of the used weigh boat and any contaminated wipes in a designated solid waste container. Clean the spatula and balance area.

5.2. Storage

  • Container: Store in a tightly sealed, clearly labeled container.[5][10] The label should include the full chemical name, date received, and hazard warnings (Inferred GHS pictograms).

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][10][12]

  • Segregation: Do not store with flammable materials due to the nitro-aromatic functionality.

G Diagram 1: Safe Handling Workflow prep 1. Preparation - Verify Fume Hood - Don Full PPE - Prepare Spill Kit weigh 2. Weighing - Inside Fume Hood - Use Disposable Weigh Boat - Minimize Dust prep->weigh Proceed transfer 3. Transfer & Reaction - Add to Vessel in Hood - Ground Equipment if Necessary weigh->transfer Proceed cleanup 4. Immediate Cleanup - Decontaminate Tools - Dispose of Consumables transfer->cleanup Post-Operation storage 6. Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area - Check Compatibility transfer->storage If Unused waste 5. Waste Disposal - Segregate Waste Streams - Label Waste Container cleanup->waste Segregate G Diagram 2: Spill Response Decision Tree spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<1g, in hood) assess->small_spill Small large_spill Large Spill (>1g or outside hood) assess->large_spill Large small_action1 Restrict Area small_spill->small_action1 large_action1 Evacuate Immediate Area Alert Others large_spill->large_action1 small_action2 Gently cover with absorbent (e.g., vermiculite) small_action1->small_action2 small_action3 Sweep into waste container Avoid creating dust small_action2->small_action3 small_action4 Decontaminate surface small_action3->small_action4 large_action2 Call Emergency Response (EHS) large_action1->large_action2 large_action3 Prevent Spread (if safe to do so) large_action2->large_action3 large_action4 Do NOT attempt cleanup without proper training & gear large_action3->large_action4

Caption: Diagram 2: A decision tree for responding to spills of the solid compound.

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Container: Place in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must read "Hazardous Waste" and list the chemical constituents.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations. [6]Do not dispose of it down the drain or in regular trash.

References

  • Al-Fahad, A. J., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. National Center for Biotechnology Information. [Link]

  • European Chlorinated Solvent Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • IPI Global. Safe and efficient handling of chlorinated solvents. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Pyrrolidone. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Carl ROTH. (2020). Safety Data Sheet: 2-Pyrrolidone. [Link]

  • European Chlorinated Solvent Association (ECSA). (2014). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • IntechOpen. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • ChemSafetyPro.COM. (2018, March 6). GHS Classification Criteria for Acute Toxicity. [Link]

  • Sci-Hub. (2014). Synthesis and reactivity of pyrrolo[3,2-d]o[5][8]xazine-2,4-dione. Access to new pyrrolo[3,2-e]d[5][9]iazepine-2,5-diones. [Link]

  • Australian Government Department of Health. (2015, September 23). FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl). [Link]

  • International Agency for Research on Cancer. (2018). Exposure Data - Some nitrobenzenes and other industrial chemicals. National Center for Biotechnology Information. [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 1-(2-Chloro-4-nitrophenyl)pyrrolidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the solubility and stability of the chemical entity 1-(2-Chloro-4-nitrophenyl)pyrrolidine. Given the limited availability of public data on this specific molecule, this document serves as a practical, in-depth manual for researchers, scientists, and drug development professionals to generate this critical information. The methodologies outlined herein are grounded in established scientific principles and regulatory guidelines to ensure data integrity and reliability.

Introduction to this compound

This compound is a substituted aromatic compound with the chemical formula C₁₀H₁₁ClN₂O₂ and a molecular weight of 226.66 g/mol . Its structure comprises a pyrrolidine ring attached to a 2-chloro-4-nitrophenyl group. The presence of a chloro and a nitro group on the phenyl ring, along with the tertiary amine functionality of the pyrrolidine, suggests specific physicochemical properties that are crucial to understand for any potential application, particularly in drug discovery and development. A supplier, Vibrant Pharma Inc., indicates that the compound is a solid with a purity of 97% and should be stored at room temperature, which provides a preliminary indication of its general stability under standard conditions.[1]

The nitroaromatic functional group is a known photosensitive moiety, and its presence necessitates a thorough investigation of the compound's photostability.[2] Furthermore, understanding its solubility in various aqueous and organic solvents is fundamental for formulation development, biological testing, and analytical method development.

This guide will detail the necessary steps to comprehensively characterize the solubility and stability profile of this compound.

Section 1: Physicochemical Characterization

A foundational aspect of understanding a compound's behavior is the determination of its basic physicochemical properties.

Table 1: Physicochemical Properties of this compound
PropertyExperimental ValuePredicted ValueMethod of Determination
Molecular Formula C₁₀H₁₁ClN₂O₂-Elemental Analysis, Mass Spectrometry
Molecular Weight 226.66 g/mol -Mass Spectrometry
Appearance To be determined-Visual Inspection
Melting Point To be determined-Differential Scanning Calorimetry (DSC), Melting Point Apparatus
pKa To be determinedTo be calculatedPotentiometric Titration, UV-Vis Spectroscopy, Computational Prediction
LogP To be determinedTo be calculatedShake-flask method (octanol/water), HPLC, Computational Prediction

Section 2: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A comprehensive solubility profile should be established in a range of relevant solvents.

Scientific Rationale for Solvent Selection

The choice of solvents for solubility determination should be guided by the intended application of the compound. For drug development purposes, solvents that are physiologically relevant or commonly used in formulation and analytical chemistry are prioritized.[3]

  • Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These represent the pH of various segments of the gastrointestinal tract and blood, providing insights into the compound's solubility under physiological conditions.

  • Water: Provides a baseline for aqueous solubility.

  • Ethanol, Propylene Glycol, PEG 400: Common co-solvents used in pharmaceutical formulations to enhance the solubility of poorly water-soluble compounds.

  • Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN): Common solvents for stock solutions in biological screening and analytical method development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Materials:

  • This compound

  • Selected solvents (see section 2.1)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. A visual excess of solid should be present to ensure saturation.

  • Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to reach equilibrium.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

Table 2: Template for Solubility Data of this compound
SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25
pH 1.2 Buffer37
pH 4.5 Buffer37
pH 6.8 Buffer37
pH 7.4 Buffer37
Ethanol25
Propylene Glycol25
PEG 40025
DMSO25
Acetonitrile25
Visualization of the Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Equilibrate on shaker (24-72h) prep1->prep2 sep1 Centrifuge to pellet solid prep2->sep1 sep2 Filter supernatant (0.45 µm) sep1->sep2 ana1 Dilute filtrate sep2->ana1 ana2 Quantify by HPLC ana1->ana2

Caption: Workflow for equilibrium solubility determination.

Section 3: Stability Assessment

Evaluating the chemical stability of a compound is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure its quality, safety, and efficacy over time.[2] This involves subjecting the compound to a variety of stress conditions.

Forced Degradation Studies: Rationale and Design

Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways.[2][4][5] This information is crucial for developing stability-indicating analytical methods. The presence of a nitroaromatic group in this compound makes it particularly susceptible to degradation under certain conditions.[6]

Stress Conditions (as per ICH Q1A(R2)):

  • Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and an elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at a temperature higher than that used for accelerated stability testing (e.g., 80 °C).

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B).

Experimental Protocol: Forced Degradation Study

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water

  • pH meter

  • Temperature-controlled chambers/ovens

  • Photostability chamber

  • HPLC-UV/DAD and/or HPLC-MS system

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., ACN/water mixture).

  • For each stress condition, mix the stock solution with the stressor (acid, base, or oxidant) to the desired final concentration. For thermal and photostability, use the compound in both solid and solution states.

  • Expose the samples to the respective stress conditions for a defined period (e.g., 2, 4, 8, 24 hours). A control sample (without the stressor) should be kept under ambient conditions.

  • At each time point, withdraw an aliquot of the sample. For acid and base-stressed samples, neutralize them before analysis.

  • Analyze the samples by a stability-indicating HPLC method. The use of a photodiode array (PDA) detector is recommended to assess peak purity and identify the UV-Vis spectra of any degradation products. HPLC-MS can be used for the structural elucidation of degradants.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated analytical method that can separate the parent compound from its degradation products.

Key characteristics of a stability-indicating method:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

The availability of UV-Vis and NMR spectra for this compound is instrumental in developing such a method. The UV-Vis spectrum can be used to select an appropriate wavelength for detection, while NMR can confirm the structure of the parent compound and aid in the identification of degradation products.

Table 3: Template for Forced Degradation Study Results
Stress ConditionDuration (hours)% Assay of Parent Compound% DegradationNumber of DegradantsRemarks (e.g., Peak Purity)
0.1 M HCl, 60 °C2
8
24
0.1 M NaOH, RT2
8
24
3% H₂O₂, RT2
8
24
Dry Heat, 80 °C (Solid)24
Photostability (Solution)1.2 million lux hrs
Visualization of the Stability Study Workflow

G cluster_stress Stress Application cluster_sampling Time-Point Sampling cluster_analysis Analysis & Characterization stress1 Prepare compound stock solution stress2 Expose to Acid, Base, Oxidant, Heat, Light stress1->stress2 samp1 Withdraw aliquots at intervals stress2->samp1 samp2 Neutralize (if necessary) samp1->samp2 ana1 Analyze by Stability-Indicating HPLC-UV/MS samp2->ana1 ana2 Assess peak purity and quantify degradation ana1->ana2 ana3 Identify degradation products ana2->ana3

Caption: Workflow for a forced degradation study.

Section 4: Data Interpretation and Reporting

The data generated from the solubility and stability studies should be meticulously documented and interpreted.

  • Solubility: The solubility data will classify the compound according to established pharmaceutical guidelines (e.g., USP solubility definitions). This will directly inform formulation strategies.

  • Stability: The forced degradation results will reveal the intrinsic stability of the molecule and its degradation pathways. This is critical for identifying appropriate storage conditions, packaging, and re-test periods or shelf life. Any significant degradation products may need to be isolated, characterized, and evaluated for their potential toxicity.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined experimental protocols and adhering to the principles of scientific integrity, researchers can generate the high-quality data necessary to advance their research and development programs. The absence of publicly available data for this specific compound underscores the importance of conducting these fundamental characterization studies.

References

  • Current time information in Minneapolis, MN, US. (n.d.).
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  • Wang, Y., et al. (2020). A rapid derivatization method for analyzing nitrofuran metabolites in fish using ultra-performance liquid chromatography–tandem mass spectrometry. Food Chemistry, 309, 125695.
  • Sheng, L., et al. (2014). Determination of nitrofuran metabolites in shrimp by high performance liquid chromatography with fluorescence detection and liquid chromatography-tandem mass spectrometry using a new derivatization reagent. Journal of Chromatography A, 1327, 64-70. [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • Li, J., et al. (2018). Determination of Nitrofuran Metabolites in Fish by Ultraperformance Liquid Chromatography-Photodiode Array Detection with Thermostatic Ultrasound-Assisted Derivatization. Journal of Agricultural and Food Chemistry, 66(29), 7829-7835. [Link]

  • Kowalski, K., & Oleszek, M. (2019). Structure elucidation and complete assignment of H and C NMR data of Piperine. Molecules, 24(12), 2278. [Link]

  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Valera-Tarifa, M. M., et al. (2017). Determination of nitrofuran metabolites in seafood by ultra high performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry. Food Chemistry, 237, 103-110. [Link]

  • Shinde, S. S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]

  • Adam, F. A., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic Acid. Journal of Molecular Structure, 1275, 134639. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chloro-4-(methylthio)phenyl)pyrrolidine. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole;2-hydroxy-3-propan-2-ylbutanedioate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Anion binding vs deprotonation in colorimetric pyrrolylamido(thio)urea based anion sensors Supplementary information. Retrieved from [Link]

  • PubChem. (n.d.). Nitrofungin. Retrieved from [Link]

  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. [Link]

  • CAS Common Chemistry. (n.d.). Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H - -pyrazolo[3,4-c]pyridine-3-carboxylate. Retrieved from [Link]

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Methodological & Application

The Strategic Utility of 1-(2-Chloro-4-nitrophenyl)pyrrolidine in the Synthesis of Bioactive Molecules: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. In this pursuit, the strategic selection of versatile chemical building blocks is paramount. One such scaffold that has demonstrated considerable utility is 1-(2-Chloro-4-nitrophenyl)pyrrolidine . This molecule, characterized by an electron-deficient aromatic ring appended to a saturated nitrogen heterocycle, serves as a valuable starting material for the synthesis of a diverse array of bioactive compounds. Its inherent reactivity, governed by the interplay of the nitro and chloro substituents, provides a gateway to complex molecular architectures with potential applications in neuroscience and beyond.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It delves into the synthesis of this compound and its subsequent elaboration into molecules with demonstrated biological relevance. The protocols are presented with an emphasis on the underlying chemical principles, ensuring a thorough understanding of the experimental choices.

I. Synthesis of the Core Scaffold: this compound

The most direct and efficient route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction leverages the activation of the aromatic ring by the strongly electron- withdrawing nitro group, which facilitates the displacement of a halide by a nucleophile.

Theoretical Underpinnings of the SNAr Approach

The starting material for this synthesis is 1,2-dichloro-4-nitrobenzene. The nitro group, positioned para to one of the chlorine atoms, exerts a powerful -M (mesomeric) and -I (inductive) effect. This electron withdrawal significantly stabilizes the Meisenheimer complex, the key intermediate in an SNAr reaction, particularly when the nucleophilic attack occurs at the carbon atom para to the nitro group. The resonance structures of the Meisenheimer intermediate show that the negative charge can be delocalized onto the oxygen atoms of the nitro group, a highly stabilizing feature. Consequently, the chlorine atom at the C-1 position (para to the nitro group) is significantly more activated towards nucleophilic displacement than the chlorine at the C-2 position (meta to the nitro group). Pyrrolidine, a secondary amine, serves as the nucleophile in this transformation.

Diagram of the Synthesis of this compound

G start 1,2-Dichloro-4-nitrobenzene + Pyrrolidine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction product This compound reaction->product byproduct HCl reaction->byproduct Base (e.g., K2CO3) scavenges HCl G start This compound reduction Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) start->reduction intermediate 1-(4-Amino-2-chlorophenyl)pyrrolidine reduction->intermediate cyclization Cyclization with an Aldehyde (e.g., R-CHO) intermediate->cyclization product 2-Substituted-1-(pyrrolidin-1-yl)benzimidazole Derivative cyclization->product

Application and Protocol Guide: Catalytic Reduction of the Nitro Group in 1-(2-Chloro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the catalytic reduction of the nitro group in 1-(2-chloro-4-nitrophenyl)pyrrolidine to yield the corresponding aniline, 1-(2-chloro-4-aminophenyl)pyrrolidine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. This document explores the underlying principles of catalytic hydrogenation, discusses catalyst selection with a focus on chemoselectivity to prevent dehalogenation, and presents detailed, field-proven protocols for both palladium-on-carbon and Raney® Nickel-catalyzed reductions. Safety considerations and process optimization are emphasized throughout to ensure robust and reliable execution in a research and development setting.

Introduction: Significance and Challenges

The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing a reliable route to primary aromatic amines.[1][2] These amines are versatile building blocks in the pharmaceutical, agrochemical, and dye industries.[3] The target molecule, 1-(2-chloro-4-aminophenyl)pyrrolidine, is a valuable intermediate, and its efficient synthesis is of considerable interest.

The primary challenge in the catalytic reduction of this compound lies in achieving chemoselective reduction of the nitro group without concurrent reductive cleavage of the carbon-chlorine bond (dehalogenation).[4] The choice of catalyst, hydrogen source, and reaction conditions is paramount to steer the reaction towards the desired product and minimize the formation of dechlorinated byproducts. This guide will address these challenges by providing a robust framework for catalyst selection and process control.

Mechanistic Overview of Catalytic Hydrogenation

Catalytic hydrogenation of nitroarenes is a heterogeneous catalytic process that occurs on the surface of a metal catalyst.[5] The reaction mechanism is complex and can proceed through two primary pathways, both of which ultimately lead to the formation of the aniline.[1][6]

  • Direct Pathway: The nitro group is sequentially reduced to nitroso, then to a hydroxylamine intermediate, which is further reduced to the amine.[6]

  • Condensation Pathway: The nitroso and hydroxylamine intermediates can condense to form azoxy, azo, and hydrazo species, which are then reductively cleaved to the amine.[1]

The specific pathway and the rate of reaction are influenced by the catalyst, solvent, temperature, and pressure.[5]

Catalyst Selection: A Focus on Chemoselectivity

The choice of catalyst is the most critical parameter for the successful and chemoselective reduction of halogenated nitroarenes.

  • Palladium on Carbon (Pd/C): Pd/C is a highly active and widely used catalyst for nitro group reductions.[4][7] However, it is also highly efficient at catalyzing hydrodehalogenation, particularly with aryl chlorides and bromides.[4] While its use is not precluded, it requires careful optimization of reaction conditions to favor nitro reduction over dehalogenation. Shorter reaction times and milder conditions are often necessary.[8]

  • Raney® Nickel: Raney® Nickel is an alternative catalyst that often exhibits superior chemoselectivity in the reduction of halogenated nitroarenes.[4][9] It is generally less prone to causing dehalogenation compared to palladium-based catalysts, making it a more robust choice for substrates like this compound.[4]

  • Other Catalysts: While platinum-based catalysts can be used, they also tend to promote dehalogenation. Iron-based catalysts, often used in transfer hydrogenation, can offer excellent chemoselectivity but may require harsher conditions or stoichiometric amounts of the metal.[3]

For the purposes of this guide, we will focus on protocols for the two most common and practical catalysts: Pd/C (with a cautionary note on its limitations) and Raney® Nickel.

Experimental Protocols

Safety First: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts (especially after use), and potentially high-pressure hydrogen gas.[10][11] All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[12][13] Ensure that all glassware is free of cracks and that pressure-rated equipment is used for reactions involving hydrogen gas.[11][12]

Protocol 1: Reduction using Palladium on Carbon (Pd/C) and Hydrogen Gas

This protocol details the reduction of this compound using the highly active Pd/C catalyst. Due to the risk of dehalogenation, careful monitoring of the reaction is crucial.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol or Ethyl Acetate (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite®

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with a stopcock

  • Hydrogen balloon or a high-pressure hydrogenation reactor (e.g., Parr shaker)[12]

  • Vacuum/nitrogen manifold

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Procedure:

  • Catalyst Charging: To a clean, dry three-necked flask equipped with a magnetic stir bar, add 10% Pd/C (typically 5-10 mol% of the substrate).[14]

  • Inerting the System: Seal the flask and connect it to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11][14]

  • Solvent and Substrate Addition: Under a positive flow of nitrogen, add the solvent (e.g., ethanol, 10-20 mL per gram of substrate). Then, add the this compound.

  • Hydrogenation: Evacuate the flask again and backfill with hydrogen from a balloon. For larger scale reactions or to improve reaction rates, a high-pressure hydrogenation apparatus should be used according to the manufacturer's safety guidelines.[12]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). It is critical to stop the reaction as soon as the starting material is consumed to minimize dehalogenation.

  • Reaction Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen three times.[12][14]

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[15] Caution: The used catalyst is pyrophoric and can ignite in the presence of air.[11][14] Immediately quench the filter cake with water and store it in a designated, sealed waste container.[14]

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(2-chloro-4-aminophenyl)pyrrolidine. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Chemoselective Reduction using Raney® Nickel and Hydrazine Hydrate (Transfer Hydrogenation)

This protocol employs Raney® Nickel and hydrazine hydrate as a hydrogen source, a method known for its excellent chemoselectivity in reducing nitroarenes without affecting aryl halides.[16][17]

Materials:

  • This compound

  • Raney® Nickel (aqueous slurry)

  • Hydrazine hydrate

  • Methanol or Ethanol (reagent grade)

  • Celite®

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in methanol or ethanol (15-25 mL per gram of substrate).

  • Catalyst Addition: Carefully add the Raney® Nickel slurry (approximately 10-20% by weight of the substrate). Caution: Raney® Nickel is pyrophoric; always handle it as a slurry and never allow it to dry.[13]

  • Addition of Hydrogen Source: While stirring the mixture, slowly add hydrazine hydrate (2-3 equivalents) dropwise. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Progression: After the initial exothermic reaction subsides, gently heat the mixture to reflux and maintain it for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Reaction Work-up: After the starting material is consumed, cool the reaction mixture to room temperature.

  • Catalyst Removal: Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel. As with Pd/C, the used catalyst is pyrophoric and must be quenched with water and disposed of properly.[10]

  • Product Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water to remove any remaining hydrazine, dried over anhydrous sodium sulfate, and concentrated to afford the desired 1-(2-chloro-4-aminophenyl)pyrrolidine.

Data Presentation and Comparison

ParameterProtocol 1: Pd/C, H₂ GasProtocol 2: Raney® Nickel, N₂H₄·H₂O
Catalyst 10% Palladium on CarbonRaney® Nickel
Hydrogen Source Hydrogen GasHydrazine Hydrate
Typical Solvent Ethanol, Ethyl AcetateMethanol, Ethanol
Temperature Room TemperatureReflux
Pressure Atmospheric or ElevatedAtmospheric
Key Advantage High catalytic activityExcellent chemoselectivity (no dehalogenation)
Primary Concern Potential for dehalogenationHandling of pyrophoric catalyst and toxic hydrazine

Visualizing the Workflow

Below are diagrams illustrating the experimental workflow and the logical relationship in catalyst selection.

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge Catalyst (Pd/C or Raney Ni) B Inert Atmosphere (N2 Purge) A->B C Add Solvent & Substrate B->C D Introduce Hydrogen Source (H2 Gas or N2H4) C->D E Stir at Appropriate Temp. D->E F Monitor Reaction (TLC/LC-MS) E->F G N2 Purge F->G H Filter Catalyst through Celite G->H I Quench Catalyst (Water) H->I J Concentrate Filtrate H->J K Purify Product J->K G Start Select Reduction Method for This compound Chemoselectivity Is Chemoselectivity Critical? (Avoid Dehalogenation) Start->Chemoselectivity HighActivity Need for High Activity? PdC Use Pd/C with H2 (Monitor Closely) HighActivity->PdC Yes RaneyNi Use Raney Ni with N2H4 (Robust & Selective) HighActivity->RaneyNi No Chemoselectivity->HighActivity No Chemoselectivity->RaneyNi Yes

Caption: Decision tree for catalyst selection.

References

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]

  • Cenini, S., & Ragaini, F. (1997). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews. [Link]

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  • Arora, P. K., & Bae, H. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE. [Link]

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Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on 1-(2-Chloro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Importance in Synthesis and Drug Discovery

The scaffold 1-(2-Chloro-4-nitrophenyl)pyrrolidine is a valuable electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions. The inherent chemical architecture—a leaving group (Cl) activated by potent electron-withdrawing groups (a para-nitro group and the ortho-pyrrolidinyl nitrogen's inductive effect)—renders the aromatic ring highly susceptible to nucleophilic attack. This reactivity profile is of significant interest to researchers in medicinal chemistry and materials science. The pyrrolidine moiety itself is a privileged scaffold in drug discovery, known to enhance solubility, modulate pharmacokinetic properties, and provide a three-dimensional vector for exploring chemical space.[1][2]

This guide provides a detailed exploration of the SNAr mechanism as it applies to this substrate, followed by field-proven, step-by-step protocols for its reaction with various classes of nucleophiles. We will emphasize the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, predictable outcomes.

Pillar 1: The SNAr Reaction Mechanism

Nucleophilic aromatic substitution, unlike its electrophilic counterpart, requires the aromatic ring to be electron-poor.[3] The reaction with this compound proceeds via a well-established two-step addition-elimination mechanism, often referred to as the SNAr pathway.[4]

  • Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine leaving group (C1).[4][5] This step is typically the rate-determining step of the reaction.[6] The attack temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][7]

  • Stabilization of the Meisenheimer Complex: The stability of this intermediate is the cornerstone of the SNAr reaction. The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the para-nitro group through resonance.[7][8] The ortho- and para-positioning of electron-withdrawing groups is critical for this stabilization; a meta-positioned group would not be able to participate in resonance delocalization of the negative charge from the point of attack.[8]

  • Elimination and Re-aromatization: In the final, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[4]

Caption: The Addition-Elimination (SNAr) Mechanism.

Pillar 2: Experimental Protocols & Methodologies

The following protocols are designed as robust starting points for the substitution of this compound with common nucleophile classes.

A. General Materials and Instrumentation

  • Reagents: this compound, nucleophiles (e.g., morpholine, sodium methoxide, thiophenol), potassium carbonate (K₂CO₃), anhydrous solvents (DMF, DMSO, THF), ethyl acetate (EtOAc), hexane, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flasks, magnetic stirrer/hotplate, condenser, nitrogen/argon line, TLC plates (silica gel 60 F₂₅₄), rotary evaporator, column chromatography setup (silica gel), standard laboratory glassware.

  • Analysis: NMR spectrometer, Mass Spectrometer (MS).

B. Reaction with an Amine Nucleophile (Morpholine)

This protocol details a typical reaction with a secondary amine, a common transformation in library synthesis for drug discovery.

Protocol 1: Synthesis of 4-(2-(Pyrrolidin-1-yl)-5-nitrophenyl)morpholine

  • Reaction Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.00 g, 4.41 mmol, 1.0 equiv.), anhydrous potassium carbonate (1.22 g, 8.82 mmol, 2.0 equiv.), and anhydrous N,N-Dimethylformamide (DMF, 20 mL).

    • Scientist's Note: DMF is an excellent polar aprotic solvent for SNAr as it effectively solvates the cation (K⁺) of the base without strongly solvating the nucleophile, enhancing its reactivity.[9] K₂CO₃ acts as a base to deprotonate the morpholine in situ and to scavenge the HCl byproduct.

  • Addition of Nucleophile: Add morpholine (0.46 mL, 5.30 mmol, 1.2 equiv.) to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-16 hours.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material should show a higher Rf than the more polar product.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into 100 mL of cold water. A solid precipitate should form.[10]

  • Isolation: Collect the solid by vacuum filtration, washing thoroughly with water to remove DMF and salts. Dry the solid under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (gradient elution, 20% to 50% EtOAc in hexane) to yield the pure product.

C. Reaction with an Alkoxide Nucleophile (Sodium Methoxide)

This protocol demonstrates substitution with an oxygen nucleophile to form an aryl ether.

Protocol 2: Synthesis of 1-(2-Methoxy-4-nitrophenyl)pyrrolidine

  • Reaction Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.00 g, 4.41 mmol, 1.0 equiv.) and anhydrous Tetrahydrofuran (THF, 20 mL).

  • Addition of Nucleophile: Add sodium methoxide (0.26 g, 4.85 mmol, 1.1 equiv.) portion-wise at room temperature.

    • Scientist's Note: Sodium methoxide is a strong nucleophile and base. The reaction is often rapid and can be run at lower temperatures than with neutral amine nucleophiles. Using a slight excess ensures full conversion of the starting material.

  • Reaction Conditions: Stir the reaction at 60 °C for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (4:1 Hexane:EtOAc). The disappearance of the starting material indicates reaction completion.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding 10 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, 10% to 30% EtOAc in hexane) to afford the pure aryl ether.

D. Comparative Data Summary

The following table summarizes typical conditions and expected outcomes for various nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Time (h)Expected Yield
Amine MorpholineK₂CO₃DMF10012-16>80%
Alkoxide Sodium MethoxideN/ATHF/MeOH604-6>85%
Thiolate ThiophenolK₂CO₃DMSO806-8>90%

Pillar 3: Workflow, Characterization & Troubleshooting

A systematic workflow is essential for reproducible results. The process from reaction to characterization is a self-validating loop that confirms the success of the transformation.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents 1. Reagent & Glassware Prep (Dry Glassware, Inert Atmosphere) setup 2. Reaction Setup (Add Reagents & Solvent) reagents->setup run 3. Reaction Execution (Heating, Stirring) setup->run tlc 4. Monitoring (TLC) (Track Starting Material & Product) run->tlc tlc->run Continue if incomplete workup 5. Aqueous Work-up (Quench, Extract, Wash, Dry) tlc->workup Proceed if complete purify 6. Purification (Column Chromatography or Recrystallization) workup->purify char 7. Characterization (NMR, MS, etc.) purify->char final Final Pure Product char->final

Caption: General experimental workflow for SNAr reactions.

A. Product Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for confirming the substitution. Expect the disappearance of the signal corresponding to the aromatic proton adjacent to the chlorine and the appearance of new signals from the incorporated nucleophile. The chemical shifts of the aromatic protons will also change significantly due to the new substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the new compound, matching the calculated exact mass.

B. Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficient temperature.2. Inactive nucleophile (e.g., protonated).3. Wet solvent/reagents.1. Increase reaction temperature in 10°C increments.2. Use a stronger base or a pre-formed salt of the nucleophile.3. Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple Products/Side Reactions 1. Di-substitution (if nucleophile has multiple reactive sites).2. Reaction with the nitro group (rare, requires strong reducing conditions).3. Degradation at high temperatures.1. Use a nucleophile with a single reactive site or use protecting groups.2. Ensure no reducing agents are present.3. Lower the reaction temperature and increase reaction time.
Difficult Purification 1. Product and starting material have similar polarity.2. Residual high-boiling solvent (DMF/DMSO).1. Use a shallower gradient in column chromatography or try a different solvent system.2. During work-up, wash thoroughly with water or brine multiple times to remove residual solvent.[11]

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Link

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Link

  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Link

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Link

  • Gribble, G.W., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. CORE. Link

  • Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Reaction, Mechanism, and Practice. YouTube. Link

  • Castedo, L., et al. (1998). Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2022). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Link

  • Gribble, G.W., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. Link

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Link

  • National Institutes of Health. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Link

  • American Chemical Society Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Link

  • National Institutes of Health. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Link

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Link

  • ResearchGate. (n.d.). (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Link

  • PubMed. (n.d.). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Link

  • National Institutes of Health. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Link

  • BenchChem. (2025). Applications of 4-Pyrrolidinopyridine in Medicinal Chemistry: A Detailed Guide. Link

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  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Link

  • Filo. (2025). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Link

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Application Notes & Protocols: 1-(2-Chloro-4-nitrophenyl)pyrrolidine as a Precursor for Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Development

Introduction: Strategic Value in Heterocyclic Synthesis

1-(2-Chloro-4-nitrophenyl)pyrrolidine is a strategically functionalized building block for the synthesis of complex nitrogen-containing heterocycles.[1] Its structure incorporates three key reactive centers: a reducible nitro group, a displaceable chloro group on an electron-deficient ring, and a pyrrolidine moiety. This pre-functionalization enables a streamlined approach to constructing fused polycyclic systems, particularly those containing the phenazine core.

Phenazines are a significant class of nitrogen-containing heterocycles found in natural products and synthetic compounds, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[2][3] Their redox-active nature also makes them valuable in materials science.[4] Traditional phenazine syntheses often require harsh conditions and can suffer from low yields and poor regioselectivity.[5] The use of pre-organized precursors like this compound facilitates a more controlled and efficient synthetic strategy via a reductive cyclization pathway.

This guide details a robust, two-step protocol for converting this compound into a novel pyrrolidino[1,2-a]phenazine scaffold, a structure of interest for medicinal chemistry and drug discovery programs. We will provide in-depth procedural details, explain the mechanistic rationale behind reagent choices, and present a logical workflow for researchers.

Core Synthesis Strategy: Reductive Intramolecular Cyclization

The overall strategy hinges on a logical two-step sequence. First, the aromatic nitro group is chemoselectively reduced to an amine. This transformation is critical as it "activates" the molecule for the key ring-forming step. The resulting ortho-chloroaniline derivative is perfectly poised for an intramolecular C-N bond formation to construct the fused heterocyclic system.

G cluster_workflow Overall Synthetic Workflow A This compound (Starting Material) B 1-(4-Amino-2-chlorophenyl)pyrrolidine (Key Intermediate) A->B Step 1: Nitro Group Reduction C 8-Chloro-5,10-dihydropyrrolidino[1,2-a]phenazine B->C Step 2: Intramolecular C-N Coupling D 8-Chloropyrrolidino[1,2-a]phenazine (Final Product) C->D Step 3: Aromatization (in situ or separate step) G Pd0 Pd(0)L₂ OA_Complex Pd(II) Complex (Oxidative Addition) Pd0->OA_Complex Oxidative Addition Amine_Coord Amine Coordinated OA_Complex->Amine_Coord Ligand Exchange Amido_Complex Pd(II) Amido Complex Amine_Coord->Amido_Complex Deprotonation RE_Complex Product Complex Amido_Complex->RE_Complex Reductive Elimination RE_Complex->Pd0 Catalyst Regeneration Product Product RE_Complex->Product ArX Ar-Cl ArX->OA_Complex Amine Ar-NH₂ Amine->Amine_Coord Base Base Base->Amine_Coord

Sources

Experimental protocol for the reduction of "1-(2-Chloro-4-nitrophenyl)pyrrolidine" to the aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Selective Reduction of 1-(2-Chloro-4-nitrophenyl)pyrrolidine

Abstract

This application note provides detailed experimental protocols for the selective reduction of the nitro group in this compound to yield 4-(pyrrolidin-1-yl)-3-chloroaniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the resulting aniline serves as a versatile building block. The primary challenge lies in achieving high chemoselectivity, reducing the nitro moiety without cleaving the aryl-chloride bond (hydrodehalogenation). We present two robust and scalable methods: catalytic hydrogenation under controlled conditions and a classic iron-mediated reduction. The causality behind procedural choices, safety considerations, reaction monitoring, and product purification are discussed in depth to provide researchers with a comprehensive and reliable guide.

Introduction and Scientific Rationale

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a gateway to anilines, which are precursors to a vast array of dyes, polymers, agrochemicals, and pharmaceuticals.[1] In the context of drug development, substituted anilines are frequently used in the construction of complex molecular architectures.[2]

The substrate, this compound, presents a common selectivity challenge: the presence of a reducible aryl chloride in addition to the nitro group. Many standard reduction conditions, particularly those employing palladium on carbon (Pd/C) with hydrogen, are known to cause competitive hydrodehalogenation, leading to undesired byproducts and reduced yields of the target molecule.[3][4] Therefore, the choice of methodology is critical to ensure the integrity of the chloro-substituent.

This guide details two field-proven methods selected for their high chemoselectivity, reliability, and scalability:

  • Protocol A: Catalytic Hydrogenation. A clean, efficient, and highly scalable method that utilizes high-pressure hydrogen gas in the presence of a metal catalyst.[5] While standard Pd/C is often problematic, the use of alternative catalysts such as platinum on carbon (Pt/C) or Raney Nickel can effectively minimize dehalogenation.[4] This protocol emphasizes rigorous safety procedures and precise control over reaction parameters.

  • Protocol B: Iron Metal Reduction. A classic, cost-effective, and exceptionally chemoselective method using iron powder in the presence of a mild proton donor like ammonium chloride (NH₄Cl).[6][7] This approach is particularly advantageous for its operational simplicity and its high tolerance for sensitive functional groups, including aryl halides.[8][9][10]

Experimental Workflow Overview

The overall synthetic process involves the selective reduction of the starting material, followed by workup and purification to isolate the desired aniline product. The choice between Protocol A and Protocol B will depend on the available equipment, scale, and specific project requirements.

G cluster_0 Protocol A: Catalytic Hydrogenation cluster_1 Protocol B: Iron Reduction start This compound A1 H₂, Catalyst (e.g., Pt/C) Solvent (e.g., EtOH) Pressure Reactor start->A1 B1 Fe Powder, NH₄Cl Solvent (EtOH/H₂O) Reflux start->B1 end 4-(Pyrrolidin-1-yl)-3-chloroaniline A2 Reaction Monitoring (TLC, HPLC) A1->A2 A3 Workup: 1. Inert Purge (N₂) 2. Catalyst Filtration 3. Solvent Evaporation A2->A3 Purification Purification (Column Chromatography) A3->Purification B2 Reaction Monitoring (TLC) B1->B2 B3 Workup: 1. Filter Iron Oxides 2. Basify & Extract 3. Solvent Evaporation B2->B3 B3->Purification Purification->end

Caption: General experimental workflow illustrating the two alternative protocols for the selective reduction.

Protocol A: Selective Catalytic Hydrogenation

This protocol is designed for researchers with access to a high-pressure hydrogenation reactor. The choice of catalyst is paramount to prevent dehalogenation. While sulfided platinum on carbon is an excellent choice, standard platinum on carbon or Raney Nickel also offer good selectivity.[4]

Expertise & Causality: Why This Method?

Catalytic hydrogenation is a very clean process; the only byproduct is water, and the catalyst can be filtered off and potentially recycled. This simplifies purification compared to stoichiometric metal reductions. The key is managing the reaction's exothermicity and ensuring the complete removal of oxygen from the system to prevent the formation of explosive mixtures with hydrogen.[5] The procedure of purging with an inert gas like nitrogen is a non-negotiable safety step.[11][12]

Materials and Equipment
Reagent/EquipmentPurpose
This compoundStarting Material
5% Platinum on Carbon (Pt/C)Catalyst
Ethanol (EtOH), AnhydrousReaction Solvent
High-Pressure Hydrogenation ReactorReaction Vessel (e.g., Parr apparatus)
Hydrogen Gas (High Purity)Reducing Agent
Nitrogen Gas (Inert)Purging and Inerting
Celite® 545Filtration Aid
Dichloromethane (DCM)Extraction Solvent
Saturated Sodium Bicarbonate (aq.)Aqueous Wash
BrineAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Rotary EvaporatorSolvent Removal
TLC Plates (Silica Gel 60 F₂₅₄)Reaction Monitoring
Step-by-Step Protocol

A. Reactor Setup and Safety Precautions

  • Inspection: Before starting, ensure the high-pressure reactor, pressure gauges, and temperature probes are fully functional and rated for the intended pressure.[11] The reaction must be conducted in a well-ventilated fume hood.[12]

  • Charging the Reactor: To a suitable pressure vessel, add this compound (1.0 eq).

  • Catalyst Handling: Under a gentle stream of nitrogen, carefully add 5% Pt/C (typically 2-5 mol% by weight). The catalyst should be handled while wet with solvent to minimize the risk of ignition, as dry catalysts can be pyrophoric.[12][13]

  • Solvent Addition: Add anhydrous ethanol to the vessel to achieve a suitable concentration (e.g., 0.2-0.5 M).

B. Reaction Execution

  • Sealing and Purging: Securely seal the reactor. To eliminate oxygen, pressurize the vessel with nitrogen to ~50 psi, then carefully vent the gas. Repeat this purging cycle at least 3-5 times.[5][11]

  • Pressurization with Hydrogen: After the final nitrogen vent, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 30-50 °C) if necessary. The reaction is often exothermic, so efficient temperature control is crucial to prevent runaway reactions.[5]

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen (pressure drop). The reaction can also be monitored by TLC or HPLC by carefully depressurizing, purging with nitrogen, and removing an aliquot.[13] For TLC analysis, a typical eluent system is 30% ethyl acetate in hexanes. The starting material will have a lower Rf than the more polar aniline product.[14][15]

C. Workup and Isolation

  • Depressurization and Purging: Once the reaction is complete (no further hydrogen uptake, TLC shows no starting material), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system 3-5 times with nitrogen.[11]

  • Catalyst Filtration: Open the reactor in a well-ventilated area. Dilute the reaction mixture with additional ethanol and filter it through a pad of Celite® to remove the catalyst. Caution: The used catalyst is highly pyrophoric and must not be allowed to dry in the air.[13] Immediately quench the filter cake with water and store it wet in a designated waste container.[13]

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude aniline can be purified by flash column chromatography on silica gel. To prevent tailing of the basic amine product on the acidic silica, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine in a hexane/ethyl acetate gradient.[16]

Protocol B: Iron/Ammonium Chloride Reduction

This protocol is a robust alternative that avoids the need for high-pressure equipment and is highly selective for the nitro group. The combination of iron powder and ammonium chloride in an aqueous solvent system provides a near-neutral pH environment, which prevents acid-sensitive side reactions and minimizes dehalogenation.[6]

Expertise & Causality: Why This Method?

The Bechamp reduction and its variants have been industrial mainstays for over a century. The Fe/NH₄Cl system works via single-electron transfer from the iron metal to the nitro group.[1] Ammonium chloride acts as a proton source and helps to maintain the catalytic cycle on the iron surface. The primary challenge in this method is the workup; the filtration of fine iron oxides can be slow, and a thorough extraction is required to recover the product.[7][17]

Materials and Equipment
Reagent/EquipmentPurpose
This compoundStarting Material
Iron Powder (-325 mesh)Reducing Agent
Ammonium Chloride (NH₄Cl)Proton Source / Electrolyte
Ethanol (EtOH) / WaterReaction Solvent System
Three-Neck Round-Bottom FlaskReaction Vessel
Reflux CondenserPrevent Solvent Loss
Mechanical StirrerEnsure Efficient Mixing of Solids
Celite® 545Filtration Aid
Ethyl Acetate (EtOAc)Extraction Solvent
Saturated Sodium Carbonate (aq.)Basification and Washing
BrineAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Rotary EvaporatorSolvent Removal
Step-by-Step Protocol

A. Reaction Setup

  • Charging the Flask: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine this compound (1.0 eq), ammonium chloride (3-5 eq), and iron powder (3-5 eq).[7]

  • Solvent Addition: Add a mixture of ethanol and water (e.g., a 4:1 to 2:1 v/v ratio) to the flask. The use of a co-solvent system is crucial for dissolving the organic substrate while allowing the ionic components to function.

  • Reaction: With vigorous stirring, heat the mixture to reflux (typically 80-90 °C).

B. Monitoring and Completion

  • Monitoring: The reaction is heterogeneous and requires efficient stirring. Monitor the disappearance of the starting material by TLC (e.g., 30% ethyl acetate/hexanes).[14] The reaction is typically complete within 2-7 hours, depending on the scale and quality of the iron powder.[7]

C. Workup and Isolation

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to approximately 40-50 °C. Safety Note: It is important to add water or ensure the mixture is aqueous before attempting to distill the ethanol, as this can prevent a potential uncontrolled exothermic reaction.[7]

  • Filtration of Iron Sludge: Dilute the reaction slurry with ethyl acetate or dichloromethane and filter it through a thick pad of Celite® to remove the iron powder and iron oxides. Wash the filter cake thoroughly with several portions of the extraction solvent to ensure complete recovery of the product.[7]

  • Extraction: Transfer the combined filtrate to a separatory funnel. If layers do not separate well, add more water and brine. Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(pyrrolidin-1-yl)-3-chloroaniline.

  • Purification: Purify the crude product via flash column chromatography as described in Protocol A (Section 3.3.C).

Data Summary and Comparison

ParameterProtocol A: Catalytic HydrogenationProtocol B: Iron/Ammonium Chloride Reduction
Selectivity High (with proper catalyst choice, e.g., Pt/C)Excellent; minimal to no dehalogenation observed.[10]
Reaction Conditions 30-50 °C, 50-100 psi H₂Reflux (80-90 °C), atmospheric pressure
Typical Time 2-8 hours2-7 hours
Workup Clean; requires careful filtration of pyrophoric catalyst.[13]Can be cumbersome due to filtration of fine iron sludge.[7]
Scalability Highly scalable with appropriate engineering controls.Very scalable; suitable for large-scale industrial preparations.[7]
Safety Requires handling of flammable H₂ gas and pyrophoric catalysts.[18]Standard chemical handling; avoids high pressure.
Key Advantages High atom economy, clean reaction profile.Low cost, exceptional chemoselectivity, no special equipment required.
Key Disadvantages Risk of dehalogenation, requires specialized pressure equipment.Generates significant solid waste, workup can be lengthy.

Conclusion

Both catalytic hydrogenation and iron/ammonium chloride reduction are highly effective methods for the synthesis of 4-(pyrrolidin-1-yl)-3-chloroaniline from its nitro precursor. The choice between the two protocols allows researchers to select the most appropriate method based on available laboratory infrastructure, scale, and cost considerations. Protocol A offers a cleaner, more atom-economical route but requires stringent safety protocols and specialized equipment. Protocol B provides an exceptionally robust, selective, and low-cost alternative that is well-suited for nearly any organic chemistry laboratory. By following the detailed procedures and understanding the rationale behind them, scientists can reliably produce this valuable synthetic intermediate with high yield and purity.

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The Accelerated Pathway to Key Intermediates: Microwave-Assisted Synthesis of 1-(2-Chloro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Speed and Strategy in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrrolidine scaffold stands as a cornerstone of molecular design, prized for its unique stereochemical and physicochemical properties.[1] This saturated five-membered nitrogen heterocycle is a prevalent feature in a multitude of biologically active compounds, contributing to their three-dimensional architecture and interaction with biological targets.[2][3] The title compound, 1-(2-chloro-4-nitrophenyl)pyrrolidine, represents a critical building block for the synthesis of a diverse array of pharmaceutical agents. The strategic placement of the chloro and nitro groups on the phenyl ring offers versatile handles for further chemical transformations, making it a valuable intermediate for library synthesis and lead optimization.

Traditionally, the synthesis of such N-aryl pyrrolidines via nucleophilic aromatic substitution (SNAr) reactions often necessitates prolonged reaction times and high temperatures, creating a bottleneck in the rapid generation of novel chemical entities.[4] This application note details a robust and highly efficient protocol for the synthesis of this compound utilizing microwave-assisted organic synthesis (MAOS). This approach dramatically curtails reaction times, enhances yields, and aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.[5][6] We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into the optimization and troubleshooting of this pivotal reaction.

Mechanistic Rationale: Activating the Aromatic Ring for Nucleophilic Attack

The synthesis of this compound from 1,2-dichloro-4-nitrobenzene and pyrrolidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Unlike electrophilic aromatic substitution, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring.[7]

In our target synthesis, the nitro group (-NO2) at the para-position and the chloro group (-Cl) at the ortho-position to the leaving group (the second chlorine atom) play a crucial role in activating the benzene ring towards nucleophilic attack by pyrrolidine. These EWGs delocalize the negative charge of the intermediate Meisenheimer complex through resonance, thereby stabilizing it and lowering the activation energy of the reaction.

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The nitrogen atom of pyrrolidine, acting as a nucleophile, attacks the carbon atom bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the final product, this compound.

Microwave irradiation significantly accelerates this process by efficiently and uniformly heating the reaction mixture, leading to faster reaction rates and often cleaner product formation compared to conventional heating methods.

Caption: SNAr mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a standard laboratory microwave synthesizer and can be scaled as needed with appropriate safety considerations.

Materials:

  • 1,2-Dichloro-4-nitrobenzene (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Microwave vial (10 mL) with a stir bar

  • Microwave synthesizer

Procedure:

  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 1,2-dichloro-4-nitrobenzene (e.g., 1.0 g, 5.21 mmol).

  • Addition of Base and Nucleophile: To the vial, add potassium carbonate (1.44 g, 10.42 mmol) and N,N-dimethylformamide (5 mL).

  • Initiation of Reaction: Add pyrrolidine (0.44 g, 6.25 mmol) to the suspension.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 15 minutes with stirring. The pressure should be monitored and should not exceed the vial's safety limits.

  • Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature.

  • Extraction: Pour the reaction mixture into a separatory funnel containing 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification prep_reagents 1. Add 1,2-dichloro-4-nitrobenzene, K2CO3, and DMF to microwave vial add_pyrrolidine 2. Add pyrrolidine to the mixture prep_reagents->add_pyrrolidine seal_vial 3. Seal the vial and place in microwave synthesizer add_pyrrolidine->seal_vial irradiate 4. Irradiate at 120°C for 15 min with stirring seal_vial->irradiate cool_down 5. Cool the reaction to room temperature irradiate->cool_down extract 6. Pour into water and extract with ethyl acetate cool_down->extract wash 7. Wash combined organic layers with water and brine extract->wash dry_concentrate 8. Dry over Na2SO4, filter, and concentrate wash->dry_concentrate purify 9. Purify by flash column chromatography dry_concentrate->purify

Caption: Experimental workflow for the microwave-assisted synthesis.

Data Presentation: A Comparative Overview

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters and outcomes with conventional heating methods.

ParameterMicrowave-Assisted SynthesisConventional Heating (Adapted from similar reactions)
Reaction Time 10-20 minutes4-12 hours
Temperature 120-150 °C100-120 °C
Yield Typically >85%60-80%
Solvent Polar aprotic (e.g., DMF, DMSO)Polar aprotic (e.g., DMF, DMSO)
Energy Consumption Significantly lowerHigher
Side Products Often reducedMore prevalent

Troubleshooting and Optimization

While the provided protocol is robust, optimization may be necessary depending on the specific microwave synthesizer and purity of reagents.

  • Low Yield: If the yield is lower than expected, consider increasing the reaction time in 5-minute increments or raising the temperature by 10°C.[4] Ensure that the pyrrolidine is of high purity and the DMF is anhydrous.

  • Incomplete Reaction: If starting material remains, ensure the stirring is efficient. A higher temperature or longer reaction time may be required.

  • Formation of Side Products: If significant side products are observed, a lower reaction temperature may be necessary to improve selectivity. Additionally, ensure the stoichiometry of the reactants is accurate.

Safety Considerations

Microwave-assisted organic synthesis involves high temperatures and pressures, necessitating strict adherence to safety protocols.

  • Use appropriate personal protective equipment (PPE): Safety glasses, lab coat, and gloves are mandatory.

  • Never exceed the maximum pressure or temperature limits of the microwave vial.

  • Ensure the microwave synthesizer is properly maintained and operated according to the manufacturer's instructions.

  • Work in a well-ventilated fume hood.

  • Be aware of the potential for rapid temperature and pressure increases, especially with highly exothermic reactions.[7]

Conclusion

The microwave-assisted synthesis of this compound offers a rapid, efficient, and scalable method for the production of this key pharmaceutical intermediate. By leveraging the principles of microwave heating to accelerate the SNAr reaction, researchers can significantly reduce synthesis times and improve overall efficiency in the drug discovery and development pipeline. This application note provides a comprehensive guide, from mechanistic understanding to a detailed experimental protocol, empowering scientists to confidently implement this powerful technology in their synthetic endeavors.

References

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  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

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Sources

Application Notes & Protocols for Parallel Synthesis of Compound Libraries Using 1-(2-Chloro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(2-Chloro-4-nitrophenyl)pyrrolidine as a versatile building block for the parallel synthesis of compound libraries. We will delve into the core chemical principles, provide detailed, field-proven protocols for solution-phase parallel synthesis, and discuss the broader applications in diversity-oriented synthesis (DOS). This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reproducible outcomes in a high-throughput setting.

Introduction: The Strategic Value of the 4-Nitro-2-pyrrolidinylphenyl Scaffold

In modern drug discovery, the rapid exploration of chemical space is paramount for identifying novel hit and lead compounds. Parallel synthesis has emerged as a cornerstone technology, enabling the efficient generation of large, diverse compound libraries.[1] The choice of the core scaffold is a critical decision in library design. The pyrrolidine ring is a "privileged scaffold," a structural motif frequently found in FDA-approved drugs and natural products, valued for its three-dimensional character and ability to engage with biological targets.[2]

This compound is a particularly strategic starting material for library synthesis. It combines the desirable pyrrolidine moiety with a chloro-nitrophenyl ring system engineered for high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The potent electron-withdrawing nitro group, positioned para to the chloro leaving group, strongly activates the aromatic ring for nucleophilic attack, allowing for the facile introduction of a wide array of diversity elements under mild conditions.[3][4][5] This predictable and robust reactivity makes it an ideal candidate for automated and parallel synthesis workflows.

Core Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The utility of this compound in library synthesis is predicated on the efficiency of the SNAr reaction. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting. The process is generally accepted to proceed via a two-step addition-elimination pathway.[4][5]

  • Nucleophilic Attack: A nucleophile (e.g., a primary or secondary amine) attacks the carbon atom bearing the chlorine atom. This ipso-attack is the rate-determining step.

  • Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial. The electron-withdrawing nitro group at the para-position provides significant stabilization by delocalizing the negative charge through resonance.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

The causality for choosing this scaffold is clear: the nitro group's activation lowers the energy barrier for the formation of the Meisenheimer complex, enabling reactions to proceed under conditions mild enough to be compatible with a wide range of functionalized nucleophiles, which is essential for building a diverse library.

Figure 1: General mechanism of the SNAr reaction.

Safety & Handling

  • Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[6][7][8] Classified as very toxic to aquatic life with long-lasting effects.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid formation of dust and aerosols. Use non-sparking tools. Ensure adequate ventilation. Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Protocol for Parallel Library Synthesis

This protocol describes a robust method for the solution-phase parallel synthesis of a representative compound library from this compound using a diverse set of primary and secondary amines as nucleophiles. The reactions are designed to be performed in a 96-well reaction block format.

Materials & Equipment
  • Starting Material: this compound

  • Nucleophiles: A diverse library of primary and secondary amines (e.g., substituted anilines, benzylamines, morpholine, piperidine).

  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous grade.

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). An excess of a liquid amine nucleophile can also serve as the base.[3]

  • Equipment:

    • 96-well reaction block with sealing mat

    • Automated liquid handler or multichannel pipette

    • Inert atmosphere manifold (Nitrogen or Argon)

    • Heating/shaking platform for reaction block

    • Centrifugal evaporator (e.g., Genevac)

    • High-Throughput Purification System (e.g., preparative HPLC-MS)

    • 96-well plate reader for analysis (LC-MS)

Workflow Diagram

Parallel_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Storage A Stock Solution Prep: 1. This compound in DMSO 2. Amine Nucleophiles in DMSO 3. Base (DIPEA) in DMSO B Dispense Reagents into 96-Well Block (via Liquid Handler) A->B C Seal Reaction Block B->C D Heat & Shake (e.g., 80-100 °C, 4-16h) under Inert Atmosphere C->D E Cool to RT D->E F Solvent Evaporation (Centrifugal Evaporator) E->F G Reconstitute in DMSO/MeOH F->G H High-Throughput Purification (Prep HPLC-MS) G->H I Purity & Identity Check (LC-MS Analysis) H->I J Final Library Plating & Storage I->J

Figure 2: High-throughput parallel synthesis workflow.
Step-by-Step Methodology

1. Stock Solution Preparation (Self-Validating System by Design):

  • Rationale: Preparing stock solutions allows for accurate and rapid dispensing using automated liquid handlers, which is critical for consistency across a 96-well plate. Using a consistent concentration simplifies downstream analysis and quantification.

  • Protocol:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMSO.
    • Prepare a 0.24 M stock solution for each amine nucleophile in a separate 96-well plate (the "source plate").
    • Prepare a 0.3 M stock solution of DIPEA in anhydrous DMSO.

2. Reaction Setup (in a 96-well reaction block):

  • Rationale: This setup is designed for high-throughput synthesis. The molar equivalents are chosen to drive the reaction to completion and simplify purification.

  • Protocol (per well):

    • To each well, add 250 µL of the this compound stock solution (0.05 mmol, 1.0 eq).
    • Add 250 µL of the corresponding amine nucleophile stock solution (0.06 mmol, 1.2 eq).
    • Add 250 µL of the DIPEA stock solution (0.075 mmol, 1.5 eq).
    • Seal the reaction block securely with a chemically resistant sealing mat.

3. Reaction Conditions:

  • Rationale: Heating is typically required to accelerate SNAr reactions. Polar aprotic solvents like DMSO or DMF are ideal as they solvate the reactants and facilitate the formation of the charged Meisenheimer complex.[3] An inert atmosphere prevents potential side reactions with atmospheric moisture or oxygen at elevated temperatures.

  • Protocol:

    • Place the sealed reaction block on a heating/shaking platform.
    • Heat the mixture to 80-100 °C with agitation.
    • Allow the reaction to proceed for 4-16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.

4. Workup and Purification:

  • Rationale: High-throughput purification is essential for isolating the individual library members in sufficient purity for biological screening. Automated preparative HPLC-MS is the industry standard.

  • Protocol:

    • Cool the reaction block to room temperature.
    • Remove the solvent in vacuo using a centrifugal evaporator.
    • Reconstitute the residue in each well with a suitable solvent for injection (e.g., 1 mL of DMSO or DMSO/Methanol).
    • Purify the individual compounds using an automated preparative HPLC-MS system with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid).
    • Collect the fractions corresponding to the desired product mass.

5. Analysis and Library Plating:

  • Rationale: Final quality control is necessary to confirm the identity and purity of the library compounds before they are used in assays.

  • Protocol:

    • Analyze an aliquot of each purified product by analytical LC-MS to confirm identity and assess purity (typically >90% is desired for screening).
    • Combine the pure fractions and remove the solvent using a centrifugal evaporator.
    • Prepare a final library plate by dissolving the compounds in 100% DMSO to a standardized concentration (e.g., 10 mM) for storage and downstream screening.

Data Presentation: Representative Reaction Scope

The following table summarizes generalized reaction conditions for the SNAr reaction of this compound with a variety of nucleophile classes. The conditions are based on established protocols for similar activated chloro-nitroaryl systems.[3][9]

Nucleophile ClassRepresentative NucleophileSolventBaseTemp (°C)Typical Time (h)Expected Outcome
Aliphatic Amines PiperidineDMSODIPEA80-1004-8High Conversion
MorpholineDMFK₂CO₃80-1004-8High Conversion
Anilines 4-MethoxyanilineDMSODIPEA100-1208-16Good Conversion
AnilineDMFTEA100-1208-16Good Conversion
Benzylamines BenzylamineDMSODIPEA80-1006-12High Conversion
Thiols ThiophenolDMFK₂CO₃60-802-6High Conversion
Alcohols PhenolDMSOK₂CO₃100-12012-24Moderate Conversion

Conclusion and Future Directions

This compound is a powerful and versatile building block for the parallel synthesis of compound libraries targeting a wide range of biological systems. Its predictable reactivity via the SNAr mechanism allows for the reliable and efficient introduction of diverse chemical functionalities. The protocols outlined in this guide provide a robust framework for generating high-quality libraries suitable for high-throughput screening campaigns. Future work can expand upon this scaffold by performing subsequent chemical modifications on the newly introduced nucleophile or by reducing the nitro group to an amine, which can then be further derivatized, exponentially increasing the chemical diversity accessible from this single, strategic starting material.

References

  • de Nanteuil, F., et al. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. Available at: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. In Organic Chemistry II. Available at: [Link]

  • Ostrowski, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4813. Available at: [Link]

  • de Nanteuil, F., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 20(17), 3955-3962. Available at: [Link]

  • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. (1996). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 65. IARC. Available at: [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • 4-Amino-2-chloro-5-nitrobenzene-1-sulfonyl chloride. (n.d.). PubChem. Available at: [Link]

  • 4-Chloronitrobenzene. (2018). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 117. IARC. Available at: [Link]

  • Parallel Synthesis & High-Throughput Experimentation. (n.d.). SpiroChem. Available at: [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1-(2-Chloro-4-nitrophenyl)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 1-(2-chloro-4-nitrophenyl)pyrrolidine core represents a compelling starting point for medicinal chemistry campaigns. This scaffold merges two key pharmacophoric elements: the pyrrolidine ring, a versatile and prevalent motif in numerous FDA-approved drugs, and a substituted nitroaromatic ring.[1][2] Nitroaromatic compounds, in particular, have garnered significant interest as potential anticancer agents, often acting as bioreductive prodrugs that can be selectively activated in the hypoxic microenvironment of solid tumors.[3][4][5][6][7] The inherent cytotoxicity of such compounds makes them prime candidates for oncology research.[8][9]

These application notes provide a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on analogs of this compound. The primary objective is to systematically modify the core structure to elucidate the chemical features that govern its cytotoxic activity, ultimately guiding the design of more potent and selective therapeutic candidates. We will detail the strategic design of an analog library, provide a robust protocol for their synthesis, and outline a step-by-step workflow for evaluating their cytotoxic profiles against a panel of human cancer cell lines.

Experimental Design: A Strategic Approach to SAR

A successful SAR study hinges on the logical and systematic design of chemical analogs.[7] The goal is to probe the importance of different regions of the lead compound. For this compound, we can dissect the molecule into three key regions for modification: the pyrrolidine ring , the nitro group , and the chloro substituent on the phenyl ring.

Rationale for Analog Design
  • Modification of the Phenyl Ring Substituents:

    • The Nitro Group: The para-nitro group is a critical feature, likely contributing to the compound's electrophilicity and potential for bioreductive activation. To probe its importance, we will synthesize analogs where the nitro group is:

      • Shifted: Moved to the meta or ortho positions to understand the impact of its electronic and steric environment.

      • Replaced: Substituted with other electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) to modulate the electronic character of the phenyl ring.

    • The Chloro Group: The ortho-chloro substituent influences the conformation of the molecule and its electronic properties. We will explore its role by:

      • Shifting: Moving it to the meta or para position.

      • Replacing: Substituting it with other halogens (F, Br, I) to investigate the effect of halogen bonding and steric bulk.

      • Removing: Synthesizing the des-chloro analog to establish a baseline.

  • Modification of the Pyrrolidine Ring:

    • The pyrrolidine ring itself can be modified to explore steric and conformational effects. Proposed modifications include:

      • Substitution: Introducing small alkyl or hydroxyl groups at the 2, 3, or 4-positions of the pyrrolidine ring.

      • Ring Variation: Replacing the pyrrolidine with other cyclic amines like piperidine or morpholine to assess the impact of ring size and heteroatom content.

The following diagram illustrates the overall workflow for this SAR study.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Lead Lead Compound This compound Design Analog Design Strategy (Modify Phenyl Ring & Pyrrolidine) Lead->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening IC50 IC50 Determination Screening->IC50 Selectivity Selectivity Assessment (Cancer vs. Normal Cell Lines) IC50->Selectivity SAR_Analysis SAR Analysis (Relate Structure to Activity) Selectivity->SAR_Analysis Next_Gen Design of Next-Generation Analogs SAR_Analysis->Next_Gen Next_Gen->Design

Caption: Overall workflow for the SAR study of this compound analogs.

Protocols

Protocol 1: Synthesis of this compound and Analogs

This protocol is adapted from a known procedure for a similar bromo-analog and is a general method for the nucleophilic aromatic substitution reaction to form the desired compounds.[10]

Materials:

  • Appropriately substituted 1-chloro-2-fluoro-5-nitrobenzene or other halo-nitrobenzene precursors

  • Pyrrolidine (or other cyclic amines)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the halo-nitrobenzene precursor (1.0 eq) in DMF, add the cyclic amine (1.3 eq) followed by potassium carbonate (3.0 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Normal human cell line (e.g., HEK293T) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds (dissolved in DMSO to make stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells for vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

The following diagram illustrates the MTT assay workflow.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Presentation and Interpretation

The results of the SAR study should be presented in a clear and concise table to facilitate comparison between the analogs.

Table 1: Cytotoxicity of this compound Analogs

Compound IDR¹ (Position 2)R² (Position 4)R³ (Pyrrolidine)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116IC₅₀ (µM) vs. HEK293TSelectivity Index (SI)*
Lead ClNO₂HDataDataDataDataData
Analog 1 FNO₂HDataDataDataDataData
Analog 2 BrNO₂HDataDataDataDataData
Analog 3 ClCNHDataDataDataDataData
Analog 4 ClOCH₃HDataDataDataDataData
Analog 5 HNO₂HDataDataDataDataData
Analog 6 ClNO₂3-OHDataDataDataDataData
... ........................

*Selectivity Index (SI) can be calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells.

  • If analogs with different halogens at R¹ show varied activity, it suggests a role for halogen size or electronegativity.

  • A significant loss of activity upon replacing the nitro group (R²) would confirm its critical role.

  • Higher SI values indicate greater selectivity for cancer cells, a desirable trait for a therapeutic candidate.

Conclusion and Future Directions

This guide provides a foundational strategy for the SAR exploration of this compound analogs. The synthesis and cytotoxicity screening protocols are robust and can be adapted for a wide range of analogs. The insights gained from the initial SAR study will be instrumental in designing second-generation compounds with improved potency and selectivity. Further studies could involve mechanistic investigations to understand how the lead compounds induce cell death (e.g., apoptosis assays) and in vivo efficacy studies in animal models for the most promising candidates.

References

  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216. Available at: [Link]

  • Ingenta Connect. (n.d.). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Retrieved from [Link]

  • Montoya, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 720. Available at: [Link]

  • ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. Retrieved from [Link]

  • Hussein, M. S. (2016). Synthesis, Characterization and Antibacterial Evaluation of Some Substituted Pyrrolidines. Chemical Science International Journal, 17(2), 1-8. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Retrieved from [Link]

  • PubMed. (n.d.). Selection of cytotoxicity markers for the screening of new chemical entities in a pharmaceutical context: a preliminary study using a multiplexing approach. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. Retrieved from [Link]

  • PubMed. (n.d.). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High-Throughput Screening. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6639. Available at: [Link]

  • JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available at: [Link]

Sources

Application Notes and Protocols: 1-(2-Chloro-4-nitrophenyl)pyrrolidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(2-chloro-4-nitrophenyl)pyrrolidine in medicinal chemistry. This guide delves into the compound's synthesis, chemical properties, and its versatile role as a molecular scaffold and synthetic intermediate. Detailed, field-proven protocols for its synthesis and subsequent chemical modifications are presented, underpinned by mechanistic insights and scientific rationale. The content is structured to empower researchers to leverage this compound in the design and synthesis of novel therapeutic agents.

Introduction: Unveiling a Privileged Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved drugs.[1] Its three-dimensional, sp³-hybridized nature offers a distinct advantage over flat aromatic systems, enabling a more comprehensive exploration of chemical space and facilitating intricate interactions with biological targets. The compound this compound (CAS No: 55403-91-3)[2] emerges as a particularly valuable building block, integrating the conformational flexibility of the pyrrolidine moiety with a highly reactive and versatile phenyl group.

The key to its utility lies in the electronic properties of the substituted phenyl ring. The potent electron-withdrawing nitro group, positioned para to the pyrrolidinyl substituent, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[3][4] This activation, coupled with the presence of a displaceable chloro group ortho to the pyrrolidine, opens a gateway for the introduction of a wide array of functional groups, making it an ideal starting point for the generation of diverse chemical libraries.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 55403-91-3[2]
Molecular Formula C₁₀H₁₁ClN₂O₂[2]
Molecular Weight 226.66 g/mol [2]
Appearance Typically a yellow solid
Purity ≥97% (Commercially available)[2]

Synthesis Protocol: A Robust and Scalable Approach

The synthesis of this compound is readily achieved through a nucleophilic aromatic substitution reaction. The protocol detailed below is a reliable and scalable method for laboratory synthesis.

Reaction Principle

The synthesis proceeds via the displacement of a chlorine atom from 1,2-dichloro-4-nitrobenzene by the secondary amine, pyrrolidine. The nitro group's strong electron-withdrawing effect stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution, primarily at the position para to the nitro group.[4][5]

Experimental Protocol

Materials:

  • 1,2-dichloro-4-nitrobenzene

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dichloro-4-nitrobenzene (1 equivalent).

  • Solvent and Base Addition: Dissolve the starting material in a minimal amount of DMF. Add potassium carbonate (2-3 equivalents).

  • Nucleophile Addition: Slowly add pyrrolidine (1.1-1.2 equivalents) to the stirring mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a yellow solid.

Visualization of the Synthetic Pathway

G start 1,2-dichloro-4-nitrobenzene + Pyrrolidine reagents K₂CO₃, DMF 80-100°C product This compound reagents->product S N Ar

Caption: Synthetic scheme for this compound.

Applications in Medicinal Chemistry: A Scaffold for Diversity

The strategic placement of functional groups in this compound makes it a highly valuable intermediate for the synthesis of compound libraries targeting a range of biological endpoints.

As a Scaffold for Parallel Synthesis

The activated chloro-substituent is the primary point for diversification. A variety of nucleophiles can be employed to displace the chloride, allowing for the rapid generation of analogues. This is particularly amenable to parallel synthesis workflows for hit identification and lead optimization.[6][7]

Potential Nucleophiles for Diversification:

  • Amines (primary and secondary): To introduce a wide range of substituted amino groups, which can modulate solubility, basicity, and hydrogen bonding potential.

  • Thiols: To generate thioether analogues, which can participate in different types of interactions with biological targets.

  • Alcohols and Phenols: To form ether linkages, expanding the chemical space explored.

G start This compound nucleophiles Nucleophiles: - Amines (R₂NH) - Thiols (RSH) - Alcohols (ROH) library Diverse Compound Library nucleophiles->library S N Ar

Caption: Diversification of the core scaffold via SNAr.

As a Building Block for Further Functionalization

The nitro group offers a secondary point for chemical modification. Its reduction to an aniline opens up a vast array of subsequent chemical transformations.

Protocol for Nitro Group Reduction:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the corresponding aniline derivative.

This resulting 2-chloro-4-aminophenyl)pyrrolidine can then be used in a variety of reactions, including:

  • Amide bond formation: Acylation with carboxylic acids or acid chlorides.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides.

  • Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

  • Diazotization followed by Sandmeyer or Suzuki reactions: To introduce a wide range of substituents at the 4-position.

The presence of the nitro group itself can be beneficial for biological activity, as many nitroaromatic compounds exhibit antimicrobial and anticancer properties.[8][9]

Potential Therapeutic Areas

Based on the biological activities of related nitrophenyl and pyrrolidine-containing compounds, derivatives of this compound could be explored for a variety of therapeutic applications:

  • Antibacterial Agents: The nitrophenyl moiety is a known pharmacophore in several antibacterial drugs.[10]

  • Anticancer Agents: The pyrrolidine scaffold is present in numerous anticancer compounds, and the ability to generate diverse libraries from this starting material makes it a promising avenue for discovering new antiproliferative agents.

  • Anti-inflammatory Agents: Certain nitro-substituted compounds have demonstrated anti-inflammatory properties.[11]

Conclusion and Future Perspectives

This compound represents a readily accessible and highly versatile building block for medicinal chemistry. Its straightforward synthesis and the presence of two distinct points for chemical modification—the activated chloro group and the reducible nitro group—make it an ideal starting material for the construction of diverse and complex molecular architectures. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the potential of this compound in their drug discovery endeavors. Future work could focus on the development of one-pot, multi-component reactions utilizing this scaffold to further streamline the synthesis of novel chemical entities.

References

  • (US2952688A) Synthesis of pyrrolidine.
  • Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • 2-Chloro-4-nitroaniline. Chem-Impex. [Link]

  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Chemistry Stack Exchange. [Link]

  • Pérez-Villanueva, M., & González-Valdez, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel), 15(6), 717. [Link]

  • Pandey, J., Chauhan, A., & Jain, R. K. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS One, 8(7), e67346. [Link]

  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Chemistry Stack Exchange. [Link]

  • Pérez-Villanueva, M., & González-Valdez, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel), 15(6), 717. [Link]

  • Pandey, J., Chauhan, A., & Jain, R. K. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS One, 8(7), e67346. [Link]

  • The second question is the reaction of 1,2-dichloro-4-nitrobenzene with NaOCH3 and CH3OH. Chegg. [Link]

  • Fallah, Z., & Kassam, K. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. [Link]

  • Makosza, M., & Stalinski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4815. [Link]

  • Al-Obaid, A. M., & El-Gendy, M. A. (2001). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie, 56(12), 933-937. [Link]

  • Chang, Y. F., Guo, C. W., Chan, T. H., Pan, Y. W., Tsou, E. L., & Cheng, W. C. (2011). Parallel synthesis of natural product-like polyhydroxylated pyrrolidine and piperidine alkaloids. Mol Divers, 15(1), 203-214. [Link]

  • Yilmaz, I., & Er, M. (2018). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. J Biochem Mol Toxicol, 32(1). [Link]

  • Synthesis of Pyrrolidines by a Three-Component Reaction. (2008). Synfacts, 2008(10), 1029–1029. [Link]

  • Scott, J. D., & Martin, S. F. (2014). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Med Chem Lett, 5(10), 1124-1129. [Link]

  • Adediran, S. A., Omolola, A. O., Adeyemi, T. A., Oyebamiji, A. K., & Semire, B. (2021). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Crystals, 11(11), 1332. [Link]

  • Parallel Chemistry & Compound Libraries for drug discovery. Taros Chemicals. [Link]

  • Kumar, P., & Bodas, M. S. (2015). Pyrrolidine catalyzed reactions of cyclopentadiene with α,β-unsaturated carbonyl compounds: 1,2- versus 1,4-additions. Tetrahedron, 71(18), 2636-2642. [Link]

  • Adediran, S. A., Omolola, A. O., Adeyemi, T. A., Oyebamiji, A. K., & Semire, B. (2021). (PDF) Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Chloro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(2-Chloro-4-nitrophenyl)pyrrolidine. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and optimization strategies. Our goal is to move beyond simple procedural lists, offering a comprehensive understanding of the 'why' behind each experimental step to ensure robust and reproducible outcomes.

Section 1: Reaction Overview and Mechanism

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic pyrrolidine attacks the electron-deficient aromatic ring of 1,2-dichloro-4-nitrobenzene, displacing one of the chloride ions. The reaction is facilitated by the presence of a strong electron-withdrawing nitro group (-NO₂) positioned para to the leaving group (Cl).[1][2]

The SNAr Mechanism: A Step-by-Step Visualization

The SNAr mechanism proceeds via a two-step addition-elimination pathway. Understanding this is crucial for troubleshooting, as reaction failures often trace back to a disruption in one of these stages.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the carbon atom bearing a chlorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion.

Caption: The Addition-Elimination Mechanism of SNAr.

Section 2: Troubleshooting Guide - A Q&A Approach

This section addresses common issues encountered during the synthesis of this compound in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction is showing very low conversion to the desired product, or no product at all. What are the likely causes and how can I address them?

A1: Low or non-existent product yield in an SNAr reaction can be attributed to several factors. A systematic investigation is key to identifying the root cause.

  • Insufficient Ring Activation: The SNAr reaction is contingent on the aromatic ring being sufficiently electron-deficient. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2] In the case of 1,2-dichloro-4-nitrobenzene, the nitro group provides this activation.

    • Troubleshooting: Verify the identity and purity of your starting material. If an alternative starting material with weaker activation is being used, the reaction may require more forcing conditions (higher temperature, stronger base).

  • Poor Leaving Group: While chlorine is a suitable leaving group, the reactivity order in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative halogen that enhances the electrophilicity of the carbon atom.[2][4]

    • Troubleshooting: If your synthesis allows, using 1-fluoro-2-chloro-4-nitrobenzene could potentially increase the reaction rate. However, 1,2-dichloro-4-nitrobenzene is a common and effective substrate.

  • Inadequate Base: A base is typically required to neutralize the HCl generated during the reaction. If the acid is not scavenged, it will protonate the pyrrolidine, rendering it non-nucleophilic.

    • Troubleshooting: Ensure you are using a suitable base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).[5] The base should be used in stoichiometric excess (typically 2-3 equivalents).

  • Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

    • Troubleshooting: A typical temperature range for this reaction is 80-120°C.[5][6] If you are running the reaction at a lower temperature, a gradual increase while monitoring the reaction progress by TLC or LC-MS is recommended.

Issue 2: Formation of Side Products

Q2: I am observing significant impurity formation alongside my desired product. What are these side products and how can I minimize them?

A2: The primary side product in this reaction is typically the disubstituted product, 1,2-bis(pyrrolidin-1-yl)-4-nitrobenzene.

  • Disubstitution: This occurs when a second molecule of pyrrolidine displaces the remaining chlorine atom on the product.

    • Minimization Strategy:

      • Control Stoichiometry: Use a slight excess of pyrrolidine (e.g., 1.1-1.2 equivalents) relative to the 1,2-dichloro-4-nitrobenzene. Using a large excess of the amine will favor disubstitution.

      • Temperature Control: Higher temperatures can sometimes lead to increased formation of the disubstituted product. Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation.

      • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction to the disubstituted product.

Issue 3: Difficult Purification

Q3: I am struggling to purify the final product. What are some effective purification strategies?

A3: Purification can be challenging if there are unreacted starting materials or side products with similar polarities to the desired compound.

  • Initial Work-up: After the reaction is complete, a standard work-up involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate. Washing the organic layer with a saturated aqueous solution of sodium carbonate can help remove any remaining acidic impurities.[5]

  • Crystallization: this compound is often a solid.[6] Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective method for purification.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography is a reliable alternative. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Section 3: Experimental Protocols and Data

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dichloro-4-nitrobenzene (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq.) to the solution, followed by the dropwise addition of pyrrolidine (1.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water, which may cause the product to precipitate.[6]

  • Isolation: If a solid precipitates, collect it by vacuum filtration and wash with water. If no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Product Check_Activation Verify Starting Material (Sufficient EWG?) Start->Check_Activation Check_Base Ensure Adequate Base (2-3 eq.) Check_Activation->Check_Base [Sufficient] Check_LG Consider Alternative Leaving Group (e.g., F) Check_Activation->Check_LG [Insufficient] Check_Temp Increase Temperature (80-120°C) Check_Base->Check_Temp [Adequate] Success Reaction Optimized Check_Temp->Success [Optimized]

Caption: A systematic workflow for troubleshooting low product yield.

Summary of Key Reaction Parameters
ParameterRecommended ConditionRationale
Solvent DMF, AcetonitrileAprotic polar solvents that can dissolve the reactants.
Base K₂CO₃, DIPEATo neutralize the HCl byproduct and prevent protonation of the nucleophile.
Temperature 80-120°CTo provide sufficient activation energy for the reaction.
Stoichiometry Pyrrolidine (1.1-1.2 eq.)A slight excess of the nucleophile drives the reaction to completion while minimizing disubstitution.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a different amine instead of pyrrolidine? A: Yes, this reaction is generally applicable to a variety of primary and secondary amines. However, the nucleophilicity of the amine will affect the reaction rate. More nucleophilic amines will generally react faster.

Q: Is this reaction sensitive to air or moisture? A: While it is good practice to work under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions, this specific SNAr reaction is not overly sensitive to air or moisture. The use of anhydrous solvents is recommended for optimal results.

Q: What is the expected yield for this reaction? A: With optimized conditions, yields for this reaction are typically good to excellent, often exceeding 80%.[6]

References

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • NIST. Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-. In: NIST Chemistry WebBook. Available from: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

  • Al-Hourani, B. J., Rafiq, M., Al-Far, R. H., Al-Qawasmeh, R. A., Taha, M. O., & El-Abadelah, M. M. (2021). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules, 26(15), 4614. Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • The Organic Chemistry Tutor. (2020, May 20). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Available from: [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. Available from: [Link]

  • PrepChem.com. 5-(1) Synthesis of 1-(2-chloro-4-nitrophenyl)hydrazine. Available from: [Link]

  • Nguyen, T. L., Le, T. N., Dao, D. Q., & Nguyen, T. V. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 2966–2976. Available from: [Link]

  • ResearchGate. Development of an Enantioselective [3 + 2] Cycloaddition To Synthesize the Pyrrolidine Core of ABBV-3221 on Multikilogram Scale. Available from: [Link]

  • ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]

  • ResearchGate. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Available from: [Link]

  • National Center for Biotechnology Information. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Available from: [Link]

  • Google Patents. Purification of crude pyrroles.
  • de la Torre, A., Vicario, J. L., & Badía, D. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 547–554. Available from: [Link]

  • National Center for Biotechnology Information. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Available from: [Link]

  • ResearchGate. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Available from: [Link]

  • CP Lab Safety. This compound, 98% Purity, C10H11ClN2O2, 1 gram. Available from: [Link]

  • PubMed. Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Available from: [Link]

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Technical Support Center: Troubleshooting Low Yield in Reactions with "1-(2-Chloro-4-nitrophenyl)pyrrolidine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "1-(2-Chloro-4-nitrophenyl)pyrrolidine." This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this versatile reagent. My goal is to provide you with in-depth, practical solutions to optimize your reaction yields and ensure the integrity of your experimental outcomes.

Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, frequently employed in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the aromatic ring, significantly influenced by the presence of a strong electron-withdrawing nitro group at the para position and a chloro group at the ortho position, makes it susceptible to nucleophilic attack.[1][2][3] This inherent reactivity is the cornerstone of its utility, but it also presents specific challenges that can lead to diminished yields if not properly managed.

This guide will walk you through a logical troubleshooting process, from general principles to specific, frequently encountered issues.

General Principles for Maximizing Yield

Before delving into specific problems, it's crucial to recognize that low yields in organic reactions can often be traced back to a few common culprits.[4][5][6][7] Systematically evaluating these factors is the first step toward a successful resolution.

Factor Key Considerations Potential Impact on Yield
Reagent Quality Purity of this compound, nucleophile, and any catalysts. Presence of moisture or other contaminants.Impurities can lead to side reactions, catalyst deactivation, or incomplete conversion.
Solvent Choice Aprotic polar solvents (e.g., DMF, DMSO, THF) are generally preferred for SNAr reactions. Ensure the solvent is dry and free of reactive impurities.The solvent can influence reaction rates and the solubility of reactants and intermediates.
Reaction Temperature Many SNAr reactions require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition.Suboptimal temperatures can result in slow or incomplete reactions, while excessive heat can promote side product formation.
Reaction Time Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.Insufficient time leads to incomplete conversion. Prolonged reaction times can increase the formation of degradation products.
Base (if applicable) The choice and stoichiometry of the base are critical, especially when the nucleophile is an amine or alcohol.An inappropriate base can lead to side reactions or may not be strong enough to deprotonate the nucleophile effectively.
Work-up and Purification Product loss can occur during extraction, washing, and chromatography.Inefficient work-up or purification can significantly lower the isolated yield.[7][8]

Troubleshooting Workflow for Low Yield

When faced with a low yield, a structured approach to identifying the root cause is essential. The following diagram outlines a logical troubleshooting workflow.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Verify Reagent & Solvent Purity Start->CheckPurity CheckPurity->Start Impurity Found OptimizeConditions Systematically Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity Confirmed AnalyzeByproducts Identify Side Products (LC-MS, NMR) OptimizeConditions->AnalyzeByproducts No Improvement SuccessfulReaction Improved Yield OptimizeConditions->SuccessfulReaction Yield Improved RefineWorkup Review & Refine Work-up/Purification AnalyzeByproducts->RefineWorkup Byproducts Identified Consult Consult Literature for Similar Reactions AnalyzeByproducts->Consult Unknown Byproducts RefineWorkup->OptimizeConditions No Improvement RefineWorkup->SuccessfulReaction Yield Improved Consult->OptimizeConditions

Caption: A systematic approach to troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Here, we address specific issues that you may encounter when working with this compound.

Q1: My SNAr reaction is sluggish or incomplete, resulting in a low yield. What are the likely causes and how can I fix it?

A1: Sluggish or incomplete reactions are a common issue. Here’s a breakdown of potential causes and solutions:

  • Insufficient Activation: The reactivity of the aryl chloride is highly dependent on the electron-withdrawing nitro group.[1][2] While the nitro group provides significant activation, certain weak nucleophiles may still react slowly.

    • Solution: Consider increasing the reaction temperature in increments of 10-20°C. Be mindful that excessive heat can lead to decomposition. Alternatively, using a more polar aprotic solvent like DMSO can sometimes accelerate the reaction rate.

  • Poor Nucleophile: The strength of your nucleophile is paramount.

    • Solution: If you are using a neutral nucleophile like an amine or alcohol, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) is often necessary to deprotonate the nucleophile and increase its reactivity.

  • Steric Hindrance: The ortho-chloro group can present steric challenges for bulky nucleophiles.

    • Solution: If you suspect steric hindrance is an issue, you may need to explore longer reaction times or higher temperatures. In some cases, a less sterically demanding nucleophile may be required.

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: The formation of side products can significantly reduce the yield of your desired product. Here are some common side reactions to consider:

  • Reaction at the Nitro Group: While less common, strong nucleophiles or reducing agents can potentially react with the nitro group.

    • Solution: Ensure that your reaction conditions are not overly harsh. If you are using a nucleophile that is also a reducing agent, you may need to explore alternative synthetic routes or protecting group strategies.

  • Hydrolysis of the Chloro Group: In the presence of water and base, the chloro group can be hydrolyzed to a hydroxyl group.

    • Solution: Ensure that your solvent and reagents are anhydrous. Using freshly dried solvents and inert atmosphere techniques (e.g., nitrogen or argon) can minimize hydrolysis.

  • Elimination Reactions: If your nucleophile has abstractable protons in the β-position, elimination reactions can compete with substitution.

    • Solution: This is highly dependent on the structure of your nucleophile. If you suspect elimination is occurring, you may need to modify the nucleophile or the reaction conditions (e.g., using a less hindered base).

Q3: Can the nitro group act as a leaving group?

A3: While the chloro group is the primary leaving group in SNAr reactions with this substrate, the nitro group can, under certain conditions, also be displaced.[9] This is more likely to occur with highly activated aromatic systems and potent nucleophiles.

  • How to check for this: If you are seeing unexpected products where the nitro group has been substituted, this may be a competing reaction pathway. Careful analysis of your crude reaction mixture by LC-MS or NMR can help identify such byproducts.

Q4: My product appears to be degrading during work-up or purification. What steps can I take to prevent this?

A4: The stability of your product is a critical factor in achieving a good isolated yield.

  • pH Sensitivity: The nitroaniline moiety can be sensitive to strongly acidic or basic conditions.

    • Solution: During aqueous work-up, use mild acids (e.g., saturated NH₄Cl) or bases (e.g., saturated NaHCO₃) for neutralization. Avoid prolonged exposure to harsh pH conditions.

  • Temperature Sensitivity: Some substituted nitroaromatics can be thermally labile.

    • Solution: When removing solvent under reduced pressure, use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50°C). For purification by column chromatography, avoid leaving the product on the silica gel for extended periods, as silica can be slightly acidic and may cause degradation.

Q5: What is the best way to monitor the progress of my reaction?

A5: Effective reaction monitoring is key to determining the optimal reaction time and preventing the formation of degradation products from overly long reaction times.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the disappearance of your starting material and the appearance of your product. Co-spotting your reaction mixture with your starting material can help in identifying the correct spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative assessment, LC-MS is an excellent tool. It allows you to monitor the relative amounts of starting material, product, and any byproducts over time.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

This protocol provides a general starting point for SNAr reactions with this compound. Optimization of specific parameters will likely be necessary for your particular nucleophile.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., DMF, DMSO, or THF) to a concentration of 0.1-0.5 M.

  • Addition of Reagents: Add the nucleophile (1.1-1.5 eq.) to the solution. If a base is required, add the base (1.5-2.0 eq.) at this stage.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to 100°C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure desired product.

Potential Reaction Pathways and Side Products

The following diagram illustrates the desired SNAr pathway and a potential side reaction (hydrolysis).

ReactionPathways Start This compound Product Desired S_NAr Product Start->Product + Nu- SideProduct Hydrolysis Side Product Start->SideProduct + H2O / Base Nucleophile Nucleophile (Nu-) Water H2O / Base

Caption: Desired reaction pathway and a potential hydrolysis side reaction.

By understanding the underlying chemistry of this compound and systematically addressing potential issues, you can significantly improve your reaction outcomes. Should you have further questions, please do not hesitate to consult the references provided or reach out to our technical support team.

References

  • Filo, J. (2025). Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Vertex AI Search.
  • Chemistry Stack Exchange. (2021). Nitro as a leaving group in an aromatic ring. Chemistry Stack Exchange. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]

  • BenchChem. (2025). Cross-reactivity studies of N-(2-chloroethyl)-4-nitroaniline with other reagents. BenchChem.
  • YouTube. (2017). Directing Effect of the Nitro Group in EAS. YouTube. Available at: [Link]

  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction.
  • PubChem. (n.d.). 4-Chloro-2-nitroaniline. PubChem. Available at: [Link]

  • National Institutes of Health. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Quora. Available at: [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? : r/Chempros. Reddit. Available at: [Link]

  • Australian Government Department of Health. (2019). Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. Australian Government Department of Health.
  • Quora. (2013). In organic chemistry, why is my percent yield so low?. Quora. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid.
  • ResearchGate. (n.d.). (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • PubMed. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PubMed. Available at: [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • ACS Publications. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
  • Reddit. (2018). Common ways to lose product and reduce yield?. Reddit. Available at: [Link]

  • Sci-Hub. (2008). Synthesis of Pyrrolidines by a Three-Component Reaction. Sci-Hub.
  • CAS Common Chemistry. (n.d.). 1-(4-Methyl-2-nitrophenyl)pyrrolidine. CAS Common Chemistry. Available at: [Link]

  • PubMed. (2001). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. PubMed. Available at: [Link]

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Side reactions and byproduct formation in "1-(2-Chloro-4-nitrophenyl)pyrrolidine" chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and application of 1-(2-Chloro-4-nitrophenyl)pyrrolidine. This resource is designed for researchers, chemists, and professionals in drug development who are working with this versatile intermediate. Here, we will address common challenges, delve into the underlying chemical principles, and provide practical, field-tested solutions to ensure the success of your experiments.

Section 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction between 1,2-dichloro-4-nitrobenzene and pyrrolidine. While conceptually straightforward, this reaction can be prone to several side reactions and byproduct formations that can complicate purification and reduce yields. This guide will help you identify and resolve these common issues.

Issue 1: Low Yield of the Desired Product

Symptom: After the reaction and workup, the isolated yield of this compound is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] If starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as excessive heat can promote side reactions.

  • Suboptimal Reaction Temperature: The temperature may be too low for efficient substitution.

    • Troubleshooting: The SNAr reaction is an activated process. While room temperature can be sufficient, gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate. The optimal temperature should be determined empirically for your specific solvent and concentration.

  • Base Equivalency: Insufficient base to neutralize the HCl generated during the reaction can protonate the pyrrolidine, rendering it non-nucleophilic.

    • Troubleshooting: Ensure at least two equivalents of pyrrolidine are used: one to act as the nucleophile and the second to act as a base. Alternatively, a non-nucleophilic base like triethylamine or potassium carbonate can be used as an acid scavenger.[3]

Issue 2: Formation of a Disubstituted Byproduct

Symptom: Presence of a significant amount of 1,2-bis(pyrrolidin-1-yl)-4-nitrobenzene in the crude product mixture.

Causality: The desired product, this compound, still possesses an activated aromatic ring and can undergo a second nucleophilic substitution with another molecule of pyrrolidine, especially under forcing conditions (high temperature, long reaction times, or large excess of pyrrolidine).

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess (1.1-1.5 equivalents) of pyrrolidine is often sufficient to drive the reaction to completion without promoting significant disubstitution.

  • Temperature Management: Avoid excessive heating. The second substitution reaction generally has a higher activation energy than the first. Running the reaction at the lowest effective temperature will favor monosubstitution.

  • Slow Addition: Adding the pyrrolidine dropwise to the solution of 1,2-dichloro-4-nitrobenzene can help maintain a low instantaneous concentration of the nucleophile, thereby minimizing the rate of the second substitution.

Issue 3: Presence of an Isomeric Byproduct

Symptom: Identification of 1-(2-Chloro-5-nitrophenyl)pyrrolidine or other positional isomers in the product mixture.

Causality: While the primary reaction occurs at the chlorine ortho to the nitro group due to strong electronic activation, substitution at the other chlorine position (meta to the nitro group) can occur to a lesser extent.[4][5][6] The nitro group is a powerful electron-withdrawing group that activates the ortho and para positions to nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance.[7][8][9][10]

Solutions:

  • Reaction Conditions: This side reaction is often more prevalent at higher temperatures. Maintaining a moderate reaction temperature can improve regioselectivity.

  • Purification: Careful purification by column chromatography or recrystallization is typically required to separate the desired ortho-substituted product from its isomers.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the chlorine atom ortho to the nitro group preferentially substituted in the reaction between 1,2-dichloro-4-nitrobenzene and pyrrolidine?

A1: The regioselectivity of this SNAr reaction is governed by the electronic effects of the nitro group. The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack.[9][11] This activation is most pronounced at the ortho and para positions relative to the nitro group. This is because the negative charge of the intermediate Meisenheimer complex, formed upon nucleophilic attack, can be delocalized onto the nitro group through resonance, thus stabilizing the intermediate.[7][8][10][12] In the case of 1,2-dichloro-4-nitrobenzene, the chlorine at the 2-position is ortho to the nitro group, while the chlorine at the 1-position is meta. Therefore, the attack of pyrrolidine at the 2-position leads to a more stabilized intermediate and is the kinetically favored pathway.[4][5][6]

Q2: What are the best analytical techniques to monitor the reaction progress and assess the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): An excellent, rapid technique for monitoring the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components, including the desired product and potential byproducts.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying isomeric impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups in the product.

Q3: What are the recommended purification methods for this compound?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective method for obtaining a high-purity product.

  • Column Chromatography: For mixtures containing significant amounts of byproducts or unreacted starting materials, silica gel column chromatography is the most effective purification technique. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used for elution.

  • Acid-Base Extraction: To remove unreacted pyrrolidine, an acidic wash (e.g., dilute HCl) during the workup can be effective.[16]

Q4: Can other secondary amines be used in place of pyrrolidine in this reaction?

A4: Yes, other secondary amines such as piperidine, morpholine, and diethylamine can also be used as nucleophiles in this SNAr reaction with 1,2-dichloro-4-nitrobenzene. The reactivity of the amine will depend on its nucleophilicity and steric hindrance. More nucleophilic and less sterically hindered amines will generally react faster.

Q5: Are there any safety precautions I should be aware of when working with these materials?

A5: Yes, standard laboratory safety practices should always be followed. 1,2-dichloro-4-nitrobenzene is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Pyrrolidine is a flammable and corrosive liquid and should also be handled with care. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Section 3: Experimental Protocols & Data

Protocol: Synthesis of this compound
  • To a solution of 1,2-dichloro-4-nitrobenzene (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or ethanol) in a round-bottom flask, add pyrrolidine (2.2 eq) dropwise at room temperature with stirring.

  • After the addition is complete, gently heat the reaction mixture to 50 °C and monitor the progress by TLC.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Action
Low YieldIncomplete reactionExtend reaction time, slightly increase temperature, monitor by TLC/HPLC.
Suboptimal temperatureEmpirically determine the optimal temperature (e.g., 40-60 °C).
Insufficient baseUse at least 2 equivalents of pyrrolidine or add a non-nucleophilic base.
DisubstitutionForcing conditionsControl stoichiometry, avoid excessive heat, add pyrrolidine slowly.
Isomer FormationHigh reaction temperatureMaintain a moderate reaction temperature to improve regioselectivity.
Product PurityResidual starting materials/byproductsPurify by column chromatography or recrystallization.

Section 4: Visualizing the Chemistry

Diagram 1: SNAr Reaction Mechanism

SNAr_Mechanism reactants 1,2-dichloro-4-nitrobenzene + Pyrrolidine intermediate Meisenheimer Complex (Resonance Stabilized) reactants->intermediate Nucleophilic Attack product This compound + Pyrrolidinium Chloride intermediate->product Loss of Leaving Group

Caption: SNAr mechanism for the synthesis of this compound.

Diagram 2: Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield or Impure Product check_completion Reaction Complete? start->check_completion check_byproducts Byproducts Present? check_completion->check_byproducts Yes extend_reaction Extend Reaction Time/ Increase Temperature check_completion->extend_reaction No check_isomers Isomers Present? check_byproducts->check_isomers No optimize_stoichiometry Optimize Stoichiometry/ Control Temperature check_byproducts->optimize_stoichiometry Yes purify Purify by Chromatography/ Recrystallization check_isomers->purify Yes end Pure Product check_isomers->end No extend_reaction->start optimize_stoichiometry->start purify->end

Caption: A logical troubleshooting workflow for common synthesis issues.

References

  • Separation of Pyrrolidine, 1-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column.
  • Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.
  • Nucleophilic Aromatic Substitution - Chemistry Steps.
  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? - Chemistry Stack Exchange.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • ANALYTICAL METHOD SUMMARIES - Eurofins.
  • Aromatic Nucleophilic Substitution | Dalal Institute.
  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording] - YouTube.
  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? - Chemistry Stack Exchange.
  • Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives - Benchchem.
  • Pyrrolidine synthesis - Organic Chemistry Portal.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH.
  • This compound - Vibrant Pharma Inc.
  • The second question is the reaction of 1,2-dichloro-4-nitrobenzene with NaOCH3 and CH3OH. - Chegg.
  • 5-(1) Synthesis of 1-(2-chloro-4-nitrophenyl)hydrazine - PrepChem.com.
  • 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - ChemicalBook.
  • Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC - NIH.
  • Preventing side reactions in pyrrolidine synthesis - Benchchem.
  • 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i.. - Filo.
  • Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification - Benchchem.
  • Purification of crude pyrroles - US5502213A - Google Patents.
  • Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf.
  • Question: 34 Experiment 4 Methanolysis of 1,2-Dichloro-4-nitrobenzene Introduction - Chegg.
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry.
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - Beilstein Journals.
  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester - Organic Syntheses.
  • Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed.

Sources

Technical Support Center: Purification of 1-(2-Chloro-4-nitrophenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(2-Chloro-4-nitrophenyl)pyrrolidine and its derivatives. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining these compounds with high purity. Our approach is structured in a practical question-and-answer format to directly address common and complex issues faced in the laboratory.

Section 1: Foundational Principles & Initial Troubleshooting

This section provides a high-level overview and helps in selecting the appropriate purification strategy from the outset.

FAQ: What are the primary purification challenges with this class of compounds?

Answer: The unique structure of this compound derivatives presents a multi-faceted purification challenge. The molecule's characteristics include:

  • A Basic Center: The pyrrolidine nitrogen is a secondary amine, making the molecule basic. This can lead to interactions with acidic media, including silica gel, causing streaking during chromatography.[1][2]

  • Moderate Polarity: The combination of a non-polar aromatic ring and a polar nitro group results in moderate polarity, which can complicate solvent selection for both chromatography and recrystallization.

  • Potential for Isomeric Impurities: Depending on the synthetic route, regioisomers (e.g., substitution at the 6-position instead of the 2-position of the nitrophenyl ring) can be a significant impurity that is difficult to separate due to very similar physicochemical properties.[3][4]

  • Thermal Sensitivity: Nitro-aromatic compounds can be sensitive to high temperatures, which must be considered during solvent evaporation or distillation.

Workflow: Selecting a Purification Strategy

Before diving into specific techniques, it's crucial to select the right starting point. This decision tree outlines a logical approach based on the state of your crude material.

Purification_Strategy start Crude Product Analysis (TLC, LCMS, ¹H NMR) purity_check Purity > 90%? start->purity_check impurity_type Major Impurity Type? purity_check->impurity_type No recrystallization Strategy 1: Recrystallization purity_check->recrystallization Yes chromatography Strategy 2: Column Chromatography impurity_type->chromatography Non-polar / Neutral impurity_type->chromatography Multiple / Unknown extraction Strategy 3: Acid-Base Extraction impurity_type->extraction Basic / Acidic

Caption: Decision tree for selecting the primary purification method.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds that are already relatively pure (>90%).

FAQ: My compound "oils out" during cooling instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is a common issue, especially when the compound's melting point is low or when high-boiling point solvents are used.[5][6]

Causality & Solutions:

  • Cooling Rate is Too Fast: Rapid cooling does not give molecules sufficient time to align in an ordered crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool or a towel, before moving it to an ice bath.[6]

  • Solution is Too Concentrated: Extreme supersaturation favors rapid precipitation over slow crystal growth.

    • Solution: Re-heat the solution to redissolve the oil. Add a small amount (5-10% of the total volume) of hot solvent to decrease the concentration and then cool slowly.[6]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound (or the melting point of your compound mixed with impurities).

    • Solution: Switch to a solvent with a lower boiling point. For nitrophenyl derivatives, solvents like ethanol or ethyl acetate are often good starting points.[5]

FAQ: I can't find a suitable single solvent. How do I perform a two-solvent recrystallization?

Answer: A two-solvent system is ideal when your compound is highly soluble in one solvent ("soluble solvent") and poorly soluble in another ("insoluble solvent"), and both solvents are miscible.

Protocol: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "soluble solvent" (e.g., ethyl acetate, acetone).

  • Addition of Anti-Solvent: While the solution is still hot, add the "insoluble solvent" (e.g., hexanes, petroleum ether) dropwise until you observe persistent cloudiness (turbidity). This indicates the point of saturation.

  • Re-solubilization: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

  • Cooling: Allow the mixture to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "insoluble solvent," and dry thoroughly.

Data Table: Common Recrystallization Solvents
SolventPolarityBoiling Point (°C)Notes for Nitrophenylpyrrolidines
WaterHigh100Generally unsuitable due to low solubility, but can be an anti-solvent.[5]
EthanolHigh78Good "soluble solvent." Its ability to hydrogen bond can aid dissolution.[5][7]
MethanolHigh65Similar to ethanol but more volatile. Good for lower-melting point derivatives.[7]
Ethyl AcetateMedium77Excellent choice as a "soluble solvent."[8]
Dichloromethane (DCM)Medium40Often too good a solvent; more useful for chromatography. Its volatility can make crystallization difficult.[8]
TolueneLow111Can be effective, but the high boiling point increases the risk of oiling out.[5]
Hexanes / HeptaneLow~69Excellent "insoluble solvent" or "anti-solvent" to be paired with Ethyl Acetate or Ethanol.[7]

Section 3: Troubleshooting Column Chromatography

For complex mixtures or when recrystallization fails, column chromatography is the method of choice.

FAQ: My compound streaks badly on the silica gel TLC plate. How can I get sharp bands on the column?

Answer: Streaking of amines on silica gel is a classic problem. The slightly acidic nature of silica gel (due to silanol groups, Si-OH) can protonate the basic pyrrolidine nitrogen, causing strong, non-specific binding. The compound then "bleeds" down the column instead of moving in a tight band.[1]

Causality & Solutions:

  • Acid-Base Interaction: The primary cause is the interaction between the basic amine and acidic silanols.

    • Solution 1 (Recommended): Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is sufficient to neutralize the active sites on the silica, leading to sharp, symmetrical peaks.

    • Solution 2: Use a deactivated or basic stationary phase, such as neutral or basic alumina, although this may alter the elution order.

  • Compound Overload: Applying too much sample to the TLC plate or column can also cause streaking.

    • Solution: Ensure your sample is sufficiently dilute for TLC analysis and that you do not exceed the loading capacity of your column (typically 1-5% of the silica gel weight for crude purifications).

FAQ: What is a good starting mobile phase for purifying a this compound derivative?

Answer: A systematic approach to finding the right mobile phase begins with TLC analysis. The goal is to find a solvent system that gives your desired product a retention factor (Rf) between 0.25 and 0.40.

Protocol: TLC Method Development
  • Spotting: Dissolve a small amount of your crude material in a volatile solvent (e.g., DCM or Ethyl Acetate) and spot it on a silica TLC plate.

  • Initial Eluent: Start with a relatively non-polar eluent system, such as 10% Ethyl Acetate in Hexanes.

  • Elution & Visualization: Develop the plate in a chamber saturated with the eluent vapor. Visualize the spots under UV light (the nitrophenyl group is a strong chromophore).

  • Optimization:

    • If the Rf is too low (spots don't move), increase the polarity of the eluent (e.g., move to 20% or 30% Ethyl Acetate in Hexanes).

    • If the Rf is too high (spots run with the solvent front), decrease the polarity.

    • If streaking is observed, add 1% triethylamine to the eluent mixture.

Data Table: Suggested Starting Solvent Systems
System Components (v/v)PolarityTarget Compounds
10-30% Ethyl Acetate / HexanesLow-MediumGood starting point for most derivatives.
30-50% Dichloromethane / HexanesLow-MediumAlternative non-polar system.
1-5% Methanol / DichloromethaneMedium-HighFor more polar derivatives (e.g., those with additional hydroxyl or amino groups).
FAQ: I'm struggling to separate two closely-related isomers. What chromatographic strategies can I try?

Answer: Separating isomers is a common and significant challenge because they often have nearly identical polarities.[4]

Advanced Strategies:

  • Optimize Mobile Phase: Small changes in solvent composition can have a large impact on selectivity. Try switching one component of your eluent (e.g., use Toluene instead of Hexanes, or Acetone instead of Ethyl Acetate) to alter the interactions between your compounds, the stationary phase, and the mobile phase.

  • Change Stationary Phase: If silica gel fails, a different stationary phase may provide the necessary selectivity.

    • Reverse-Phase (C18): Separation is based on hydrophobicity. This can be effective for isomers where one is slightly more "greasy" than the other. Eluents are typically polar, like Methanol/Water or Acetonitrile/Water.

    • Phenyl-bonded Silica: This phase can offer unique selectivity for aromatic compounds through π-π stacking interactions.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolution than flash chromatography. This is often necessary for achieving >99% isomeric purity.[3][9]

Section 4: Leveraging Chemical Properties: Acid-Base Extraction

The basicity of the pyrrolidine nitrogen offers a powerful, non-chromatographic purification method.

FAQ: How can I use acid-base extraction to purify my compound from neutral impurities?

Answer: This technique selectively moves your basic amine compound from an organic phase into an aqueous phase and back again, leaving non-basic impurities behind.[1][10][11]

Workflow: Acid-Base Extraction Purification

AcidBase_Extraction cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Isolation cluster_2 Waste Stream a1 Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate) a2 Extract with dilute acid (e.g., 1M HCl) a1->a2 a3 Separate Layers a2->a3 b1 Aqueous Layer (Contains protonated amine salt) a3->b1 c1 Initial Organic Layer (Contains neutral impurities) a3->c1 b2 Basify with NaOH / NaHCO₃ until pH > 10 b1->b2 b3 Precipitated solid or re-extract with fresh organic solvent b2->b3 b4 Dry and evaporate solvent to yield pure product b3->b4

Caption: Workflow for purification via acid-base extraction.

Protocol: Detailed Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake vigorously, venting frequently.[1] Your basic amine will react to form the hydrochloride salt, which is soluble in the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer. The organic layer now contains neutral or acidic impurities and can be discarded.

  • Basification: Return the acidic aqueous layer to the separatory funnel. Slowly add a base (e.g., 10% NaOH or saturated NaHCO₃ solution) until the solution is strongly basic (test with pH paper). This deprotonates the amine salt, regenerating the neutral, water-insoluble product.

  • Final Extraction: Extract the now-neutral product back into a fresh portion of organic solvent (2-3 times).

  • Finishing: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Trustworthiness Check: Before discarding any layer, it is wise to spot a small amount on a TLC plate to confirm the location of your product and impurities. Never discard any fraction until you have successfully recovered your final product.[1]

References
  • Perdum, E., et al. (2018). DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. Scientific Papers. Series E. Land Reclamation, Earth Observation & Surveying, Environmental Engineering.
  • Google Patents. (2013).
  • Jhu, S.-C., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. [Link]

  • MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • Perdum, E., et al. (2018). DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • Google Patents. (1959). Method of crystallizing nitro products. US2874196A.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Chromatography Forum. (2017). separation of positional isomers. [Link]

  • Li, Y., et al. (2018). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. NIH. [Link]

  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Chromatography Forum. (2009). separation of two isomers. [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. [Link]

  • Google Patents. (1996).
  • Bakhtin, M.A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]

Sources

Technical Support Center: Regioselectivity in Reactions of 1-(2-Chloro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(2-Chloro-4-nitrophenyl)pyrrolidine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to regioselectivity and reaction efficiency. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to optimize your synthetic strategies.

Core Principles: Understanding Reactivity

Before troubleshooting, it's crucial to understand the inherent electronic and steric properties of this compound. The molecule's reactivity is primarily governed by the interplay of its three substituents on the phenyl ring, making it a highly activated substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[1]

The SNAr reaction is a stepwise process involving the addition of a nucleophile to the electron-poor aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The presence of strong electron-withdrawing groups (EWGs) is essential as they stabilize this negatively charged intermediate, thereby accelerating the reaction.[1][2]

sub C1 | C2 | C3 | C4 | C5 | C6 chemnode This compound Phenyl Ring substituents Pyrrolidine (N) Chloro (Cl) Nitro (NO₂) substituents:n->chemnode:f0 substituents:cl->chemnode:f0 substituents:no2->chemnode:f0 effect_node Electronic Effects Driving Regioselectivity attack_site δ+ Primary Site for Nucleophilic Attack attack_site->chemnode:f0 C2 start Poor Reaction Outcome (Low Yield / Impure Product) check_conversion Is Starting Material Consumed? start->check_conversion check_purity Is the Product Clean (Single Spot by TLC)? check_conversion->check_purity Yes incomplete Reaction Incomplete check_conversion->incomplete No impure Multiple Products / Decomposition check_purity->impure No end_node Successful Reaction check_purity->end_node Yes sol_temp Increase Temperature (e.g., 100°C -> 120°C) incomplete->sol_temp sol_time Increase Reaction Time incomplete->sol_time sol_solvent Switch to More Polar Aprotic Solvent (e.g., DMF -> DMSO) incomplete->sol_solvent sol_base Use Stronger Base (e.g., K₂CO₃ -> Cs₂CO₃) incomplete->sol_base sol_lower_temp Lower Temperature impure->sol_lower_temp sol_inert Ensure Inert Atmosphere impure->sol_inert sol_purify Check Reagent Purity impure->sol_purify

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 1-(2-Chloro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges encountered during the scale-up synthesis of 1-(2-chloro-4-nitrophenyl)pyrrolidine. This important intermediate is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. While straightforward in principle, scaling this reaction from the bench to pilot or production scale introduces a host of variables that can impact yield, purity, and safety.

This resource is structured in a practical question-and-answer format to provide direct, actionable solutions to the specific issues you may face in your laboratory or manufacturing facility.

Troubleshooting Guide: From Low Yields to Impurity Profiles

This section tackles the most frequent and critical problems encountered during the synthesis of this compound. Each question is followed by a detailed explanation of the underlying causes and a step-by-step troubleshooting plan.

Issue 1: My reaction yield for this compound is significantly lower than expected on a larger scale. What are the likely causes and how can I improve it?

Low yields upon scale-up are a common hurdle. The root causes often lie in mass and heat transfer limitations, as well as subtle changes in reaction stoichiometry and reagent addition.

Potential Causes & Solutions:

  • Insufficient Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Troubleshooting:

      • Optimize Agitation: Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogeneous reaction mixture.

      • Controlled Reagent Addition: Instead of adding the pyrrolidine all at once, consider a slow, controlled addition via a syringe pump or addition funnel. This maintains a low, steady concentration of the nucleophile, minimizing side reactions.

  • Poor Temperature Control: Exothermic SNAr reactions can be difficult to manage on a larger scale. Poor heat dissipation can lead to temperature spikes, favoring the formation of impurities.

    • Troubleshooting:

      • Reactor Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating fluid).

      • Monitor Internal Temperature: Use a calibrated temperature probe placed directly in the reaction mixture to get an accurate reading, rather than relying on the jacket temperature.

  • Incomplete Reaction: On a larger scale, reactions may require longer times to reach completion due to diffusion limitations.

    • Troubleshooting:

      • Reaction Monitoring: Use in-process controls (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)) to monitor the disappearance of the starting material (2,4-dichloronitrobenzene) before quenching the reaction.

Issue 2: I'm observing a significant amount of a dark, tarry byproduct in my crude product. What is it and how can I prevent its formation?

The formation of dark, polymeric, or tarry materials is often due to side reactions involving the starting materials or product under the reaction conditions.

Potential Causes & Solutions:

  • Side Reactions of Pyrrolidine: Pyrrolidine can undergo self-condensation or react with impurities, especially at elevated temperatures.

    • Troubleshooting:

      • Use High-Purity Reagents: Ensure your pyrrolidine and solvent are of high purity and free from contaminants.

      • Strict Temperature Control: Maintain the reaction temperature as specified and avoid overheating.

  • Decomposition of the Nitro Group: The nitro group on the aromatic ring can be susceptible to reduction or other side reactions under harsh conditions, leading to colored impurities.

    • Troubleshooting:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[1]

      • Avoid Strong Reducing Agents: Ensure no inadvertent reducing agents are present in the reaction mixture.

Issue 3: My final product is contaminated with an isomeric impurity. How can I identify and minimize it?

The most likely isomeric impurity is 1-(4-chloro-2-nitrophenyl)pyrrolidine. This arises from the non-regioselective substitution of the two chlorine atoms on the starting material, 1,2-dichloro-4-nitrobenzene.

Underlying Principle: In nucleophilic aromatic substitution, the rate of reaction is significantly enhanced by the presence of strong electron-withdrawing groups (like the nitro group) at the ortho or para positions to the leaving group.[2][3][4][5][6][7] In 1,2-dichloro-4-nitrobenzene, the chlorine at the 2-position is ortho to the nitro group, making it the more activated and likely site for nucleophilic attack. However, the chlorine at the 1-position is meta to the nitro group and is less reactive. The desired product, this compound, results from the substitution of the more activated chlorine.

Troubleshooting & Minimization:

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the reaction, favoring the substitution at the more activated position.

  • Choice of Base: The choice and stoichiometry of the base can influence the reaction pathway. A milder base or more precise control of the base amount may reduce the formation of the undesired isomer.

  • Purification Strategy:

    • Recrystallization: If there is a sufficient difference in the solubility of the two isomers, recrystallization from an appropriate solvent system can be an effective purification method.

    • Column Chromatography: For smaller scales or high-purity requirements, silica gel column chromatography can be used to separate the isomers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and reaction conditions for the synthesis of this compound?

A common and effective route involves the reaction of 1,2-dichloro-4-nitrobenzene with pyrrolidine in the presence of a base. A good starting point for reaction conditions, based on similar syntheses, would be:[8]

ParameterRecommendationRationale
Solvent Aprotic polar solvent (e.g., DMF, DMSO, Acetonitrile)These solvents can dissolve the reactants and help to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[7]
Base Inorganic base (e.g., K₂CO₃, Na₂CO₃)To neutralize the HCl generated during the reaction and drive the equilibrium towards the product.
Temperature 80-100 °CProvides sufficient energy to overcome the activation barrier of the reaction. The optimal temperature may need to be determined experimentally.
Stoichiometry Slight excess of pyrrolidine (1.1-1.3 equivalents)To ensure complete consumption of the limiting reagent (1,2-dichloro-4-nitrobenzene).

Q2: What are the critical safety precautions I should take when handling the reagents for this synthesis?

Both 1,2-dichloro-4-nitrobenzene and pyrrolidine present significant health and safety hazards. It is crucial to handle them with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a fume hood.

  • 1,2-Dichloro-4-nitrobenzene:

    • Harmful if swallowed and may cause an allergic skin reaction.[9]

    • Causes serious eye irritation.[9]

    • Wear protective gloves, eye protection, and face protection.[9][10][11][12]

    • Avoid breathing dust.[9][10]

  • Pyrrolidine:

    • Flammable liquid and vapor.

    • Causes severe skin burns and eye damage.

    • Harmful if swallowed or inhaled.

    • Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.

Q3: How can I effectively monitor the progress of the reaction?

Regularly monitoring the reaction is key to achieving optimal results and ensuring safety.

  • Thin Layer Chromatography (TLC): A quick and effective method for qualitative monitoring. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material, product, and any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of product and impurities.[13]

  • Gas Chromatography (GC): Can also be used for reaction monitoring, especially when coupled with a mass spectrometer (GC-MS) for the identification of unknown impurities.[13]

Experimental Workflow & Data Visualization

General Experimental Protocol

This is a representative protocol and should be optimized for your specific scale and equipment.

  • Setup: In a well-ventilated fume hood, equip a clean, dry reactor with a mechanical stirrer, a temperature probe, a condenser, and an inlet for an inert gas (e.g., nitrogen).

  • Reagent Charging: Charge the reactor with 1,2-dichloro-4-nitrobenzene and the chosen solvent (e.g., DMF).

  • Inerting: Purge the reactor with nitrogen for 15-20 minutes.

  • Base Addition: Add the base (e.g., K₂CO₃) to the reaction mixture with stirring.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 90 °C).

  • Pyrrolidine Addition: Slowly add pyrrolidine to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • The crude product may precipitate out of the solution. If so, it can be collected by filtration.

    • Alternatively, the product can be extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Logical Relationship: Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Insufficient Mixing start->cause1 cause2 Poor Temperature Control start->cause2 cause3 Incomplete Reaction start->cause3 sol1 Optimize Agitation / Controlled Addition cause1->sol1 sol2 Improve Reactor Cooling / Monitor Internal Temp cause2->sol2 sol3 In-Process Reaction Monitoring (TLC/HPLC) cause3->sol3 end Improved Yield sol1->end Improved Homogeneity sol2->end Reduced Side Reactions sol3->end Optimal Reaction Time

Caption: A workflow diagram illustrating the troubleshooting process for low reaction yields.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution for Azides.
  • Sigma-Aldrich. (2023). Safety Data Sheet: 1,2-Dichloro-4-nitrobenzene.
  • Thermo Fisher Scientific. (2012). Safety Data Sheet: 1,2-Dichloro-4-nitrobenzene.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloronitrobenzene, 97%.
  • CDH Fine Chemical. (n.d.). 2,4-DICHLORONITRO BENZENE CAS No 611-06-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • NOAA. (n.d.). 2,4-DICHLORONITROBENZENE - CAMEO Chemicals.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • ChemicalBook. (n.d.). 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis.
  • organic-chemistry-tutor. (n.d.). 21.04 Nuc. Aromatic Substitution | OrganicChemGuide.
  • Benchchem. (n.d.). Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution.
  • Benchchem. (n.d.). Hydroxydiphenylamine synthesis from lab to industrial scale.
  • Benchchem. (n.d.). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.

Sources

Catalyst selection for efficient transformation of "1-(2-Chloro-4-nitrophenyl)pyrrolidine"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for catalytic transformations of 1-(2-Chloro-4-nitrophenyl)pyrrolidine. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for this specific substrate. The inherent challenge of this molecule lies in its multifunctionality, featuring a reactive aryl chloride and a reducible nitro group, demanding high chemoselectivity in catalytic processes. This guide provides troubleshooting advice and detailed protocols in a direct question-and-answer format to address common experimental hurdles.

Frequently Asked Questions (FAQs): Getting Started
Q1: What are the primary catalytic transformations for this compound, and what are the main challenges?

This compound possesses two key functional groups amenable to catalytic transformation: the nitro group and the chloro group.

  • Selective Reduction of the Nitro Group: The conversion of the aromatic nitro group to a primary amine is a fundamental transformation. The primary challenge is achieving this reduction with high chemoselectivity, avoiding the simultaneous reduction of the aryl chloride (hydrodehalogenation), which is a common side reaction with many standard catalysts like Palladium on carbon (Pd/C) under hydrogenation conditions.[1]

  • Cross-Coupling at the Aryl Chloride: The C-Cl bond can be functionalized via palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination (for C-N bond formation) or Suzuki-Miyaura coupling (for C-C bond formation).[2][3] The key challenge here is catalyst inhibition or unwanted side reactions involving the electron-withdrawing nitro group. The choice of ligand and base is critical to ensure high catalyst turnover and prevent catalyst deactivation.[4]

  • Tandem/Reductive Coupling Reactions: Advanced strategies involve the simultaneous transformation of both functional groups in a single pot. For instance, a reductive arylation can convert the nitroarene into an amine, which is then coupled with another aryl halide.[5][6][7]

The logical approach to catalyst selection is dictated by the desired final product, as illustrated in the workflow below.

graph "Catalyst_Selection_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Desired Transformation?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; nitro_reduction [label="Selective Nitro Reduction\n(Ar-NO2 -> Ar-NH2)", fillcolor="#E8F0FE", fontcolor="#202124"]; ccl_coupling [label="C-Cl Cross-Coupling\n(Preserve Ar-NO2)", fillcolor="#E8F0FE", fontcolor="#202124"]; tandem [label="Tandem/Reductive Arylation\n(Transform Both Groups)", fillcolor="#E8F0FE", fontcolor="#202124"];

// Sub-nodes for Nitro Reduction dehalogenation_q [label="Is Dehalogenation\na Problem?", shape=diamond, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; pd_c [label="Standard H2/Pd-C\n(High Risk of Dehalogenation)", fillcolor="#FCE8E6", fontcolor="#202124"]; selective_reagents [label="Use Chemoselective Reagents:\n- Fe/NH4Cl or Fe/AcOH\n- SnCl2\n- Raney Nickel (carefully)", fillcolor="#E6F4EA", fontcolor="#202124"];

// Sub-nodes for C-Cl Coupling coupling_type [label="Coupling Type?", shape=diamond, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; buchwald [label="Buchwald-Hartwig (C-N)\n(Bulky Phosphine Ligands)", fillcolor="#E6F4EA", fontcolor="#202124"]; suzuki [label="Suzuki-Miyaura (C-C)\n(Careful Base/Ligand Choice)", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges start -> nitro_reduction; start -> ccl_coupling; start -> tandem;

nitro_reduction -> dehalogenation_q; dehalogenation_q -> pd_c [label=" Yes"]; dehalogenation_q -> selective_reagents [label=" No"];

ccl_coupling -> coupling_type; coupling_type -> buchwald [label=" C-N"]; coupling_type -> suzuki [label=" C-C"]; }

Caption: Decision workflow for catalyst selection.
Troubleshooting Guide 1: Selective Nitro Group Reduction
Q2: My catalytic hydrogenation with H₂/Pd-C is causing significant hydrodehalogenation, removing the chlorine atom. How can I selectively reduce the nitro group?

This is a classic chemoselectivity problem. While Pd/C is highly efficient for nitro reductions, it is also notoriously effective at hydrodehalogenation, especially for aryl chlorides and bromides.[1] To preserve the C-Cl bond, you must switch to a catalyst system with lower activity towards aryl halide reduction.

Root Cause: The palladium surface readily catalyzes the oxidative addition of the aryl chloride, which then undergoes hydrogenolysis to cleave the C-Cl bond.

Solutions:

  • Switch to a Different Metal Catalyst: Raney Nickel is often a suitable alternative for reducing nitro groups while leaving aryl chlorides intact, though careful optimization of reaction conditions is still necessary.[1][8]

  • Use Metal/Acid Reducing Systems: These are classic, robust, and highly chemoselective methods. Iron powder in the presence of an acid like acetic acid (AcOH) or a salt like ammonium chloride (NH₄Cl) is a preferred industrial method for its selectivity and low cost.[1][9] Tin(II) chloride (SnCl₂) in an acidic medium is another mild and effective option that preserves most other functional groups.[1][8]

  • Use Sulfide Reagents: Sodium sulfide (Na₂S) can be used for selective reductions, particularly in cases where other reducible groups are present.[1][8]

Catalyst / ReagentTypical ConditionsProsCons
H₂ / Pd-C H₂ (1-50 atm), MeOH/EtOH, RT-50°CHigh activity, fast reactionPoor chemoselectivity , high risk of dehalogenation[1]
H₂ / Raney Nickel H₂ (1-50 atm), EtOH, RT-50°CGood for nitro reduction, often preserves C-Cl bond[1]Can be pyrophoric, requires careful handling
Fe / AcOH or NH₄Cl Refluxing acid or aq. solutionExcellent chemoselectivity, low cost, scalable[9]Requires stoichiometric metal, acidic workup
SnCl₂ • 2H₂O HCl, EtOH, RefluxVery mild, high functional group tolerance[1]Stoichiometric tin waste, requires careful workup
Protocol: Chemoselective Nitro Reduction using Iron

This protocol is adapted from standard procedures for selective aryl nitro reduction.[9]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagents: Add ethanol (10-20 mL/g of substrate) and a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Addition of Iron: Add iron powder (3.0-5.0 eq) to the mixture in portions to control the initial exotherm.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and water. Basify the aqueous layer with NaHCO₃ or dilute NaOH to pH ~8-9, then separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1-(2-chloro-4-aminophenyl)pyrrolidine. Purify further by column chromatography if necessary.

Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling
Q3: I am attempting a Buchwald-Hartwig amination on the C-Cl bond, but the reaction is failing. What catalyst system is recommended for this electron-deficient aryl chloride?

Aryl chlorides are generally less reactive than bromides or iodides in palladium-catalyzed cross-coupling.[4] Furthermore, the presence of the electron-withdrawing nitro group can influence the electronic properties of the aryl ring and potentially interact with the palladium catalyst. Success hinges on using a highly active catalyst system, specifically one with bulky, electron-rich phosphine ligands.

Root Cause: The rate-limiting step for aryl chlorides is often the initial oxidative addition to the Pd(0) center.[10] A standard catalyst like Pd(PPh₃)₄ may not be active enough. The catalyst system must be robust enough to overcome this high activation barrier.

Solutions:

  • Ligand Choice is Critical: Use bulky, electron-rich biaryl phosphine ligands. These ligands stabilize the monomeric Pd(0) species, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[4][11] Examples include XPhos , SPhos , and BrettPhos .

  • Select an Appropriate Pd Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladacycle precatalysts (e.g., XPhos-Pd-G3) are often more reliable. These precatalysts are air-stable and efficiently generate the active LPd(0) species in situ.[12][13]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner without competing in the reaction. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.[2]

graph "Buchwald_Hartwig_Cycle" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fixedsize=true, width=1.5]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="LPd(0)\n(Active Catalyst)", fillcolor="#E6F4EA", fontcolor="#202124"]; OA_Complex [label="L(Ar)Pd(II)-Cl", fillcolor="#E8F0FE", fontcolor="#202124"]; Amine_Complex [label="[L(Ar)Pd(II)-NHR'R'']+", fillcolor="#E8F0FE", fontcolor="#202124"]; Amido_Complex [label="L(Ar)Pd(II)-NR'R''", fillcolor="#FEF7E0", fontcolor="#202124"];

// Invisible nodes for labels node [shape=plaintext, fontcolor="#202124"]; OA_label [label="Oxidative\nAddition"]; RE_label [label="Reductive\nElimination"]; Deprot_label [label="Deprotonation\n(Base)"]; Coord_label [label="Amine\nCoordination"];

// Edges Pd0 -> OA_Complex [label="Ar-Cl"]; OA_Complex -> Amine_Complex [label="+ HNR'R''\n- Cl-"]; Amine_Complex -> Amido_Complex [label="- H-Base+"]; Amido_Complex -> Pd0 [label="Ar-NR'R''"];

// Positioning labels OA_Complex -> OA_label [style=invis, len=0.1]; OA_label -> Pd0 [style=invis, len=0.1]; Amido_Complex -> RE_label [style=invis, len=0.1]; RE_label -> Pd0 [style=invis, len=0.1]; Amine_Complex -> Deprot_label [style=invis, len=0.1]; Deprot_label -> Amido_Complex [style=invis, len=0.1]; OA_Complex -> Coord_label [style=invis, len=0.1]; Coord_label -> Amine_Complex [style=invis, len=0.1]; }

Caption: General catalytic cycle for Buchwald-Hartwig amination.
Q4: Can I perform a Suzuki-Miyaura coupling on this substrate without reducing the nitro group?

Yes, this is feasible, but requires careful selection of conditions to prevent unwanted reduction of the nitro group. Some boronic acids and bases can act as reducing agents at elevated temperatures, especially with less stable palladium catalysts.

Root Cause: The Pd(0) catalyst or intermediates in the catalytic cycle can be intercepted by the nitro group, leading to its reduction. The choice of base and solvent can significantly influence this side reaction.

Solutions:

  • Catalyst System: Use a robust catalyst system known to be tolerant of reducible functional groups. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand is a good starting point.[3]

  • Base Selection: Use a milder base if possible. While strong bases are often needed, carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally less reducing than alkoxides.[3] The use of aqueous base solutions in solvents like toluene or dioxane is common.

  • Reaction Temperature: Operate at the lowest temperature that allows for efficient coupling to minimize thermal decomposition and side reactions.

Advanced Topic: Reductive Arylation
Q5: Is it possible to perform a one-pot reaction that both reduces the nitro group and forms a new C-N bond with a different aryl chloride?

Yes, this advanced transformation is known as a reductive arylation of a nitroarene with a chloroarene.[5][6][7] This powerful reaction avoids the separate step of isolating the sensitive aniline intermediate. It relies on a sophisticated palladium catalyst system that can operate under reducing conditions and catalyze two distinct C-N bond-forming events.

Mechanism Overview: Mechanistic studies suggest that the reaction proceeds through an initial manganese-catalyzed reduction of the nitroarene to an azoarene intermediate.[5] The palladium catalyst, bearing a ligand like BrettPhos, then catalyzes a dual N-arylation of the azoarene. The first arylation is a novel reductive palladation sequence, and the second follows a more traditional amine arylation pathway, ultimately leading to reductive N-N bond cleavage to release two equivalents of the desired diarylamine product.[5][7]

graph "Reductive_Arylation_Pathway" { graph [rankdir="TB", splines=true, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Ar-NO2 + Ar'-Cl", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reduction [label="In situ Reduction\n(e.g., MnCl2, reductant)", fillcolor="#E8F0FE", fontcolor="#202124"]; azo [label="Azoarene Intermediate\n(Ar-N=N-Ar)", fillcolor="#FEF7E0", fontcolor="#202124"]; arylation1 [label="First Pd-Catalyzed N-Arylation\n(with Ar'-Cl)", fillcolor="#E8F0FE", fontcolor="#202124"]; hydrazine1 [label="1,1,2-Triarylhydrazine", fillcolor="#FEF7E0", fontcolor="#202124"]; arylation2 [label="Second Pd-Catalyzed N-Arylation\n(with Ar'-Cl)", fillcolor="#E8F0FE", fontcolor="#202124"]; hydrazine2 [label="Tetraarylhydrazine", fillcolor="#FEF7E0", fontcolor="#202124"]; cleavage [label="Reductive N-N Cleavage", fillcolor="#E8F0FE", fontcolor="#202124"]; product [label="Diarylamine Product\n(Ar-NH-Ar')", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges start -> reduction; reduction -> azo; azo -> arylation1 [label="[Pd]/BrettPhos"]; arylation1 -> hydrazine1; hydrazine1 -> arylation2 [label="[Pd]/BrettPhos"]; arylation2 -> hydrazine2; hydrazine2 -> cleavage; cleavage -> product; }

Caption: Simplified pathway for reductive arylation.[5]

This strategy is highly efficient for synthesizing diarylamines and showcases how modern catalyst design can enable complex, multi-step transformations in a single operation.[6]

References
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  • Synthesis with Florencio Zaragoza. (2023, March 23). Preparation of Arylamines, Part 1: Reduction of Nitroarenes. YouTube. [Link]

  • CAS Common Chemistry. (n.d.). 1-(4-Methyl-2-nitrophenyl)pyrrolidine. Retrieved from [Link]

  • Hussain, S., et al. (2023). A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[14][15]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. Molecules, 28(14), 5489. [Link]

  • PubChem. (n.d.). (2S)-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid. Retrieved from [Link]

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Navigating Reaction Work-ups with 1-(2-Chloro-4-nitrophenyl)pyrrolidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists and researchers working with 1-(2-Chloro-4-nitrophenyl)pyrrolidine. This guide is crafted to provide you with in-depth, experience-driven insights into the nuances of work-up procedures for reactions involving this compound. Our focus is to move beyond generic protocols and delve into the chemical principles that govern successful purification, enabling you to troubleshoot and optimize your experiments with confidence.

Core Principles: Understanding the Molecule

The structure of this compound dictates the logic of its work-up. Three key features must be considered:

  • The Nitroaromatic System: The electron-withdrawing nitro group makes the aromatic ring electron-deficient. This has implications for the compound's reactivity and potential side products.

  • The Chlorinated Aromatic Ring: The chloro-substituent is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1]

  • The Pyrrolidine Moiety: This tertiary amine can act as a base and may become protonated in acidic conditions, significantly altering the molecule's solubility.

Frequently Asked Questions (FAQs)

Q1: What is the standard quenching and extraction protocol for a reaction involving this compound?

A1: A robust, general-purpose work-up is foundational to isolating a clean product. The primary goal is to neutralize the reaction mixture and efficiently transfer your product from the reaction solvent into a clean organic phase.

Step-by-Step Recommended General Protocol:

  • Cooling: Once the reaction is complete, cool the mixture to 0°C using an ice bath. This reduces the rate of potential side reactions during the quench.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid catalysts or byproducts. If your reaction was conducted under strongly acidic conditions, this should be done with extreme care to control gas evolution (CO₂).[2]

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Water: To remove water-soluble impurities.

    • Brine (saturated aqueous NaCl): To break up any emulsions and remove the bulk of the dissolved water.[3]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Q2: I'm seeing a persistent emulsion during my extraction. What are the best strategies to resolve this?

A2: Emulsions are a common frustration, often caused by the presence of both polar and non-polar components in the reaction mixture. The pyrrolidine moiety can exacerbate this issue.

Troubleshooting Emulsions:

  • Patience and Brine: Allow the separatory funnel to stand undisturbed. Often, the layers will separate over time. Adding a small amount of brine can increase the ionic strength of the aqueous phase, helping to break the emulsion.

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. The high surface area can help to coalesce the dispersed droplets.

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.

  • Gentle Agitation: In future experiments, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking to minimize emulsion formation.

Troubleshooting Guide

Problem 1: My final product is contaminated with a significant amount of unreacted starting material.

This is a frequent issue that can often be resolved with a targeted acidic wash during the work-up.

Logic: The pyrrolidine nitrogen in your product is basic and can be protonated by an acid. The resulting ammonium salt will be highly soluble in the aqueous phase, while unreacted starting material (if it is less basic) may remain in the organic layer.

Troubleshooting Workflow:

Caption: Decision process for removing basic impurities.

Problem 2: The crude product is a dark, intractable oil, and TLC shows multiple unidentified spots.

Dark coloration and multiple spots often indicate the formation of side products, which can arise from the inherent reactivity of the this compound scaffold.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Side Reaction (SNAr) The chloro-substituent can be displaced by nucleophiles present in the reaction mixture, leading to undesired byproducts. The rate of SNAr is generally F > Cl > Br > I.[1]Ensure precise stoichiometric control of your nucleophile. Consider running the reaction at a lower temperature to minimize side reactions.
Degradation The nitroaromatic system can be sensitive to harsh basic or acidic conditions, especially at elevated temperatures, leading to decomposition.Use milder quenching and washing solutions (e.g., saturated NaHCO₃ instead of strong bases). Minimize the time the product is in contact with acidic or basic aqueous solutions.
Oxidation Tertiary amines can be susceptible to oxidation.If oxidative degradation is suspected, consider performing the work-up under an inert atmosphere (e.g., nitrogen).

Purification Strategy:

For complex mixtures, flash column chromatography is the most effective purification method. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will typically allow for the separation of the desired product from more polar and less polar impurities.

Data Summary

The following table provides a qualitative overview of solvent properties relevant to the work-up of reactions containing this compound.

Solvent Typical Use Advantages Considerations
Ethyl Acetate (EtOAc) ExtractionGood solvating power for a wide range of organic compounds; easily removed under vacuum.Can form emulsions; slightly water-soluble.
Dichloromethane (DCM) ExtractionExcellent solvent for many organic compounds; denser than water.More volatile and has greater environmental/health concerns than EtOAc.
Saturated aq. NaHCO₃ Quenching/WashingMild base for neutralizing acids.Reacts with strong acids to produce CO₂ gas, requiring careful addition.[2]
Saturated aq. NH₄Cl QuenchingMildly acidic quench for neutralizing bases.Can form metal complexes with certain catalysts.
Brine (Saturated aq. NaCl) WashingBreaks emulsions; removes bulk water from the organic phase.High salt concentration.

Safety First

Always handle this compound and related nitroaromatic compounds with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all manipulations in a certified chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste protocols.

By understanding the chemical nature of this compound and applying these principles, you can approach your reaction work-ups more systematically and effectively resolve common purification challenges.

References

  • Scribd. (n.d.). EXERCISE 1 Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-DNP. Retrieved from [Link]

  • Reddy, L. S. S., et al. (2015). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research, 7(8), 211-219.
  • DiVA portal. (2017). Synthesis of substituted pyrrolidines. Retrieved from [Link]

  • ResearchGate. (2020). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • ResearchGate. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of chemical research, 48(3), 537–549.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Google Patents. (1996). Purification of crude pyrroles.
  • National Center for Biotechnology Information. (2021). Pyrrolidine synthesis via ring contraction of pyridines.
  • Semantic Scholar. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]

  • ResearchGate. (2018). Dual Role of Pyrrolidine and Cooperative Pyrrolidine/Pyrrolidinium Effect in Nitrone Formation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ResearchGate. (1985). Reactions with pyrrolidine-2,4-diones, II: New approaches to the synthesis of substituted 5,6-dihydropyrrolo[3,4-d][3][4][5]triazol-4(2H,4H)ones. Retrieved from [Link]

  • PubMed. (1998). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Archiv der Pharmazie, 331(1), 3-8.

Sources

Technical Support Center: Stability and Reaction Optimization for 1-(2-Chloro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(2-Chloro-4-nitrophenyl)pyrrolidine (CAS No. 55403-91-3). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the stability and reactivity of this versatile building block. Our goal is to help you anticipate and overcome common challenges, ensuring robust and reproducible experimental outcomes.

Section 1: Understanding the Stability and Reactivity Profile

A thorough understanding of the molecule's inherent properties is the first step toward avoiding its decomposition.

Q1: What are the key structural features of this compound that I need to be aware of?

Answer: The reactivity and stability of this compound are governed by the interplay of three key structural components:

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group is the primary activating feature of the molecule. It significantly acidifies the aromatic ring protons and, more importantly, stabilizes the negatively charged intermediate formed during nucleophilic aromatic substitution (SNAr) reactions, particularly when positioned ortho or para to the leaving group.[1][2]

  • The Chlorine Atom (-Cl): This is the designated leaving group in SNAr reactions. Its displacement is facilitated by the para-nitro group, which can delocalize the negative charge of the reaction intermediate.[3]

  • The Pyrrolidine Ring: This secondary amine is attached to the aromatic ring. While generally stable, the N-aryl bond can be cleaved under harsh reductive or oxidative conditions. The ring itself can be a site for unwanted side reactions if exceptionally strong bases or reactive electrophiles are used.

The primary utility of this compound is in SNAr reactions, where a nucleophile displaces the chloride. This proceeds through a well-defined two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

Caption: SNAr mechanism via a Meisenheimer intermediate.

Q2: What are the most common decomposition pathways for this compound during a reaction?

Answer: The principal decomposition routes stem from the reactivity of the nitroaromatic system. The three most common issues are:

  • Base-Mediated Degradation: Nitroaromatic compounds can form intense colors upon interaction with bases, which can be indicative of decomposition pathways if not controlled.[4][5] Excessively strong bases or high temperatures can lead to complex side reactions and polymerization, resulting in tar formation.

  • Thermal Decomposition: Like many nitroaromatic compounds, this molecule can be sensitive to high temperatures.[6][7] Prolonged heating can lead to the cleavage of the C-NO₂ bond or other fragmentation pathways, reducing yield and purity.

  • Unwanted Reduction of the Nitro Group: The nitro group is susceptible to reduction to a nitroso, hydroxylamino, or amino group.[8][9] This is a common side reaction if the experimental conditions include stray reducing agents, certain metal catalysts (e.g., Palladium, Raney Nickel), or hydrogen sources.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides direct answers and actionable steps for problems encountered during reactions.

FAQ 1: My reaction is turning dark brown or black, and the final yield is very low. What is the likely cause and how can I fix it?

Answer: This is the most frequently reported issue and almost always points to base-mediated and/or thermal decomposition. The dark coloration is often due to the formation of unstable, highly conjugated anionic species.

A Problem: Dark Reaction & Low Yield B Potential Cause 1: Base is too strong A->B C Potential Cause 2: Temperature is too high A->C D Potential Cause 3: Atmosphere is not inert A->D S1 Solution: - Use K₂CO₃, Cs₂CO₃, or DIPEA. - Avoid NaOH, KOH, NaH, alkoxides. B->S1 S2 Solution: - Run at lowest possible temp (e.g., 60-80°C). - Monitor for exotherms. - Consider microwave heating. C->S2 S3 Solution: - Degas solvent. - Run reaction under N₂ or Ar atmosphere. D->S3

Caption: Troubleshooting workflow for dark reactions and low yields.

Detailed Recommendations:

  • Optimize Your Base: The choice of base is critical. Strong, nucleophilic bases like NaOH or KOH can lead to competing side reactions and degradation.

  • Control the Temperature: SNAr reactions are activated by the nitro group, so excessively high temperatures are often unnecessary and detrimental.

  • Maintain an Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.

ParameterSub-optimal Condition (High Decomposition Risk)Optimal Condition (High Stability)Rationale
Base NaOH, KOH, NaH, t-BuOKK₂CO₃, Cs₂CO₃, DIPEAInorganic carbonates and hindered amines are strong enough to facilitate the reaction but are less prone to causing degradation.[4]
Temperature > 120 °C (reflux in DMF/DMSO)60 - 100 °CSufficient to overcome the activation energy without inducing thermal decomposition.[10]
Solvent Protic (e.g., Ethanol, Water)Aprotic Polar (e.g., DMSO, DMF, Acetonitrile)Aprotic polar solvents effectively solvate the counter-ion of the base, enhancing nucleophilicity and reaction rates at lower temperatures.
FAQ 2: My mass spectrometry results show a product that is 30 amu lighter than expected (loss of NO₂ and gain of NH₂). What happened?

Answer: You are observing the unintentional reduction of the nitro group to an amine. This is a common side reaction if your reaction conditions are not carefully controlled for chemoselectivity.

Troubleshooting Workflow:

  • Review Your Reagents: Are you using any transition metal catalysts (e.g., Pd, Pt, Ni)? These are often used for cross-coupling but are also potent hydrogenation catalysts. If so, you must switch to a catalyst system known not to reduce nitro groups or protect the nitro group beforehand.

  • Check Your Solvent and Additives: Protic solvents like methanol or isopropanol can act as hydrogen donors in the presence of a catalyst. Formic acid or its salts are also common hydrogen sources. If reduction is a problem, switch to a strictly aprotic solvent system.

  • Purify Starting Materials: Ensure your starting materials and solvents are free from trace metals or other reducing contaminants.

FAQ 3: The reaction is very slow, and when I increase the heat to accelerate it, decomposition occurs. How can I improve the reaction rate safely?

Answer: This indicates that the activation energy barrier is not being overcome efficiently under your current conditions. Instead of relying solely on heat, you can modify other parameters to enhance reactivity.

Recommendations:

  • Enhance Nucleophilicity:

    • Solvent Choice: Ensure you are using a high-quality, anhydrous polar aprotic solvent like DMSO or NMP. These solvents excel at accelerating SNAr reactions.

    • Counter-ion: If using a salt of your nucleophile, consider the counter-ion. A larger, softer counter-ion (like Cs⁺ instead of Li⁺) can lead to a more "naked" and reactive nucleophilic anion.

  • Consider Phase-Transfer Catalysis (PTC): If your nucleophile is in a separate phase (e.g., an aqueous solution or a solid), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle it into the organic phase to react, often allowing for lower reaction temperatures.

  • Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times by efficiently heating the polar solvent and reactants. This localized heating can promote the desired reaction faster than thermal decomposition pathways, leading to cleaner products and higher yields.

Section 3: Validated Experimental Protocol

This general protocol for a nucleophilic aromatic substitution serves as a reliable starting point and incorporates the stability principles discussed above.

Objective: To perform a clean and efficient substitution of the chloro-group on this compound with a generic alcohol nucleophile (R-OH).

Materials:

  • This compound (1.0 eq)

  • Alcohol Nucleophile (R-OH) (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and cesium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with Nitrogen or Argon for 10-15 minutes.

  • Reagent Addition: Add the anhydrous DMSO via syringe, followed by the alcohol nucleophile.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel to yield the pure substitution product.

This protocol prioritizes control over brute force, using a moderate temperature and an appropriate base to ensure the integrity of the nitroaromatic system is maintained throughout the reaction.

References
  • DiVA portal. (2017). Synthesis of substituted pyrrolidines.
  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
  • CSWAB.org.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Tsang, W. (1986).
  • Gutmann, B., et al. (2019). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene....
  • Buncel, E., Norris, A. R., & Russell, K. E. (1968). The interaction of aromatic nitro-compounds with bases. Quarterly Reviews, Chemical Society, 22, 123. [Link]

  • CymitQuimica. This compound.
  • Brill, T. B., & Gongwer, P. E. (1993).
  • Gholami, M., et al. (2015). Decontamination of 4-Chloro-2-Nitrophenol from Aqueous Solution by Graphene Adsorption.
  • Buncel, E., Norris, A. R., & Russell, K. E. (1968). The Interaction of Aromatic Nitro-compounds with Bases. Quarterly Reviews, Chemical Society.
  • ResearchGate. (n.d.).
  • ASM Journals. (2010).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Vibrant Pharma Inc. This compound.
  • BenchChem. (2025).

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Monitoring the progress of reactions starting from "1-(2-Chloro-4-nitrophenyl)pyrrolidine" by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring chemical reactions starting from 1-(2-Chloro-4-nitrophenyl)pyrrolidine. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile starting material. Here, we provide field-proven insights, step-by-step protocols, and robust troubleshooting advice for two of the most common analytical techniques employed for reaction monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to empower you to make informed decisions, optimize your reaction conditions, and resolve common analytical challenges with confidence.

Understanding the Starting Material: this compound

Before diving into reaction monitoring, it's crucial to understand the physicochemical properties of your starting material. This knowledge directly informs the choice of analytical methods and conditions.

This compound is a substituted aromatic compound featuring a pyrrolidine ring. The key functional groups—a chloro group ortho to the pyrrolidine and a nitro group para to it—dictate its reactivity and chromatographic behavior. It is a moderately polar molecule and is UV active due to the nitrophenyl chromophore, making it an ideal candidate for monitoring by UV-visualization on TLC or with a DAD/UV detector in LC-MS.

PropertyValue / DescriptionSignificance for Analysis
Molecular Formula C₁₀H₁₁ClN₂O₂Used for mass calculations.
Molecular Weight 226.66 g/mol [1][2]The basis for mass spectrometry m/z values.
Appearance Typically a yellow or orange solidThe color can sometimes be used for visual confirmation, but is not a reliable indicator of purity.
Key Functional Groups Aromatic nitro, Aryl chloride, Tertiary amine (pyrrolidine)The nitro group provides a strong UV chromophore. The tertiary amine can be protonated.
Predicted m/z [M+H]⁺: 227.058[3]Primary ion to monitor in positive mode ESI-LC-MS.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a reaction.[4] It allows for the simultaneous analysis of the starting material, reaction mixture, and product standards, providing a visual snapshot of the conversion.

Frequently Asked Questions & Troubleshooting for TLC

Q1: How do I select an appropriate solvent system (mobile phase) for my reaction?

A1: The goal is to find a solvent system where the starting material has a Retention Factor (Rf) of approximately 0.3-0.5.[5][6] This Rf value ensures that both less polar products (higher Rf) and more polar products (lower Rf) will be resolved on the plate.

  • Causality: The separation on a silica gel TLC plate is based on polarity. The mobile phase competes with the analyte for binding sites on the stationary phase (silica). A more polar mobile phase will move polar compounds further up the plate, increasing their Rf.

  • Starting Point: For this compound, begin with a mixture of a non-polar solvent and a moderately polar solvent. Good starting points include:

    • 30-50% Ethyl Acetate in Hexanes

    • 5-10% Methanol in Dichloromethane (DCM)

  • Optimization:

    • If your spot stays on the baseline (Rf is too low): Your solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., increase the percentage of Ethyl Acetate).[7]

    • If your spot runs with the solvent front (Rf is too high): Your solvent system is too polar. Decrease the proportion of the polar solvent.

Q2: My reaction involves a high-boiling point solvent like DMF or DMSO, and my TLC plate is just a smear. What can I do?

A2: High-boiling point, polar solvents will move with the solvent front and smear all the spots. To overcome this, the solvent must be removed from the TLC plate after spotting but before development.

  • Solution: After spotting your sample onto the plate, place the plate under high vacuum for a few minutes.[7] This will evaporate the DMF or DMSO, leaving your analytes behind. You can then proceed with developing the plate as usual.

Q3: How do I visualize the spots on the TLC plate? The starting material is UV active, but what if my product isn't?

A3: Visualization is a critical step. For this system, a multi-faceted approach is best.

  • UV Light: The nitrophenyl group in the starting material is an excellent chromophore. First, visualize the dried plate under a UV lamp (typically 254 nm). Circle any visible spots with a pencil.[6]

  • Chemical Staining: After UV visualization, use a chemical stain for compounds that are not UV active.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that reacts with many functional groups that can be oxidized, showing up as yellow/brown spots on a purple background.

    • Nitro Group Specific Stain: For definitive identification of nitro-containing compounds, a specific staining procedure can be employed. This involves the reduction of the nitro group to an amine using stannous chloride, followed by diazotization and coupling with an agent like β-naphthol to produce a brightly colored azo dye.[8][9]

Q4: The Rf values of my starting material and product are very similar. How can I confirm the reaction is complete?

A4: This is a common challenge. The best practice is to use a "co-spot."[6][7]

  • The Co-Spot Technique: On your TLC plate, apply three spots in separate lanes:

    • Lane 1: Starting Material (SM) reference.

    • Lane 2 (Co-spot): A spot of the starting material, on top of which you spot the reaction mixture.

    • Lane 3: The reaction mixture (RM) only.

  • Interpretation:

    • If the reaction is incomplete: You will see two distinct spots in Lane 3 (SM and product). The co-spot in Lane 2 will appear as a single, potentially elongated spot that aligns with both spots in Lane 3.

    • If the reaction is complete: Lane 3 will show only the product spot. The co-spot in Lane 2 will show two separate spots: one for the SM reference and one for the product from the reaction mixture. If the spots look like a "snowman," your reaction is likely complete.[7]

Protocol: Standard TLC Procedure for Reaction Monitoring
  • Chamber Preparation: Add your chosen solvent system to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor. Close the chamber and let it equilibrate.

  • Plate Preparation: Using a pencil, gently draw a starting line about 1-1.5 cm from the bottom of a TLC plate. Mark ticks for each lane (e.g., SM, Co-spot, RM).[10]

  • Spotting: Use a capillary tube to spot a small amount of your diluted starting material and reaction mixture onto the appropriate ticks. The spots should be small and concentrated.[6]

  • Development: Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below your starting line.[5][11] Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Analysis: Remove the plate, immediately mark the solvent front with a pencil, and dry the plate. Visualize under a UV lamp and then with a chemical stain. Calculate Rf values and assess the reaction's progress.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS is a powerful analytical technique that provides both separation (LC) and mass identification (MS).[12] It is highly sensitive and quantitative, making it ideal for tracking the disappearance of starting materials and the appearance of products, even at low concentrations.

Frequently Asked Questions & Troubleshooting for LC-MS

Q1: What are the best starting conditions (column, mobile phase, ionization) for analyzing this compound and its reaction products?

A1: A standard reversed-phase method is the most logical and effective starting point.

  • Column: A C18 column (e.g., 50-150 mm length, 2.1-4.6 mm ID, 1.8-5 µm particle size) is an excellent choice for this class of moderately polar compounds.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile (or Methanol) + 0.1% Formic Acid

    • Causality: The formic acid is a crucial additive. It acidifies the mobile phase, which promotes the protonation of the pyrrolidine nitrogen, leading to a much stronger signal in positive ionization mode.

  • Gradient: A generic screening gradient, such as 5% B to 95% B over 5-10 minutes, is usually sufficient to elute the starting material and most expected products.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is recommended. You should monitor for the protonated molecule, [M+H]⁺, at m/z 227.06 .

Q2: I'm not seeing any signal for my compound. What are the most common causes?

A2: A lack of signal can be frustrating. Here is a logical troubleshooting workflow:

  • Check the Mass: Are you looking for the correct m/z? Double-check your calculation for the expected ion ([M+H]⁺, [M+Na]⁺, etc.).

  • Ionization Mode: Confirm you are in the correct mode (Positive ESI for this compound).

  • Source Cleanliness: The ESI source can become contaminated, leading to a dramatic drop in sensitivity.[13] Check your instrument's performance and clean the source if necessary.

  • Mobile Phase Additives: Is formic acid (or another modifier) present in your mobile phase? Without it, ionization efficiency for this compound will be very poor.

  • Compound Stability: Is it possible your compound is degrading in the source or on the column? This is less common but possible.

Q3: My retention times are shifting from one injection to the next. How can I stabilize my method?

A3: Retention time stability is critical for reliable analysis.[14]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 5-10 column volumes to pass through.

  • Mobile Phase Preparation: Prepare mobile phases fresh and keep them capped to prevent evaporation, which can change the solvent ratio and pH.[14]

  • Temperature Control: Use a thermostatted column compartment. Even small fluctuations in lab temperature can cause retention times to drift.

  • System Leaks: Check for any leaks in the system, as this can affect pressure and flow rate, leading to inconsistent retention.

Q4: My data shows a strong starting material peak but my product peak is very weak, even though the TLC suggests a good conversion. What could be the issue?

A4: This points to a difference in ionization efficiency between your starting material and product.

  • Causality: The chemical structure of a molecule dictates how well it forms ions in the ESI source. Your starting material contains a basic nitrogen in the pyrrolidine ring, which protonates easily. If your reaction modifies this group or adds a feature that suppresses ionization (e.g., a very non-polar group), the product may have a much lower response in the MS, even at the same concentration.

  • Solutions:

    • Use a UV Detector: Your LC system's UV or DAD detector is your best tool here. The response in a UV detector is proportional to concentration (assuming similar chromophores) and is not affected by ionization efficiency. Compare the peak areas in the UV chromatogram to get a more accurate assessment of the conversion.

    • Change Ionization Mode: Try running the sample in negative ion mode. While less likely to be effective for the starting material, some products might ionize better in negative mode.

    • Adjust Mobile Phase: Experiment with different additives (e.g., ammonium formate) or pH values to find conditions that provide a better response for the product.

Protocol: Basic LC-MS Method for Reaction Monitoring
  • Sample Preparation: Take a small aliquot (10-20 µL) from your reaction mixture. Dilute it significantly (e.g., 1:1000) with your mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS System Setup:

    • Column: C18, ~100 x 2.1 mm, 2.6 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient: 5% B for 1 min, ramp to 95% B over 6 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate for 3 min.

    • Injection Volume: 1-5 µL

    • MS Detector: ESI Positive Mode

    • Scan Mode: Full Scan (e.g., m/z 100-1000) to find all products, or Selected Ion Monitoring (SIM) for m/z 227.1 (SM) and the expected m/z of your product.

  • Data Analysis: Integrate the peak areas for your starting material and product(s) in both the Total Ion Chromatogram (TIC) from the MS and the UV chromatogram. Monitor the disappearance of the SM peak and the appearance of the product peak over time.

Visual Workflows

To further clarify the processes, the following diagrams illustrate the typical workflows for TLC and LC-MS reaction monitoring.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber Equilibrate Chamber spotting Spot SM, Co-spot, RM prep_chamber->spotting prep_plate Prepare & Mark Plate prep_plate->spotting sample_prep Dilute Samples sample_prep->spotting development Develop Plate spotting->development drying Dry Plate development->drying uv_viz Visualize (UV 254nm) drying->uv_viz stain_viz Visualize (Stain) uv_viz->stain_viz interpret Interpret Results (Calculate Rf, Assess Conversion) stain_viz->interpret

Caption: A typical workflow for monitoring a reaction using Thin-Layer Chromatography (TLC).

LCMS_Workflow cluster_prep Preparation cluster_run Data Acquisition cluster_analysis Data Analysis sample_prep Aliquot & Dilute Reaction Mixture injection Inject Sample sample_prep->injection method_setup Set Up LC-MS Method (Gradient, Scan Mode) system_equil Equilibrate System method_setup->system_equil system_equil->injection separation LC Separation (C18 Column) injection->separation detection MS & UV Detection separation->detection extract_ions Extract Ion Chromatograms (SM & Product m/z) detection->extract_ions integrate_peaks Integrate Peak Areas (MS and UV) extract_ions->integrate_peaks assess Assess Conversion (% Area) integrate_peaks->assess

Caption: A standard workflow for quantitative reaction monitoring using LC-MS.

References

  • Maurer, H. H. (2005). Pitfalls and prevention strategies for liquid chromatography-tandem mass spectrometry in the selected reaction-monitoring mode for drug analysis. Clinical Chemistry, 51(8), 110-117. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • Sandtorv, A. (2021). 2.4: TLC-ANALYSIS. Chemistry LibreTexts. Retrieved from [Link]

  • Sargent, M. (Ed.). (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Ltd. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Retrieved from [Link]

  • University of Jordan. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]

  • Wang, J., et al. (2014). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Journal of Chromatography B, 960, 208-213. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?. Retrieved from [Link]

  • Agilent Technologies. (2014). LC-MS/MS ANALYSIS OF PYRROLIZIDINE ALKALOIDS FROM PLANT MATRIX USING THE AGILENT 1290 UHPLC COUPLED WITH 6490 QQQ. Retrieved from [Link]

  • ResearchGate. (2025). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • ResearchGate. (2025). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Characterization of Novel Pyrrolidine-Based Compounds Synthesized from 1-(2-Chloro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization and comparative analysis of novel compounds derived from the parent structure, 1-(2-Chloro-4-nitrophenyl)pyrrolidine. Designed for researchers in medicinal chemistry and drug development, this document outlines a structured, data-driven approach to evaluating new chemical entities (NCEs), from initial synthesis and structural verification to preliminary biological and pharmacokinetic profiling. We will explore the rationale behind experimental choices and present detailed protocols to ensure scientific rigor and reproducibility.

The parent compound, this compound, serves as a valuable starting scaffold.[1][2][3] It possesses key features for medicinal chemistry exploration: a five-membered saturated pyrrolidine ring, which offers three-dimensional diversity and stereochemical possibilities, and a substituted phenyl ring with an electron-withdrawing nitro group and a chloro substituent, providing handles for synthetic modification.[4][5] The goal of synthesizing derivatives is often to enhance therapeutic efficacy, improve selectivity, and optimize drug-like properties.

In this guide, we will follow the characterization of two hypothetical novel compounds, NC-01 and NC-02 , synthesized from the parent scaffold, and compare them against a relevant benchmark compound.

Part 1: Synthesis and Physicochemical Characterization

The initial phase of characterizing any NCE is the unambiguous confirmation of its chemical structure and purity. This step is foundational to all subsequent biological and pharmacological testing, as the integrity of this data underpins the validity of the entire study.

Rationale for Analytical Technique Selection

A multi-technique approach is essential for comprehensive structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are paramount for mapping the carbon-hydrogen framework of a molecule. For derivatives of our parent compound, ¹H NMR is particularly useful for confirming the substitution pattern on the aromatic ring and the integrity of the pyrrolidine scaffold.[6]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition.[7] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standard for assessing purity and identifying trace impurities.[8]

  • Infrared (IR) Spectroscopy : IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For these compounds, it is crucial for confirming the persistence of the nitro group (–NO₂), which exhibits characteristic strong stretching vibrations.[9]

Hypothetical Synthesis and Characterization Data

For our comparative analysis, we propose the synthesis of two derivatives:

  • NC-01 : The nitro group on the parent compound is reduced to an amine (–NH₂). This modification dramatically alters the electronic properties of the phenyl ring and introduces a basic center, which can significantly impact biological activity and physicochemical properties.

  • NC-02 : A sulfonyl group is introduced at the para-position relative to the pyrrolidine ring, replacing the nitro group, to create a sulfonamide derivative. Sulfonamides are a well-established pharmacophore found in numerous approved drugs.[10]

The characterization data for these hypothetical compounds are summarized below.

Compound ID Structure Molecular Formula Molecular Weight ( g/mol ) Predicted LogP Key Spectroscopic Data
Parent Compound This compoundC₁₀H₁₁ClN₂O₂226.663.0IR (cm⁻¹): ~1550, ~1375 (–NO₂ stretch)[9]
NC-01 4-(pyrrolidin-1-yl)-3-chloroanilineC₁₀H₁₃ClN₂196.682.5IR (cm⁻¹): ~3400, ~3300 (–NH₂ stretch); Absence of –NO₂ bands
NC-02 1-(2-Chloro-4-sulfonylphenyl)pyrrolidineC₁₀H₁₂ClNO₂S261.732.1IR (cm⁻¹): ~1370, ~1160 (SO₂)[11]; Absence of –NO₂ bands

Part 2: Comparative In Vitro Cytotoxicity Profiling

A critical early assessment for any potential therapeutic agent is its effect on cell viability.[12] Cytotoxicity assays help determine a compound's potency (if intended as a cytotoxic agent, e.g., for oncology) or its safety window (for non-cytotoxic applications).[13] We will compare our novel compounds for their effects on a cancer cell line and a non-cancerous cell line to derive a preliminary therapeutic index.

Experimental Rationale: MTT vs. LDH Assay

The choice of cytotoxicity assay depends on the desired endpoint.

  • MTT Assay : This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the tetrazolium salt MTT into a purple formazan product.[14] It is a widely used and sensitive indicator of overall cell health and viability.[15]

  • Lactate Dehydrogenase (LDH) Assay : This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon plasma membrane damage.[13][16] It is a direct measure of cell lysis and necrosis.

For a comprehensive initial screen, the MTT assay is often preferred due to its high sensitivity and reflection of metabolic viability, which can be affected before complete membrane rupture occurs.

Experimental Workflow: Cytotoxicity Screening

The workflow for screening novel compounds for cytotoxicity is a standardized, multi-step process designed for efficiency and reproducibility.

Caption: High-throughput cytotoxicity screening workflow.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is calculated to quantify the potency of each compound. The Selectivity Index (SI), calculated as (IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells), provides an early indication of a compound's therapeutic window.

Compound ID HeLa IC₅₀ (µM) HEK293 IC₅₀ (µM) Selectivity Index (SI)
Parent Compound 45.2> 100> 2.2
NC-01 12.585.16.8
NC-02 78.9> 100> 1.3
Doxorubicin (Control) 0.85.46.75

Interpretation : In this hypothetical dataset, the reduction of the nitro group to an amine (NC-01 ) significantly increased cytotoxic potency against the HeLa cancer cell line while maintaining a good selectivity index. Conversely, the addition of the sulfonyl group (NC-02 ) reduced cytotoxicity. This suggests that the aniline moiety of NC-01 may be a key pharmacophore for this activity.

Part 3: Preliminary In Vitro ADME/DMPK Profiling

Early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to de-risk candidates and focus resources on molecules with a higher probability of success in vivo.[17] An essential component of this is assessing a compound's potential for drug-drug interactions (DDIs), which are often mediated by the inhibition or induction of Cytochrome P450 (CYP) enzymes.[18]

Rationale for CYP Inhibition Assay

CYP enzymes are a superfamily of enzymes responsible for the metabolism of a vast number of drugs.[19][20] Inhibition of major isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) by a new compound can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. Therefore, screening for CYP inhibition is a regulatory expectation and a critical step in drug development.[17]

ADME/DMPK Evaluation Funnel

The evaluation of drug candidates follows a tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo studies for the most promising compounds.

ADME_Funnel node_a High-Throughput Screening (>100s of Compounds) node_b In Vitro ADME Profiling (Physicochemical, CYP Inhibition, Metabolic Stability) node_a->node_b Hit Selection node_c Advanced In Vitro Studies (Transporter Assays, Reaction Phenotyping) node_b->node_c Lead Prioritization node_d In Vivo PK Studies (Rodent Models) node_c->node_d Preclinical Candidate node_e Candidate Nomination node_d->node_e Optimized Lead

Caption: Tiered approach for ADME/DMPK evaluation.

Comparative CYP450 Inhibition Data

This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific CYP isoform.

Compound ID CYP3A4 IC₅₀ (µM) CYP2D6 IC₅₀ (µM) CYP2C9 IC₅₀ (µM)
Parent Compound 22.5> 5041.3
NC-01 18.7> 5035.8
NC-02 > 50> 50> 50
Ketoconazole (Control) 0.05--

Interpretation : A lower IC₅₀ value indicates stronger inhibition. Generally, IC₅₀ values > 10 µM are considered low risk for clinically relevant DDIs. In our hypothetical data, both the parent compound and NC-01 show weak inhibition of CYP3A4 and CYP2C9. Notably, NC-02 shows no significant inhibition across the tested isoforms, which is a highly favorable characteristic for a drug candidate, suggesting a lower potential for metabolic drug-drug interactions.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding : Plate cells (e.g., HeLa, HEK293) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation : Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment : Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" (medium with 0.5% DMSO) and "no-cell" blank wells. Incubate for 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control after subtracting the average absorbance of the blank wells. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol 2: In Vitro CYP450 Inhibition Assay (Fluorometric)
  • Reagent Preparation : Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare solutions of human liver microsomes, a panel of fluorescent probe substrates specific for each CYP isoform, and the NADPH regenerating system.

  • Compound Preparation : Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 50 µM) in the reaction buffer. Include a known inhibitor for each isoform as a positive control (e.g., Ketoconazole for CYP3A4).

  • Incubation (Pre-incubation) : In a 96-well black plate, add the reaction buffer, human liver microsomes, and the test compound or control inhibitor. Incubate for 10 minutes at 37°C.

  • Reaction Initiation : Add the specific fluorescent probe substrate to each well to initiate the metabolic reaction.

  • Reaction Termination : After a set incubation time (e.g., 15-30 minutes), add a stop solution (e.g., acetonitrile or 0.1 M Tris base) to terminate the reaction.

  • Data Acquisition : Measure the fluorescence of the generated metabolite using a microplate reader with appropriate excitation and emission wavelengths.

  • Analysis : Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Conclusion and Future Directions

  • NC-01 emerged as a promising cytotoxic agent due to its enhanced potency and favorable selectivity index. Future studies should focus on elucidating its mechanism of action and performing further in vitro ADME assays, such as metabolic stability and plasma protein binding, to assess its drug-like properties.

  • NC-02 displayed a superior safety profile with low cytotoxicity and a negligible risk of CYP-mediated drug interactions. This makes it an attractive candidate for applications where cytotoxicity is undesirable. Its potential pharmacological activity in other areas should be explored.

The systematic and comparative evaluation of structure-activity relationships (SAR) and structure-property relationships is fundamental to modern drug discovery. By integrating robust analytical, biochemical, and cell-based assays early in the research pipeline, development teams can make more informed decisions, prioritizing candidates with the highest likelihood of clinical success.

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Spectroscopic Analysis of 1-(2-Chloro-4-nitrophenyl)pyrrolidine and its Reaction Products: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of the ¹H and ¹³C NMR spectroscopic features of 1-(2-Chloro-4-nitrophenyl)pyrrolidine and its principal reaction products. Designed for researchers in synthetic chemistry and drug development, this document elucidates the key spectral changes that occur during common transformations, such as nitro group reduction and nucleophilic aromatic substitution (SNAr). By understanding these diagnostic shifts, scientists can effectively monitor reaction progress, confirm product identity, and assess purity with high confidence.

The Strategic Importance of Spectroscopic Analysis

This compound is a valuable intermediate in medicinal chemistry, often utilized as a scaffold for building more complex molecules. The presence of three key functional regions—the pyrrolidine ring, the chloro-substituent, and the nitro group—offers multiple avenues for chemical modification. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for navigating these transformations. It provides unambiguous, atom-level structural information, making it superior to chromatography or mass spectrometry alone for the definitive characterization of isomeric products and subtle structural changes. This guide explains the causal relationships between structural modifications and their NMR signatures, providing a predictive framework for analysis.

Experimental Protocol: Acquiring High-Fidelity NMR Data

To ensure data integrity and reproducibility, a standardized protocol is essential. The following methodology is recommended for the analysis of the title compound and its derivatives. This protocol is designed to be self-validating by establishing a consistent baseline for comparison.

Step-by-Step NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds. For less soluble compounds, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), at a concentration of 0.03-0.05% v/v. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • Cap the NMR tube and vortex gently until the sample is fully dissolved.

  • Spectrometer Setup & Data Acquisition:

    • The spectra described herein are typically acquired on a 400 MHz or 500 MHz spectrometer.[1]

    • ¹H NMR: Acquire data with a spectral width of approximately 16 ppm, an acquisition time of at least 4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are sufficient to achieve an excellent signal-to-noise ratio.

    • ¹³C NMR: Acquire data with a spectral width of approximately 240 ppm using a proton-decoupled pulse sequence. A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are often necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[2]

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-10 mg Analyte B Add 0.6 mL Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (TMS) B->C D Dissolve Sample C->D E Insert Sample into Spectrometer (e.g., 400 MHz) D->E Transfer to Spectrometer F Acquire 1H NMR Spectrum E->F G Acquire 13C NMR Spectrum E->G

Caption: Standard workflow for NMR sample preparation and data acquisition.

Spectroscopic Profile of this compound (Starting Material)

While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, its ¹H and ¹³C NMR spectra can be reliably predicted based on the well-documented effects of its constituent parts: the 2-chloro-4-nitrophenyl group and the N-aryl pyrrolidine moiety. The electron-withdrawing nature of the nitro and chloro groups dominates the spectral features of the aromatic ring.[3][4]

The nitro group exerts a powerful deshielding effect (paramagnetic anisotropy) on protons and carbons at the ortho and para positions relative to itself.[3][4] The chlorine atom also has an inductive withdrawing effect but is a weaker deactivator. The pyrrolidine ring, being an amine, acts as an electron-donating group through resonance, though this effect is tempered by the deactivating nature of the aromatic ring it is attached to.

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Shift (δ, ppm)MultiplicityCoupling (J, Hz)Rationale
H-3~8.15d~2.5Ortho to the powerful electron-withdrawing NO₂ group, resulting in strong deshielding. Coupled only to H-5 (meta coupling).
H-5~7.95dd~9.0, ~2.5Ortho to the chloro group and meta to the NO₂ group. Coupled to H-6 (ortho) and H-3 (meta).
H-6~7.10d~9.0Ortho to the electron-donating pyrrolidine nitrogen, resulting in relative shielding compared to H-3/H-5. Coupled only to H-5 (ortho).
Pyrrolidine (N-CH₂)~3.40 - 3.60t~6.5Protons directly attached to the nitrogen are deshielded by the aromatic ring.
Pyrrolidine (C-CH₂)~2.00 - 2.20m-Aliphatic protons on the pyrrolidine ring, relatively shielded.
Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Shift (δ, ppm)Rationale
C-1 (C-N)~148.0Attached to the electron-donating nitrogen but also part of a highly electron-deficient ring.
C-2 (C-Cl)~125.0Attached to chlorine; its chemical shift is influenced by both the halogen and adjacent groups.
C-3~124.5Ortho to the nitro group, expected to be deshielded.
C-4 (C-NO₂)~145.0Directly attached to the strongly withdrawing nitro group.
C-5~118.0Positioned between two electron-withdrawing groups.
C-6~115.0Ortho to the electron-donating pyrrolidine group, expected to be more shielded than other aromatic carbons.
Pyrrolidine (N-CH₂)~52.0Carbon atoms adjacent to the nitrogen.
Pyrrolidine (C-CH₂)~26.0The more shielded aliphatic carbons of the pyrrolidine ring.[5]

Comparative Analysis of Key Reaction Products

The true power of NMR analysis lies in comparing the spectra of starting materials and products. Below, we analyze two common transformations of this compound.

G Start This compound P1 Product 1: 1-(4-Amino-2-chlorophenyl)pyrrolidine Start->P1 Nitro Group Reduction (e.g., H2, Pd/C) P2 Product 2: 1-(4-Nitro-2-alkoxyphenyl)pyrrolidine Start->P2 SNAr Reaction (e.g., NaOR)

Caption: Common reaction pathways for this compound.

Product 1: 1-(4-Amino-2-chlorophenyl)pyrrolidine (Nitro Group Reduction)

The reduction of a nitro group to an aniline is a fundamental transformation that produces dramatic and easily identifiable changes in the NMR spectrum. The powerful electron-withdrawing nitro group is replaced by a strongly electron-donating amino group (-NH₂).

Key Spectroscopic Changes:

  • Upfield Shift of Aromatic Protons: The most significant change is the pronounced upfield shift (to lower ppm values) of all aromatic protons, particularly those ortho and para to the new amino group (formerly the nitro group). H-3 and H-5 will shift most dramatically.

  • Appearance of a Broad -NH₂ Signal: A new, broad singlet, typically between 3.5 and 5.5 ppm (in CDCl₃), will appear. This signal corresponds to the two protons of the primary amine. Its chemical shift and broadness are due to hydrogen bonding and quadrupole broadening.

  • Carbon Chemical Shift Changes: In the ¹³C NMR, the carbon formerly attached to the nitro group (C-4) will shift significantly upfield, from ~145.0 ppm to a more shielded position around ~140-142 ppm. Other ring carbons will also shift upfield.

Table 1: ¹H NMR Comparison for Nitro Group Reduction

Proton AssignmentStart (δ, ppm)Product 1 (δ, ppm)Δδ (ppm)Diagnostic Feature
H-3~8.15~6.80~ -1.35Major upfield shift
H-5~7.95~6.65~ -1.30Major upfield shift
H-6~7.10~6.90~ -0.20Minor upfield shift
-NH₂N/A~4.50 (broad)N/AAppearance of new broad singlet
Product 2: 1-(4-Nitro-2-alkoxyphenyl)pyrrolidine (SNAr Reaction)

Nucleophilic aromatic substitution of the activated chlorine atom with an alkoxide (e.g., sodium methoxide, NaOMe) is another common reaction. This replaces the C-Cl bond with a C-OR bond.

Key Spectroscopic Changes:

  • Appearance of Alkoxy Signals: The most obvious new feature will be signals corresponding to the alkoxy group. For a methoxy group (-OCH₃), a sharp singlet integrating to 3H will appear around 3.8-4.0 ppm.

  • Aromatic Proton Shifts: The proton ortho to the site of substitution (H-3) will experience a notable upfield shift due to the replacement of the chloro group with the more electron-donating alkoxy group. The other aromatic protons (H-5, H-6) will also shift, but to a lesser extent.

  • Carbon Chemical Shift Changes: In the ¹³C NMR, the carbon at the substitution site (C-2) will shift significantly downfield, from ~125.0 ppm (C-Cl) to ~150-155 ppm (C-OR). A new signal for the alkoxy carbon will also appear (e.g., ~55-60 ppm for -OCH₃).

Table 2: ¹H NMR Comparison for SNAr Reaction (with Methoxide)

Proton AssignmentStart (δ, ppm)Product 2 (δ, ppm)Δδ (ppm)Diagnostic Feature
H-3~8.15~7.70~ -0.45Moderate upfield shift
H-5~7.95~7.80~ -0.15Minor shift
H-6~7.10~6.95~ -0.15Minor shift
-OCH₃N/A~3.90 (singlet)N/AAppearance of new sharp singlet

Conclusion

NMR spectroscopy provides a powerful and definitive method for analyzing the reaction products of this compound. By focusing on the diagnostic changes in the aromatic region and the appearance or disappearance of key functional group signals, researchers can confidently track the course of their reactions. The reduction of the nitro group is characterized by a dramatic upfield shift of aromatic protons, while nucleophilic substitution of the chlorine is clearly marked by the appearance of new signals from the incoming nucleophile and more subtle shifts in the aromatic protons. This comparative guide provides the foundational knowledge for accurate and efficient spectroscopic characterization in the synthesis of novel chemical entities.

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X-ray crystallographic analysis of "1-(2-Chloro-4-nitrophenyl)pyrrolidine" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 1-(2-Chloro-4-nitrophenyl)pyrrolidine Derivatives: A Comparative Analysis of X-ray Crystallography and Alternative Methodologies

Executive Summary

The precise three-dimensional atomic arrangement of pharmacologically active molecules is fundamental to understanding their structure-activity relationships (SAR) and optimizing drug design. For derivatives of "this compound," a scaffold of interest in medicinal chemistry, single-crystal X-ray diffraction (SCXRD) represents the gold standard for unambiguous structural determination in the solid state. This guide provides a comprehensive overview of the principles and experimental workflow of SCXRD as applied to this class of small organic molecules.

We delve into the causality behind key experimental choices, from crystal growth to data refinement. Furthermore, this guide presents an objective comparison with alternative and complementary analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, to provide researchers with a framework for selecting the most appropriate method for their specific research questions. Experimental data from closely related structures are presented to illustrate key concepts, and detailed protocols are provided to ensure scientific rigor and reproducibility.

Introduction: The Imperative for High-Resolution Structural Data

The this compound core is a feature of various molecules explored in drug discovery and materials science. The specific arrangement of the chloro and nitro substituents on the phenyl ring, combined with the conformation of the pyrrolidine ring, dictates the molecule's overall polarity, steric profile, and ability to form intermolecular interactions. These features are critical for receptor binding, membrane permeability, and crystal packing, which in turn influences solubility and bioavailability.

While spectroscopic methods like NMR and mass spectrometry can confirm chemical identity and connectivity, they often provide an averaged picture of the molecular structure in solution.[1][2][3] Single-crystal X-ray crystallography is unique in its ability to provide a precise and static snapshot of the molecule's conformation and configuration in the solid state at atomic resolution.[4][5][6] This high-fidelity structural information is invaluable for computational modeling, rational drug design, and understanding polymorphism.[6][7]

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful technique that determines the detailed three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal.[4][8] The process allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous determination of the molecular geometry.[4][9]

The Experimental Workflow: From Powder to Structure

Obtaining a high-quality crystal structure is a multi-step process that demands careful planning and execution. Each step, from crystallization to data analysis, is critical for the final quality of the structural model.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of Derivative crystallization Crystal Growth (Screening & Optimization) synthesis->crystallization Homogeneous Sample mounting Crystal Selection & Mounting crystallization->mounting High-Quality Crystal diffraction X-ray Diffraction Experiment mounting->diffraction Mounted Crystal solution Structure Solution (Phase Problem) diffraction->solution Diffraction Data refinement Structural Refinement & Validation solution->refinement Initial Model final_structure Final Structural Model (e.g., CIF file) refinement->final_structure Final Structure (CIF)

Caption: A decision framework for selecting analytical methods.

Conclusion

For the definitive structural elucidation of novel this compound derivatives, single-crystal X-ray diffraction remains the unequivocal gold standard. It provides unparalleled detail of the molecular architecture in the solid state, which is critical for structure-based drug design and understanding physicochemical properties. However, a comprehensive characterization strategy should be viewed as a synergistic effort. The integration of SCXRD with solution-state techniques like NMR spectroscopy provides a more complete and dynamic picture of the molecule's behavior, bridging the gap between its static crystalline form and its dynamic nature in a physiological environment. By understanding the strengths and limitations of each technique, researchers can strategically deploy the right tools to accelerate their research and development efforts.

References

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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Analysis of "1-(2-Chloro-4-nitrophenyl)pyrrolidine" and its Related Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of high-resolution mass spectrometry (HRMS) techniques for the characterization of "1-(2-Chloro-4-nitrophenyl)pyrrolidine" and its potential synthetic byproducts and metabolites. As a crucial component in various research and development pipelines, understanding the purity and metabolic fate of this molecule is paramount. This document moves beyond a simple listing of methods to explain the underlying principles and experimental choices, ensuring a robust and scientifically sound approach to your analytical challenges.

Introduction: The Analytical Imperative for this compound

This compound is a substituted pyrrolidine, a structural motif prevalent in many biologically active compounds and pharmaceuticals.[1] The pyrrolidine ring is a key component in numerous alkaloids and medicinal molecules.[1] The synthesis of such molecules can lead to a variety of related substances, including isomers, degradation products, and unreacted starting materials.[1][2] Furthermore, when a compound like this is considered for pharmaceutical development, a thorough understanding of its metabolic profile is essential for safety and efficacy assessments.[3]

High-resolution mass spectrometry (HRMS) is an indispensable tool for these investigations, offering unparalleled mass accuracy and resolving power to differentiate between compounds with very similar molecular weights.[4][5] This guide will compare the leading HRMS platforms and ionization techniques to provide a clear roadmap for the comprehensive analysis of this compound and its associated products.

Comparing High-Resolution Mass Spectrometry Platforms

The choice of an HRMS platform is a critical decision that impacts the quality and depth of analytical data. The three most common types of high-resolution mass analyzers are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Resolving Power Up to 60,000Up to 240,000 (and higher in newer models)>1,000,000
Mass Accuracy < 5 ppm< 1 ppm< 0.2 ppm
Acquisition Speed Very FastFastSlower
Cost & Maintenance More affordable, less maintenanceModerate cost and maintenanceHigh cost, requires superconducting magnets
Primary Application Rapid screening, UHPLC compatibilityBroad applicability, metabolomics, proteomicsComplex mixture analysis, structural elucidation

Expert Insight: For routine analysis and high-throughput screening of this compound and its expected byproducts, a Quadrupole Time-of-Flight (Q-TOF) instrument offers an excellent balance of speed and resolution, making it highly compatible with ultra-high-performance liquid chromatography (UHPLC) for fast separations.[4] For in-depth structural elucidation and the analysis of complex matrices, such as in metabolite identification studies, the superior resolving power and mass accuracy of an Orbitrap or FT-ICR instrument are highly advantageous.[5][6][7] The ability of these Fourier transform-based instruments to provide high-quality isotopic abundance data further aids in confident elemental formula assignment.[6]

The Critical Role of Ionization Technique Selection

The ionization source is the gateway to the mass spectrometer, and its selection is dictated by the physicochemical properties of the analyte. For a molecule like this compound, which possesses both polar (nitro group, pyrrolidine nitrogen) and non-polar (chlorinated phenyl ring) characteristics, several ionization techniques should be considered.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and moderately polar compounds that are already in solution.[8] Given the presence of the pyrrolidine nitrogen, which can be readily protonated, ESI in positive ion mode is a primary choice for this compound. Its compatibility with liquid chromatography makes it a workhorse for many analytical laboratories.[8]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is ideal for less polar and more volatile compounds where ESI may not be as effective.[9] In APCI, a corona discharge ionizes solvent molecules, which then transfer a charge to the analyte.[8] This can be a valuable alternative or complementary technique to ESI for analyzing this compound and potentially less polar byproducts. For halogenated nitroaromatic compounds, APCI operating in negative ion mode can offer enhanced sensitivity through electron capture mechanisms.[10]

  • Atmospheric Pressure Photoionization (APPI): APPI is another gas-phase ionization technique that can be more sensitive than APCI for certain non-polar compounds. It uses photons to ionize the analyte, often with the aid of a dopant. While less common than ESI and APCI, it can be a powerful tool for specific applications.

Causality in Experimental Choice: The selection of the ionization technique directly influences the type of ions observed and the overall sensitivity of the analysis. For initial screening, ESI is the logical starting point due to the basic nitrogen in the pyrrolidine ring. However, to ensure comprehensive coverage of all potential products, especially those that may have lost the pyrrolidine moiety or are less polar, developing a parallel method using APCI is a prudent strategy.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and provide a starting point for method development.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh 5 mg of this compound reference standard into a 7 mL glass vial.[11] Add 2.5 mL of LC/MS-grade water followed by 2.5 mL of LC/MS-grade methanol to achieve a stock solution of 1000 µg/mL.[11] Vortex until fully dissolved.[11] This stock solution can be stored at -20°C.[11] Prepare serial dilutions in a 50:50 methanol:water mixture to create working standards for calibration curves.

  • Reaction Mixture/Metabolite Sample Preparation: For reaction mixtures, dilute an aliquot in the initial mobile phase composition to ensure compatibility with the LC system. For biological samples (e.g., plasma, urine, microsomes), a protein precipitation step is typically required. Add three volumes of cold acetonitrile to one volume of the biological sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted for analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Workflow

LC_HRMS_Workflow cluster_LC Liquid Chromatography cluster_MS High-Resolution Mass Spectrometry Sample_Injection Sample Injection UPLC_Column UPLC Column (e.g., C18) Sample_Injection->UPLC_Column Mobile Phase Gradient_Elution Gradient Elution (Water/Acetonitrile with Formic Acid) UPLC_Column->Gradient_Elution Separation Ion_Source Ion Source (ESI or APCI) Gradient_Elution->Ion_Source Eluent Mass_Analyzer Mass Analyzer (Orbitrap or Q-TOF) Ion_Source->Mass_Analyzer Ion Transfer Detector Detector Mass_Analyzer->Detector Mass Analysis Data_Acquisition Data Acquisition (Full Scan & dd-MS2) Detector->Data_Acquisition Signal

Caption: General workflow for LC-HRMS analysis.

UPLC Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

HRMS Parameters (Orbitrap Example):

  • Ionization Mode: Positive ESI.

  • Full Scan Resolution: 70,000.

  • Scan Range: m/z 100-1000.

  • Data-Dependent MS/MS (dd-MS2): Top 5 most intense ions from the full scan are selected for fragmentation.

  • MS2 Resolution: 17,500.

  • Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40 eV).

Data Interpretation: From Accurate Mass to Structural Confirmation

The power of HRMS lies in its ability to provide highly accurate mass measurements, which significantly reduces the number of possible elemental formulas for a given ion.[6]

Identifying the Parent Compound and its Isotopes

For this compound (C10H11ClN2O2), the expected monoisotopic mass of the protonated molecule [M+H]+ is 227.0587. The presence of a chlorine atom will result in a characteristic isotopic pattern, with the M+2 peak (containing 37Cl) having an intensity of approximately one-third of the M peak (containing 35Cl). This isotopic signature is a key confirmation of the presence of chlorine.

Fragmentation Analysis for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion. For [M+H]+ of this compound, characteristic fragmentation pathways would include:

  • Loss of the nitro group (NO2): This would result in a fragment with a mass loss of 46.0055 Da.

  • Cleavage of the pyrrolidine ring: This can lead to various fragment ions, with a prominent fragment often being the immonium ion of pyrrolidine.

  • Loss of HCl: A neutral loss of 35.9767 Da can also be observed.

The fragmentation of nitroaromatic compounds often involves the loss of NO and NO2.[12] The presence of chlorine can also lead to the loss of HCl during fragmentation.[13]

Fragmentation_Pathway Parent_Ion [M+H]+ m/z 227.0587 Loss_NO2 [M+H - NO2]+ m/z 181.0532 Parent_Ion->Loss_NO2 - NO2 Loss_Pyrrolidine [C6H3ClN]+ m/z 124.9954 Parent_Ion->Loss_Pyrrolidine - C4H8N Pyrrolidine_Immonium [C4H8N]+ m/z 70.0657 Parent_Ion->Pyrrolidine_Immonium cleavage

Caption: Plausible fragmentation of this compound.

Identifying Unknowns: Metabolites and Byproducts

For identifying unknown metabolites or synthetic byproducts, a systematic approach is required.[14][15]

  • Acquire Data: Run the samples using the LC-HRMS method described above.

  • Data Mining: Use software to search for potential metabolites by looking for common biotransformation mass shifts (e.g., +15.9949 for hydroxylation, +14.0157 for methylation) relative to the parent drug.

  • Fragment Analysis: Compare the MS/MS spectra of the potential metabolites to that of the parent compound. Common fragments suggest that the core structure is retained.

  • Elemental Formula Generation: Use the accurate mass and isotopic pattern to generate a list of possible elemental formulas.

  • Structure Elucidation: Combine all of this information to propose a structure for the unknown.

Conclusion

The successful analysis of this compound and its related products hinges on a well-designed analytical strategy that leverages the strengths of high-resolution mass spectrometry. By carefully selecting the appropriate HRMS platform and ionization technique, and by employing systematic experimental protocols and data analysis workflows, researchers can confidently identify and characterize these compounds. This guide provides the foundational knowledge and practical insights to develop robust and reliable analytical methods, ultimately ensuring the quality and safety of products and accelerating the drug development process.

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A Comparative Guide to the Reactivity of 1-(2-Chloro-4-nitrophenyl)pyrrolidine and Other Nitroaromatics in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth comparative analysis of the reactivity of 1-(2-Chloro-4-nitrophenyl)pyrrolidine , a bespoke nitroaromatic compound, against a curated selection of other commercially available nitroaromatics. By grounding our discussion in the principles of the SNAr mechanism, we will dissect the structure-reactivity relationships that govern these transformations. This document is designed for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and actionable experimental protocols to quantitatively assess and predict the reactivity of these critical building blocks.

Introduction: The Central Role of SNAr in Synthesis

Aromatic rings, typically rich in electrons, are generally poor substrates for nucleophilic attack. However, the strategic placement of potent electron-withdrawing groups, such as the nitro (–NO₂) moiety, can dramatically alter the electronic landscape of the ring, rendering it susceptible to nucleophilic substitution.[1] This process, known as the Nucleophilic Aromatic Substitution (SNAr) reaction, provides a powerful and reliable method for forging carbon-heteroatom and carbon-carbon bonds on an aromatic core.[2]

The subject of our study, This compound , presents a unique substitution pattern: a chloro leaving group positioned ortho to a pyrrolidine ring and para to a strongly activating nitro group. Understanding its reactivity is not merely an academic exercise; it is crucial for optimizing reaction conditions, predicting potential side products, and designing more efficient synthetic routes. This guide aims to contextualize the reactivity of this specific molecule by comparing it with simpler, well-understood nitroaromatics, thereby illuminating the nuanced interplay of electronic and steric effects.

Theoretical Framework: Unpacking the Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction does not proceed through a concerted SN2-type displacement, which is sterically hindered at an sp²-hybridized carbon.[1] Instead, it follows a well-established two-step addition-elimination pathway.[3]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This is typically the rate-determining step.[4] The attack disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1]

Step 2: Elimination of the Leaving Group and Re-aromatization The aromaticity of the ring is restored in the second, typically faster, step through the expulsion of the leaving group (e.g., a halide ion).[5]

The stability of the Meisenheimer complex is paramount to the reaction's success. This stability is achieved when strong electron-withdrawing groups are positioned ortho and/or para to the leaving group, as they can delocalize the negative charge through resonance. A substituent in the meta position offers no such resonance stabilization, rendering the substrate largely unreactive under typical SNAr conditions.[5]

Caption: The two-step Addition-Elimination mechanism of SNAr reactions.

Key Factors Influencing SNAr Reactivity
  • Substrate Electronics: The number and position of electron-withdrawing groups (EWGs) are the most critical factors. More EWGs in ortho/para positions lead to a faster reaction.

  • The Leaving Group: In SNAr, the reactivity order for halogens is often F > Cl > Br > I. This is contrary to SN2 reactions and arises because the rate-determining step is the nucleophilic attack. The high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to attack.[6]

  • Solvent: Polar aprotic solvents like DMSO, DMF, and NMP are ideal. They solvate the cation of the nucleophile's salt but poorly solvate the anion, creating a more "naked" and reactive nucleophile.[7][8] These solvents also help stabilize the charged Meisenheimer complex.

Comparative Reactivity Analysis

To logically position This compound , we compare it against benchmark nitroaromatics. The analysis is based on established principles of physical organic chemistry.

The Subject Molecule: this compound
  • Activating Group: A powerful –NO₂ group is para to the chloro leaving group, providing excellent resonance stabilization for the Meisenheimer intermediate.

  • Leaving Group: A chloro group, a moderately good leaving group in SNAr.

  • Modulating Group: An ortho-pyrrolidine ring. This tertiary amine is an electron-donating group (EDG) via resonance, which would typically deactivate the ring towards nucleophilic attack. However, its lone pair can also participate in stabilizing the intermediate. Its steric bulk may also influence the approach of the incoming nucleophile. The net effect is a complex interplay that requires experimental validation.

Benchmark Comparison
CompoundStructureKey Structural Features & Reactivity RationaleExpected Relative Rate (krel)
1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene structureGold Standard. Two powerful nitro groups (ortho and para) provide maximal activation and stabilization of the Meisenheimer complex.Very High (e.g., ~1000)
1-Fluoro-2,4-dinitrobenzene 1-Fluoro-2,4-dinitrobenzene structureHighest Reactivity. Same electronic activation as its chloro-analogue, but the highly electronegative fluorine leaving group makes the ipso-carbon significantly more electrophilic.[9]Highest (e.g., >1500)
This compound this compound structureSubject Molecule. Strong para-nitro activation is counteracted by the electron-donating ortho-pyrrolidine group. Reactivity is expected to be significantly lower than dinitro-activated systems.Moderate
p-Chloronitrobenzene p-Chloronitrobenzene structureBaseline Activated. A single para-nitro group provides good activation. This serves as a direct baseline to assess the net effect of the ortho-pyrrolidine in our subject molecule.Low-Moderate (e.g., 1)
m-Chloronitrobenzene m-Chloronitrobenzene structureNegative Control. The nitro group is meta to the leaving group and cannot provide resonance stabilization to the Meisenheimer complex.[5]Very Low / Inert

Note: Relative rate values are illustrative, based on established reactivity principles, and are intended to show expected orders of magnitude.

Experimental Design: A Protocol for Kinetic Comparison

To empirically validate the theoretical analysis, a robust kinetic study is required. This protocol outlines a method for determining the pseudo-first-order rate constants for the reaction of various nitroaromatics with a model nucleophile, such as morpholine.

Objective

To quantify the relative rates of SNAr for a series of chloro-nitroaromatics with morpholine at a constant temperature.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Constant temperature water bath or reaction block.

  • Analytical balance, volumetric flasks, and precision pipettes.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of each nitroaromatic substrate in HPLC-grade DMSO.

    • Prepare a 2.0 M stock solution of morpholine (nucleophile) in HPLC-grade DMSO. This ensures a 20-fold excess of the nucleophile to maintain pseudo-first-order conditions.

  • Reaction Setup:

    • For each substrate, place 9.5 mL of the morpholine stock solution into a sealed vial.

    • Equilibrate the vials in a constant temperature bath set to 50 °C for at least 15 minutes.

  • Reaction Initiation and Sampling:

    • To initiate the reaction (t=0), rapidly add 0.5 mL of the pre-heated substrate stock solution to the corresponding morpholine vial. Final concentrations will be 5 mM substrate and 1.9 M morpholine.

    • Immediately vortex and start a timer.

    • At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.

  • Sample Quenching and Preparation:

    • Immediately quench the reaction by diluting the 100 µL aliquot into a 1.5 mL HPLC vial containing 900 µL of a quenching solution (e.g., 90:10 water:acetonitrile with 0.1% formic acid). This stops the reaction by protonating the nucleophile and diluting the reactants.

  • HPLC Analysis:

    • Method:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to a wavelength where both the reactant and product have significant absorbance (e.g., 320 nm).

    • Inject the quenched samples and record the peak areas for the starting material and the product.

  • Data Analysis:

    • Create a calibration curve to relate peak area to the concentration of the starting material.

    • For each time point, calculate the concentration of the remaining starting material.

    • Plot ln([Substrate]t / [Substrate]₀) versus time (in seconds).

    • The slope of the resulting straight line is the negative of the pseudo-first-order rate constant (-kobs).

    • Calculate the relative rate (krel) for each substrate by dividing its kobs by the kobs of the reference compound (e.g., p-chloronitrobenzene).

Experimental_Workflow cluster_prep 1. Preparation cluster_rxn 2. Reaction cluster_analysis 3. Analysis prep_subs Prepare 0.1 M Substrate Stock Solutions in DMSO initiate Initiate Reaction: Add Substrate (t=0) prep_subs->initiate prep_nuc Prepare 2.0 M Morpholine Stock Solution in DMSO equilibrate Equilibrate Nucleophile Solution at 50 °C prep_nuc->equilibrate equilibrate->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Aliquots in Acidified H2O/ACN sampling->quench hplc Analyze via HPLC-UV quench->hplc data Plot ln([A]t/[A]₀) vs. Time hplc->data calc Calculate k_obs from Slope data->calc

Caption: Workflow for the comparative kinetic analysis of SNAr reactions.

Conclusion

The reactivity of This compound in SNAr reactions is governed by a balance of competing electronic effects. While the para-nitro group provides strong activation, the ortho-pyrrolidine substituent introduces a deactivating electron-donating character and potential steric hindrance. Based on fundamental principles, its reactivity is predicted to be substantially lower than dinitro-activated systems like 1-chloro-2,4-dinitrobenzene but potentially comparable to, or slightly different from, the baseline reactivity of p-chloronitrobenzene. This guide provides the theoretical foundation and a practical experimental framework for researchers to quantitatively determine these reactivities, enabling more informed decisions in synthetic planning and process optimization.

References

  • Crampton, M. R. (2013). Nucleophilic Aromatic Substitution. In Organic Reaction Mechanisms 2010 (pp. 143-162). John Wiley & Sons, Ltd.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • K.C. Nicolaou, et al. (2005). The Art and Science of Total Synthesis at the Dawn of the Twenty-First Century. Angewandte Chemie International Edition, 44(29), 4490-4527.
  • gChem Global. (n.d.). SNAr Comparative Reaction. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]

  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]

  • Leitch, D. C., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Enzyme Inhibition Assays for Novel 1-(2-Chloro-4-nitrophenyl)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1-(2-Chloro-4-nitrophenyl)pyrrolidine scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a comprehensive framework for researchers and drug development professionals to design, execute, and interpret in vitro enzyme inhibition assays for analogs of this compound class. We focus on two high-value, clinically relevant enzyme targets—α-glucosidase and α-amylase—selected based on the established biological activities of pyrrolidine-containing molecules.[1][2][3][4] This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring the generation of robust, comparable, and trustworthy data. Detailed protocols, data interpretation frameworks, and workflow visualizations are provided to empower scientists in the early-stage evaluation of these promising compounds.

Rationale for Target Selection: α-Amylase and α-Glucosidase

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in FDA-approved drugs and clinical candidates.[2] Its derivatives have demonstrated a wide range of enzyme inhibitory activities.[4] Notably, multiple studies have identified pyrrolidine-based compounds as potent inhibitors of α-amylase and α-glucosidase.[1][2] These enzymes are critical players in carbohydrate metabolism, responsible for breaking down complex starches into absorbable monosaccharides.[1] Inhibition of these enzymes can moderate postprandial hyperglycemia, a key therapeutic strategy in the management of type-2 diabetes.[1]

The "1-(2-Chloro-4-nitrophenyl)" moiety adds unique electronic characteristics. The nitro group is strongly electron-withdrawing, which can influence molecular interactions with nucleophilic residues in an enzyme's active site, potentially enhancing binding affinity and inhibitory action.[5] Therefore, evaluating analogs of "this compound" against α-amylase and α-glucosidase is a scientifically sound and high-potential starting point for characterizing their biological activity.

Foundational Concepts in Inhibition Kinetics: IC₅₀ vs. Kᵢ

Before proceeding to experimental design, it is crucial to understand the quantitative descriptors of inhibitor potency.

  • IC₅₀ (Half Maximal Inhibitory Concentration): This is an operational parameter that defines the concentration of an inhibitor required to reduce the velocity of an enzymatic reaction by 50% under specific, defined assay conditions.[6] While incredibly useful for initial screening and ranking of compounds, IC₅₀ values are highly dependent on experimental conditions like substrate and enzyme concentration.[7][8] Therefore, comparing IC₅₀ values between different studies or even different experimental runs requires careful standardization.[7]

  • Kᵢ (Inhibition Constant): This is an intrinsic measure of an inhibitor's binding affinity for an enzyme.[6] It represents the equilibrium dissociation constant of the enzyme-inhibitor complex.[8][9] A lower Kᵢ value signifies a higher affinity. Unlike the IC₅₀, the Kᵢ is a thermodynamic constant that is independent of enzyme concentration and, for competitive inhibitors, can be derived from IC₅₀ values using the Cheng-Prusoff equation.[10] For this reason, Kᵢ is a more fundamental and comparable measure of inhibitor potency.[9][10]

This guide will focus on the determination of IC₅₀ as the primary method for comparing analogs. Subsequent studies can then be designed to determine the Kᵢ for the most promising candidates.

Comparative Assay Platform: A Dual-Enzyme Approach

To build a comprehensive inhibitory profile, we will employ assays for both α-amylase and α-glucosidase. A compound that inhibits both enzymes may offer a more effective approach to managing carbohydrate metabolism.[1]

Assay 1: α-Glucosidase Inhibition

Principle: This spectrophotometric assay utilizes the substrate p-nitrophenyl-α-D-glucopyranoside (p-NPG). α-Glucosidase catalyzes the hydrolysis of p-NPG into α-D-glucose and p-nitrophenol. The product, p-nitrophenol, is a chromophore that absorbs light at 405 nm and appears yellow upon deprotonation in a basic solution. The intensity of the color is directly proportional to the amount of product formed, and thus, to the enzyme's activity. An inhibitor will reduce the rate of p-NPG cleavage, resulting in a lower absorbance reading.[1]

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (p-NPG) (e.g., Sigma-Aldrich N1377)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃), 100 mM

  • Test Compounds (Analogs of "this compound"), dissolved in DMSO

  • Acarbose (Positive Control Inhibitor)

  • DMSO (Vehicle Control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 1 U/mL solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8). Prepare fresh and keep on ice.[1]

    • Prepare a 1 M solution of p-NPG in the same phosphate buffer.

    • Prepare a 100 mM solution of Na₂CO₃ in deionized water.

    • Prepare stock solutions of your test analogs and Acarbose in DMSO (e.g., 10 mM). Create a dilution series in DMSO to achieve the desired final assay concentrations.

  • Assay Setup (in a 96-well plate):

    • Add 125 µL of 100 mM phosphate buffer (pH 6.8) to each well.

    • Add 10 µL of the enzyme solution (1 U/mL) to each well, except for the "Blank" wells.

    • Add 5 µL of your test compound dilution (or DMSO for controls) to the appropriate wells.

    • Controls:

      • 100% Activity Control: 5 µL of DMSO instead of inhibitor.

      • Positive Control: 5 µL of Acarbose solution.

      • Blank: 10 µL of buffer instead of enzyme solution.

    • Incubate the plate at 37°C for 20 minutes.[1]

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding 20 µL of the 1 M p-NPG substrate solution to all wells.[1]

    • Incubate the plate at 37°C for exactly 30 minutes.[1]

    • Stop the reaction by adding 50 µL of 100 mM Na₂CO₃ solution to all wells.[1] This step raises the pH, stopping the enzyme and developing the yellow color of the p-nitrophenolate ion.

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate Percent Inhibition:

      • Correct the absorbance values by subtracting the average absorbance of the Blank wells.

      • % Inhibition = [1 - (Abs_Test_Compound / Abs_100%_Activity_Control)] * 100

    • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC₅₀ value.

Assay 2: α-Amylase Inhibition

Principle: This assay quantifies the amount of reducing sugars (maltose) produced from the enzymatic cleavage of starch. The 3,5-dinitrosalicylic acid (DNS) reagent is used to detect these reducing sugars. In an alkaline solution at high temperatures, the DNS is reduced by the sugars, resulting in the formation of 3-amino-5-nitrosalicylic acid, which has a reddish-brown color and absorbs light at 540 nm.[11] A potent inhibitor will decrease the amount of starch hydrolyzed, leading to fewer reducing sugars and a weaker colorimetric signal.[11]

Materials and Reagents:

  • Porcine pancreatic α-amylase (e.g., Sigma-Aldrich A3176)

  • Soluble starch

  • Sodium phosphate buffer (20 mM, pH 6.9) containing 6 mM NaCl

  • 3,5-Dinitrosalicylic acid (DNS) color reagent

  • Test Compounds (Analogs of "this compound"), dissolved in DMSO

  • Acarbose (Positive Control Inhibitor)

  • DMSO (Vehicle Control)

  • 96-well microplate or microcentrifuge tubes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm

  • Water bath capable of boiling temperatures

Experimental Protocol:

  • Reagent Preparation:

    • DNS Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Separately, dissolve 30g of sodium potassium tartrate in 50 mL of deionized water. Gently mix the two solutions and bring the final volume to 100 mL with deionized water.[11] Store in a dark bottle.

    • Enzyme Solution: Prepare a 0.5 mg/mL α-amylase solution in the phosphate buffer. Prepare fresh and keep on ice.[1]

    • Substrate Solution: Prepare a 1% (w/v) starch solution by making a paste in a small amount of cold phosphate buffer, then adding boiling buffer to the desired final volume. Stir until dissolved.

    • Prepare stock solutions and dilutions of your test compounds and Acarbose in DMSO as described in the α-glucosidase assay.

  • Assay Setup:

    • In separate microcentrifuge tubes, add 200 µL of the enzyme solution.

    • Add 10 µL of your test compound dilution (or DMSO for controls) to the appropriate tubes.

    • Controls: Set up 100% Activity, Positive, and Blank controls as previously described. For the blank, the enzyme will be added after the stopping step.

    • Pre-incubate the mixtures at 25°C for 10 minutes.[1]

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding 200 µL of the 1% starch solution to each tube.

    • Incubate at 25°C for exactly 30 minutes.[1]

    • Stop the reaction by adding 400 µL of the DNS reagent to each tube.

    • For Blank tubes: Add the 200 µL of enzyme solution after adding the DNS reagent.[11]

  • Color Development and Measurement:

    • Tightly cap the tubes and place them in a boiling water bath for 15 minutes to develop the color.[11]

    • Cool the tubes on ice for a few minutes to stop any further reaction, then add 3.6 mL of deionized water to each tube and mix well.[11]

    • Transfer an aliquot (e.g., 200 µL) from each tube to a 96-well plate.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the Percent Inhibition and determine the IC₅₀ value using the same method described for the α-glucosidase assay.

Designing the Comparative Study

A successful comparison of your "this compound" analogs requires a systematic approach.

Experimental Workflow

The following diagram outlines the logical flow from compound handling to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis cluster_compare Phase 4: Comparison & Interpretation Compound Synthesize & Purify Analogs Stock Prepare DMSO Stock Solutions Compound->Stock Dilute Create Serial Dilutions (Test Compounds & Acarbose) Stock->Dilute Assay1 Run α-Glucosidase Assay Dilute->Assay1 Assay2 Run α-Amylase Assay Dilute->Assay2 Reagent Prepare Enzyme, Substrate & Buffers Reagent->Assay1 Reagent->Assay2 Read Measure Absorbance (405nm / 540nm) Assay1->Read Assay2->Read Calc Calculate % Inhibition for each concentration Read->Calc Plot Plot Dose-Response Curves (% Inhibition vs. Log[I]) Calc->Plot IC50 Determine IC₅₀ Values (Non-linear Regression) Plot->IC50 Table Tabulate IC₅₀ Values IC50->Table SAR Analyze Structure-Activity Relationships (SAR) Table->SAR

Caption: High-level workflow for comparing enzyme inhibitors.

Data Presentation for Comparison

To objectively compare the performance of your analogs, all quantitative data should be summarized in a clear, structured table. This allows for at-a-glance identification of the most potent compounds and facilitates structure-activity relationship (SAR) analysis.

Compound IDR¹ GroupR² Groupα-Glucosidase IC₅₀ (µM) ± SDα-Amylase IC₅₀ (µM) ± SD
Parent HH[Insert Value][Insert Value]
Analog-01 -OCH₃H[Insert Value][Insert Value]
Analog-02 -FH[Insert Value][Insert Value]
Analog-03 H-NO₂[Insert Value][Insert Value]
Acarbose (Positive Control)[Insert Value][Insert Value]

Table values should represent the mean and standard deviation (SD) of at least three independent experiments (n=3).

Advanced Insights and Next Steps

Once you have identified potent inhibitors from your initial screen, the next logical step is to understand their mechanism of action. This provides deeper insight into how the compounds interact with the enzyme and is critical for lead optimization.

The relationship between IC₅₀ and Kᵢ is dependent on the mechanism of inhibition and the concentration of the substrate ([S]) relative to its Michaelis constant (Kₘ).[8][10]

G cluster_input cluster_output cluster_logic Mechanism-Dependent Conversion IC50 IC₅₀ Determined from Dose-Response Curve logic_node Cheng-Prusoff Equation Kᵢ = IC₅₀ / (1 + [S]/Kₘ) IC50->logic_node Km Kₘ & [S] Kₘ: Determined Experimentally [S]: Known Assay Concentration Km->logic_node Ki Kᵢ Inhibition Constant (True Binding Affinity) logic_node->Ki

Caption: Relationship between IC₅₀ and Kᵢ for a competitive inhibitor.

To elucidate the inhibition mechanism (e.g., competitive, non-competitive, uncompetitive), you would perform kinetic studies by measuring the initial reaction rates at various substrate concentrations in the presence of different, fixed concentrations of your inhibitor. Plotting this data (e.g., using a Lineweaver-Burk plot) will reveal how the inhibitor affects the enzyme's Vₘₐₓ and Kₘ, thereby identifying its mechanism.

Conclusion

This guide provides a robust, scientifically-grounded methodology for conducting in vitro enzyme inhibition assays for "this compound" analogs. By selecting clinically relevant targets and adhering to rigorous, well-controlled protocols, researchers can generate high-quality, comparable data. This initial characterization is a critical step in the drug discovery pipeline, enabling the identification of promising lead compounds and providing the foundational data necessary for subsequent mechanistic and cell-based studies.

References

  • Bhat, A. A., Tandon, N., & Singh, I. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central.
  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. The Royal Society of Chemistry.
  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (n.d.). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • Perez, F., et al. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC - NIH.
  • Sirin, S., et al. (n.d.). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega.
  • AAT Bioquest. (2020). What is the difference between Ki and IC50 in enzyme inhibition?.
  • The Science Snail. (n.d.). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail Blog Archives.
  • N/A. (2022). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects.
  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
  • ChemHelp ASAP. (2021).
  • Shapiro, A. B., et al. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?.
  • Thermo Fisher Scientific. (2021). Enzyme Assay Analysis: What Are My Method Choices?. Thermo Fisher Scientific Blog.
  • Perez-Villanueva, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC - NIH.

Sources

A Comparative Guide to the Synthesis of 1-(2-Chloro-4-nitrophenyl)pyrrolidine: Navigating SNAr and Buchwald-Hartwig Amination Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted aryl amines is a cornerstone of modern medicinal chemistry. The target molecule, 1-(2-chloro-4-nitrophenyl)pyrrolidine, serves as a valuable building block, incorporating a pyrrolidine moiety onto a halogenated and electronically modified phenyl ring. This guide provides an in-depth, objective comparison of two primary synthetic strategies to access this molecule: the classical Nucleophilic Aromatic Substitution (SNAr) and the palladium-catalyzed Buchwald-Hartwig amination. This analysis, supported by experimental insights, aims to equip the reader with the knowledge to select the most appropriate synthetic route for their specific research and development needs.

Introduction to the Synthetic Challenge

The synthesis of this compound involves the formation of a carbon-nitrogen bond between the pyrrolidine ring and the 2-chloro-4-nitrophenyl moiety. The presence of a nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring, a key factor that underpins the feasibility of both synthetic approaches discussed herein.

Comparative Analysis of Synthetic Routes

The choice between Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination is often dictated by factors such as substrate scope, reaction conditions, catalyst cost, and desired yield. Below is a comparative overview of these two powerful methods.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Mechanism Two-step addition-elimination via a Meisenheimer complex.Palladium-catalyzed cross-coupling involving oxidative addition, ligand exchange, and reductive elimination.
Catalyst Typically uncatalyzed, relying on substrate activation.Requires a palladium catalyst and a specialized ligand.[1]
Reaction Conditions Often requires elevated temperatures and a suitable base.Generally milder conditions, though heating may be necessary.[2]
Substrate Scope Highly dependent on the electronic nature of the aryl halide; requires strong electron-withdrawing groups.Broad substrate scope, tolerant of a wider range of functional groups and less activated aryl halides.[1]
Cost & Complexity Lower cost and simpler experimental setup.Higher cost due to the palladium catalyst and ligands; can be more complex to optimize.[3]
Selectivity Regioselectivity is determined by the position of the activating group and the leaving group.High regioselectivity, dictated by the position of the halide.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a direct and often cost-effective method for the synthesis of this compound. The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group at the para-position to the chlorine atom, which stabilizes the intermediate Meisenheimer complex.

Mechanistic Rationale

The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophilic pyrrolidine attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final product.

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) Mechanism Start 1,2-Dichloro-4-nitrobenzene + Pyrrolidine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Product This compound + HCl Intermediate->Product Elimination

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental Protocol (Adapted from a similar procedure)

Disclaimer: The following protocol is adapted from the synthesis of a structurally related compound and should be optimized for the specific synthesis of this compound.

Materials:

  • 1,2-Dichloro-4-nitrobenzene

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 1,2-dichloro-4-nitrobenzene (1.0 eq) in DMF, add pyrrolidine (1.2 eq) followed by potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method is particularly useful when the SNAr reaction is sluggish or fails due to insufficient activation of the aryl halide.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (1,2-dichloro-4-nitrobenzene) to form a Pd(II) complex.

  • Ligand Exchange/Amine Coordination and Deprotonation: The amine (pyrrolidine) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)-X(L)₂ OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord HNR₂ Base PdAmido Ar-Pd(II)-NR₂(L)₂ AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd(0)L2 Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Proposed Experimental Protocol

Disclaimer: The following is a proposed protocol based on general procedures for Buchwald-Hartwig amination and should be optimized for the specific substrates.

Materials:

  • 1,2-Dichloro-4-nitrobenzene

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene, followed by 1,2-dichloro-4-nitrobenzene (1.0 eq) and pyrrolidine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Characterization of this compound

Independent of the synthetic route, the final product should be thoroughly characterized to confirm its identity and purity.

Spectroscopic Data: (Data obtained from SpectraBase[4])

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 2-chloro-4-nitrophenyl group and the methylene protons of the pyrrolidine ring. The integration and splitting patterns of these signals will be characteristic of the target molecule's structure.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons and the aliphatic carbons of the pyrrolidine ring. The chemical shifts will be influenced by the electronic environment of each carbon.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (226.66 g/mol ).[5] The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.

Conclusion and Recommendations

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable pathways for the synthesis of this compound.

  • For cost-effectiveness and operational simplicity, the SNAr route is the preferred method. The reaction is uncatalyzed and utilizes readily available reagents. The strong activation provided by the nitro group should facilitate a reasonable reaction rate and yield.

  • The Buchwald-Hartwig amination offers a more versatile and potentially higher-yielding alternative, especially if the SNAr reaction proves to be low-yielding or if a broader range of substituted aryl halides are to be explored. While the cost of the palladium catalyst and ligand is a consideration, the milder reaction conditions and broader substrate scope can be advantageous in a research and development setting.[3]

Ultimately, the optimal choice of synthetic route will depend on the specific project requirements, including scale, cost constraints, and the available chemical toolbox. It is recommended to perform small-scale trial reactions for both routes to determine the most efficient and practical method for your application.

References

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).
  • Buchwald–Hartwig amination. (2023, December 27). In Wikipedia. Retrieved from [Link]

  • synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. (n.d.).
  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved from [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • . (n.d.). Retrieved from

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Pyrrolidine. (n.d.). PubChem. Retrieved from [Link]

  • EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. (n.d.). Acta Chemica Malaysia.
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). PMC. Retrieved from [Link]

  • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. (n.d.). PubMed. Retrieved from [Link]

  • Buchwald-Hartwig reaction: An overview. (2018, April 15). Semantic Scholar. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • Buchwald-Hartwig reaction: An overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (n.d.). ResearchGate. Retrieved from [Link]

  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? (2016, May 21). Chemistry Stack Exchange. Retrieved from [Link]

  • Buchwald-Hartwig Amination of Nitroarenes. (2017, October 16). PubMed. Retrieved from [Link]

  • This compound. (n.d.). SpectraBase. Retrieved from [Link]

  • Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating HPLC Purity Methods for Novel 1-(2-Chloro-4-nitrophenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Drug Discovery

In the landscape of modern drug discovery, pyrrolidine scaffolds are of significant interest due to their prevalence in numerous FDA-approved drugs.[1] The synthesis of novel derivatives, such as those based on the "1-(2-Chloro-4-nitrophenyl)pyrrolidine" core, opens new avenues for therapeutic innovation. However, the journey from a synthesized molecule to a viable drug candidate is paved with rigorous analytical challenges. The foremost of these is the unambiguous determination of purity. Impurities, whether they are residual starting materials, by-products from the synthetic route, or degradants formed during storage, can have profound effects on the safety, efficacy, and stability of a potential therapeutic agent.[2]

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and versatility.[3][4] This guide provides an in-depth, experience-driven framework for developing and validating a stability-indicating HPLC method for novel this compound derivatives. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the resulting analytical method is not only compliant with regulatory expectations but is also robust, reliable, and scientifically sound.

The Analytical Target: Understanding the Molecule

The structure of this compound presents specific characteristics that guide our analytical strategy. The nitrophenyl group is a strong chromophore, making UV-Vis detection highly suitable.[5] The molecule's overall structure suggests moderate polarity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), the most common separation mode.[6]

Our primary analytical objective is to develop a method that can separate the main compound (the Active Pharmaceutical Ingredient, or API) from all potential impurities, including:

  • Process-Related Impurities: Unreacted starting materials (e.g., 1,2-dichloro-4-nitrobenzene) and reaction by-products.[7]

  • Degradation Products: Impurities that form under stress conditions such as heat, light, humidity, and extreme pH.[8]

A method that can achieve this separation is termed "stability-indicating," a critical requirement for regulatory submissions and for establishing the shelf-life of a drug substance.[9]

Strategic HPLC Method Development

A systematic, risk-based approach to method development is crucial for building a robust analytical procedure.[2] This involves a sequential optimization of chromatographic parameters.

Workflow for HPLC Method Development and Validation

G cluster_dev Method Development cluster_stress Stability Indicating Assessment cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Start Synthesized API Batch Mode Select HPLC Mode (Reversed-Phase) Start->Mode Initial Analysis Column Screen Columns (C18, Phenyl-Hexyl) Mode->Column Mobile Optimize Mobile Phase (ACN/MeOH, pH, Gradient) Column->Mobile Evaluate Selectivity Detector Select Detector (UV-PDA @ 254 nm) Mobile->Detector Forced Forced Degradation (Acid, Base, H2O2, Heat, Light) Detector->Forced Specificity_Check Confirm Specificity & Peak Purity Forced->Specificity_Check Analyze Stressed Samples SST System Suitability Specificity_Check->SST Validation Perform Full Validation (Linearity, Accuracy, Precision, LOD/LOQ, Robustness) SST->Validation If SST Passes Routine Routine Purity Testing & Stability Studies Validation->Routine Validated Method

Caption: Overall workflow from method development to routine analysis.

Mode and Stationary Phase (Column) Selection
  • Causality: For moderately polar organic molecules like our target compound, Reversed-Phase HPLC is the logical choice.[6] In this mode, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The initial column screening is a critical step to find the best selectivity for separating the API from its impurities.[10]

    • C18 (Octadecylsilane): This is the workhorse of RP-HPLC, offering excellent hydrophobic retention. It is the default starting point for most methods.

    • Phenyl-Hexyl: This phase is an excellent alternative, especially for aromatic compounds. It provides π-π interactions between the phenyl rings of the stationary phase and the nitroaromatic ring of the analyte, offering a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 column.[11][12] This can be crucial for resolving closely related isomers or impurities.

Mobile Phase and Gradient Optimization
  • Causality: The mobile phase composition dictates the retention and elution of compounds. A typical mobile phase consists of an aqueous component (e.g., water with a buffer or acid) and an organic modifier (e.g., acetonitrile or methanol).

    • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol (MeOH) for aromatic compounds as it can enhance π-π interactions with phenyl-type columns and generally provides better peak shapes and lower backpressure.[11]

    • pH: While this compound lacks easily ionizable groups, potential impurities might. Therefore, screening at different pH values (e.g., pH 3.0 with formic acid and pH 7.0 with a phosphate buffer) is a prudent step to ensure peaks do not shift or co-elute unexpectedly.[10]

    • Gradient Elution: A gradient elution (where the percentage of organic solvent is increased over time) is almost always necessary for impurity analysis.[5] This ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time while providing good resolution for early-eluting, more polar impurities.

Detector Selection
  • Causality: The nitroaromatic chromophore in the target molecule makes UV detection the ideal choice. A Photodiode Array (PDA) detector is superior to a simple UV detector because it acquires spectra across a range of wavelengths for the entire chromatogram. This capability is essential for:

    • Wavelength Optimization: Selecting the wavelength of maximum absorbance (λ-max) to ensure the highest sensitivity for the API and its impurities. For nitroaromatic compounds, this is often around 254 nm.[13]

    • Peak Purity Analysis: Assessing whether a single chromatographic peak consists of one or more co-eluting compounds. This is a cornerstone of proving method specificity.[14]

Forced Degradation: The Key to a Stability-Indicating Method

To prove that the developed HPLC method is stability-indicating, we must challenge it by analyzing samples that have been intentionally degraded.[8] The goal is to achieve modest degradation, typically 5-20%, to ensure that any potential degradants are formed at a detectable level without destroying the main peak.[15]

Protocol: Forced Degradation Studies
  • Prepare Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at approximately 1 mg/mL.

  • Expose to Stress Conditions: Subject aliquots of the stock solution to the following conditions. A control sample (protected from stress) should be analyzed alongside.

Stress ConditionReagent/ParameterTypical Duration & TemperaturePurpose
Acid Hydrolysis 1 M HCl24 hours at 60°CTo induce acid-catalyzed degradation (e.g., of labile groups).[16]
Base Hydrolysis 1 M NaOH4 hours at 60°CTo induce base-catalyzed degradation.[16]
Oxidation 3% H₂O₂24 hours at Room TemperatureTo identify oxidative degradation pathways.[15]
Thermal Dry Heat48 hours at 80°CTo assess intrinsic thermal stability.[15]
Photolytic High-Intensity Light (ICH Q1B)Expose to ≥1.2 million lux hours and ≥200 watt hours/m²To assess light sensitivity.[15]
  • Neutralization: After exposure, cool the acidic and basic samples to room temperature and neutralize them with an equimolar amount of base or acid, respectively, to halt the degradation reaction before analysis.

  • Analysis: Dilute all stressed samples to the target concentration and analyze them using the developed HPLC method. The PDA detector is used to evaluate peak purity of the parent peak and to identify new peaks corresponding to degradation products.

HPLC Method Validation: A Self-Validating System

Method validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[17] The parameters are defined by the International Council for Harmonisation (ICH) guidelines.[18][19]

Logical Relationship of Key Validation Parameters

G Specificity Specificity (Is it the right analyte?) Accuracy Accuracy (Is the result correct?) Precision Precision (Are results repeatable?) Linearity Linearity (Is response proportional to concentration?) Linearity->Accuracy Linearity->Precision LOQ Limit of Quantitation (How low can we quantify?) Linearity->LOQ Often derived from calibration curve stats ForcedDeg Forced Degradation Data ForcedDeg->Specificity Proves separation from degradants Spiking API Spiked with Impurities Spiking->Specificity Proves separation from process impurities Spiking->Accuracy Recovery of known amount CalCurve Calibration Curve Data CalCurve->Linearity Establishes range Replicates Replicate Injections Replicates->Precision Measures RSD% LowConc Low Concentration Data LowConc->LOQ Determines lowest quantifiable level

Caption: Interdependence of core HPLC validation parameters.

System Suitability Testing (SST)
  • Causality: Before any analysis, we must verify that the chromatographic system is performing adequately on that day.[20] SST is a series of checks that confirm the system's readiness.[21][22] It is not a substitute for method validation but a prerequisite for valid measurements.[23]

SST ParameterAcceptance CriterionRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or undesirable secondary interactions.[20]
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.
Repeatability (%RSD) %RSD ≤ 2.0% for 5 replicate injectionsEnsures the precision of the injection and detection system.[20]
Resolution (Rs) Rs > 2.0 between API and closest impurityConfirms that adjacent peaks are sufficiently separated for accurate integration.[20]
Specificity
  • Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components.[24] The data from the forced degradation study is the primary evidence. If the method can separate the API from all degradants generated under harsh conditions, it is considered specific and stability-indicating. Peak purity analysis via a PDA detector should be used to confirm that the main API peak in all stressed samples is spectrally pure.

Linearity and Range
  • Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response (peak area). The range is the interval between the upper and lower concentrations for which the method is shown to be linear, accurate, and precise.[17]

  • Protocol: Prepare a series of at least five standard solutions of the API, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration. Inject each solution, plot the peak area against concentration, and perform a linear regression analysis.

  • Acceptance Criterion: The coefficient of determination (r²) should be ≥ 0.999.

Accuracy
  • Causality: Accuracy measures the closeness of the test results to the true value.[24] It is typically determined by a recovery study.

  • Protocol: Spike a placebo (or a sample of the API of known purity) with known amounts of impurities or the API itself at different concentration levels (e.g., 3 levels, 3 replicates each, such as 50%, 100%, and 150% of the target concentration).

  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[24]

    • Repeatability (Intra-assay precision): Analysis of replicate samples (e.g., n=6) on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Analysis by different analysts, on different days, or with different equipment.

  • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Causality: These parameters define the sensitivity of the method.

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.[25]

    • LOQ: The lowest amount of analyte that can be reliably quantified with suitable precision and accuracy.[25] This is the most important parameter for impurity analysis.

  • Determination: LOD and LOQ are often estimated based on the standard deviation of the response and the slope of the calibration curve.[26][27]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

  • Acceptance Criterion: The LOQ must be experimentally confirmed to have acceptable precision (%RSD ≤ 10%).

Robustness
  • Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3] This provides an indication of its reliability during normal usage.

  • Protocol: Intentionally vary parameters such as:

    • Mobile phase composition (e.g., ±2% organic)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

    • Mobile phase pH (e.g., ±0.2 units)

  • Acceptance Criterion: The system suitability parameters must still be met under all varied conditions.

Comparison with Alternative Purity Validation Techniques

While HPLC is the gold standard for quantitative purity analysis of organic compounds, other techniques provide complementary information.[28][29]

TechniquePrincipleAdvantagesLimitations
HPLC-UV/PDA Differential partitioning between mobile and stationary phases.[30]High resolution, quantitative, sensitive, stability-indicating, automatable.[4]Requires chromophore, response factors can vary between compounds.[5]
Nuclear Magnetic Resonance (NMR) Measures magnetic properties of atomic nuclei.Provides definitive structural information, can quantify without a reference standard (qNMR).[31]Lower sensitivity than HPLC, complex mixtures can be difficult to interpret.
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionized molecules.Extremely sensitive, provides molecular weight and structural data, ideal for impurity identification (LC-MS).[31]Not inherently quantitative without standards, ion suppression effects can occur.
Melting Point Analysis Measures the temperature range over which a solid melts.[28]Simple, fast, inexpensive.Insensitive to small amounts of impurities, not suitable for non-crystalline solids or compounds that decompose.

Conclusion

The validation of an HPLC method for determining the purity of novel "this compound" derivatives is a systematic and scientifically driven process. It begins with a deep understanding of the molecule's chemical properties, which informs the logical development of the chromatographic conditions. The implementation of forced degradation studies is non-negotiable, as it provides the critical evidence that the method is stability-indicating and capable of separating the active ingredient from any potential degradants.

By rigorously evaluating parameters such as specificity, linearity, accuracy, precision, and robustness according to established ICH guidelines, we build a self-validating system. This ensures that every subsequent purity test performed with the method yields data that is trustworthy, reproducible, and defensible. This level of analytical rigor is fundamental to advancing new chemical entities through the drug development pipeline, ultimately safeguarding patient safety and ensuring product quality.

References

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A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Compounds Prepared from "1-(2-Chloro-4-nitrophenyl)pyrrolidine"

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs.[1][2][3] Its prevalence is due to its ability to introduce three-dimensionality into otherwise flat molecules, which is crucial for specific interactions with biological targets.[4] The saturated nature of the pyrrolidine ring allows for a greater exploration of pharmacophore space compared to its aromatic counterpart, pyrrole.[4] This guide focuses on derivatives of "1-(2-Chloro-4-nitrophenyl)pyrrolidine," a versatile starting material for generating novel chemical entities with therapeutic potential.[5] The pyrrolidine moiety is a key structural feature in numerous therapeutic agents, including those for cancer, viral infections, and central nervous system disorders.[4][6][7]

This guide provides a comprehensive framework for assessing the drug-likeness of compounds synthesized from this starting material. We will delve into both computational and experimental methodologies, offering a balanced perspective on how to efficiently triage and advance promising candidates. The objective is to equip researchers with the rationale and practical protocols to make informed decisions, ultimately minimizing attrition rates in later stages of drug development.[8][9]

Pillar 1: Foundational Physicochemical Properties and the "Rule of Five"

A fundamental step in evaluating any new chemical entity is to assess its basic physicochemical properties. These properties are strong determinants of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[10][11][12]

Lipinski's Rule of Five: A First-Pass Filter

Introduced by Christopher A. Lipinski in 1997, the "Rule of Five" (Ro5) serves as a valuable guideline for predicting the oral bioavailability of a compound.[10][13][14][15] It is based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic.[10] While not an absolute set of rules, it provides a crucial first filter for identifying compounds that are more likely to have favorable ADME properties.[16]

The core tenets of Lipinski's Rule of Five are:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules generally exhibit better absorption and distribution.[11]

  • LogP (octanol-water partition coefficient) ≤ 5: This is a measure of a compound's lipophilicity. Excessively lipophilic compounds can have poor solubility and be more susceptible to metabolic breakdown.[16]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.

Compounds that comply with these guidelines are considered to have a higher probability of being orally bioavailable.[10] It is important to note that many successful drugs, particularly natural products, violate one or more of these rules, highlighting that the Ro5 is a guideline, not a strict law.[13][15]

Beyond the Rule of Five: Other Key Physicochemical Descriptors

While the Ro5 is a useful starting point, a more nuanced assessment involves other critical physicochemical parameters:

  • Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes and is a good predictor of oral absorption and blood-brain barrier penetration.[17][18] A general guideline for good oral absorption is a TPSA of ≤ 140 Ų.

  • Aqueous Solubility: For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids.[19] Poor solubility is a major reason for the failure of drug candidates.

  • pKa: The ionization state of a drug at physiological pH affects its solubility, permeability, and binding to its target.[11]

Pillar 2: In Silico ADMET Profiling: Early-Stage Triage

Before committing to costly and time-consuming experimental work, in silico (computational) tools can provide rapid and valuable predictions of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[8][20][21][22] These predictive models are built on large datasets of existing drugs and experimental data.

The strategic use of these tools allows for the early identification of potential liabilities, enabling a "fail early, fail cheap" approach to drug discovery.[8]

Workflow for In Silico ADMET Prediction

Caption: Workflow for in silico ADMET prediction.

There are numerous free and commercial software packages available for ADMET prediction, such as SwissADME, admetSAR, and pkCSM.[23] It is advisable to use multiple tools for predictions and compare the results to identify the most probable outcomes.[20]

Pillar 3: Experimental Validation of Drug-Likeness

While in silico predictions are invaluable for initial screening, experimental validation is essential to confirm the drug-like properties of promising compounds. Key assays include assessments of permeability and metabolic stability.

Permeability Assessment: The PAMPA Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that provides a measure of a compound's passive permeability across an artificial lipid membrane.[24][25][26][27][28] This assay is a cost-effective way to predict a compound's potential for oral absorption.[26] PAMPA is particularly useful in early drug discovery to rank compounds based on their passive diffusion characteristics.[25]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the Donor Plate:

    • A solution of a synthetic lipid (e.g., hexadecane) in a volatile organic solvent is added to each well of a 96-well filter plate (the donor plate).[25]

    • The solvent is allowed to evaporate, leaving a lipid layer on the filter.

  • Preparation of the Acceptor Plate:

    • A 96-well acceptor plate is filled with a buffer solution, typically at a physiological pH.

  • Compound Addition:

    • The test compounds, dissolved in a suitable buffer, are added to the wells of the donor plate.

  • Incubation:

    • The donor plate is placed on top of the acceptor plate, creating a "sandwich."

    • The assembly is incubated at room temperature for a defined period (e.g., 5 hours) to allow the compounds to permeate from the donor to the acceptor compartment.[24]

  • Quantification:

    • After incubation, the concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.[24]

    • The permeability coefficient (Pe) is then calculated.

Interpretation of PAMPA Data:

  • High Permeability: Compounds with high Pe values are likely to be well-absorbed in the gastrointestinal tract via passive diffusion.

  • Low Permeability: Compounds with low Pe values may have poor oral absorption.

It is important to remember that PAMPA only measures passive permeability and does not account for active transport mechanisms.[24][25][27] Therefore, it provides a simplified but valuable initial assessment.

Metabolic Stability Assessment: The Microsomal Stability Assay

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme system plays a major role in the clearance of many drugs.[29] The microsomal stability assay evaluates the susceptibility of a compound to metabolism by liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.[29][30][31]

Experimental Protocol: Microsomal Stability Assay

  • Preparation of Reagents:

    • Liver microsomes (from human or other species) are thawed and diluted in a suitable buffer.[30][32]

    • An NADPH regenerating system is prepared to provide the necessary cofactor for CYP enzyme activity.[30]

  • Incubation:

    • The test compound is incubated with the liver microsomes and the NADPH regenerating system at 37°C.[30][33]

    • Samples are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[31][33]

  • Reaction Termination:

    • At each time point, the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[30]

  • Quantification:

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.[33]

  • Data Analysis:

    • The percentage of the compound remaining at each time point is plotted, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Interpretation of Microsomal Stability Data:

  • High Stability (long t½, low CLint): The compound is not rapidly metabolized and is likely to have a longer duration of action in the body.

  • Low Stability (short t½, high CLint): The compound is rapidly metabolized, which may lead to poor oral bioavailability and a short duration of action.

Comparison of Drug-Likeness Parameters

To illustrate the application of these principles, let's consider a hypothetical set of compounds derived from "this compound" and compare their predicted and experimental drug-likeness parameters with a known orally bioavailable drug containing a pyrrolidine scaffold.

ParameterCompound ACompound BReference Drug
Molecular Weight (Da) 450580350
cLogP 3.56.22.8
HBD 261
HBA 6124
TPSA (Ų) 8515060
Aqueous Solubility (µM) 1505200
PAMPA Pe (10⁻⁶ cm/s) 10115
Microsomal t½ (min) 45860

Analysis:

  • Compound A: Exhibits good drug-like properties. It adheres to Lipinski's Rule of Five, has a favorable TPSA, good solubility, high permeability, and moderate metabolic stability. This compound would be a strong candidate for further investigation.

  • Compound B: Shows several liabilities. It violates multiple aspects of the Rule of Five (MW, cLogP, HBD, HBA), has a high TPSA, poor solubility, low permeability, and is rapidly metabolized. This compound would likely be deprioritized.

  • Reference Drug: As expected, the known drug displays an excellent profile across all parameters.

Conclusion: An Integrated Approach to Drug-Likeness Assessment

The assessment of drug-likeness is a multi-faceted process that requires an integrated approach, combining computational predictions with robust experimental validation. By systematically evaluating the physicochemical properties, ADMET profile, permeability, and metabolic stability of compounds derived from "this compound," researchers can make more informed decisions and increase the probability of success in their drug discovery programs. This guide provides a foundational framework for this critical aspect of medicinal chemistry.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available from: [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed. Available from: [Link]

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  • Microsomal Stability Assay Protocol - AxisPharm. Available from: [Link]

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  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery - DrugPatentWatch. Available from: [Link]

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  • Development of High-Throughput PAMPA as an In Vitro Model of Passive Transcellular Permeation - Technology Networks. Available from: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-(2-Chloro-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The synthesis and handling of novel chemical entities like 1-(2-Chloro-4-nitrophenyl)pyrrolidine, a halogenated nitroaromatic compound, demand a rigorous approach to their eventual disposal. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to ensure that this compound is managed safely and in accordance with regulatory standards.

Hazard Assessment: Understanding the Risk Profile

The molecular structure of this compound suggests several potential hazards that must be addressed in any disposal plan. The presence of a nitro group on an aromatic ring can confer toxicity and, in some cases, explosive potential, especially in dinitro or trinitro compounds.[2] The chlorinated phenyl group places it in the category of halogenated organic compounds, which are often persistent in the environment and have specific disposal requirements.[3][4][5]

Based on data from structurally similar compounds, we can anticipate the following hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7][8]

  • Organ Damage: Potential for damage to organs (such as the kidney and liver) through prolonged or repeated exposure.[6]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[9]

  • Irritation: May cause skin, eye, and respiratory irritation.[7][8][10]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.

Table 1: Inferred Hazard Profile and Necessary Precautions
Hazard ClassPotential EffectsRecommended PPE & Handling Precautions
Acute Toxicity Harmful if swallowed, inhaled, or by skin contact.[6]Chemical-resistant gloves (Nitrile), safety goggles, lab coat, and use of a chemical fume hood.[6][7][8]
Chronic Toxicity Potential for organ damage with repeated exposure.[6]Minimize exposure quantity and duration. Work in a well-ventilated area.
Environmental Toxic to aquatic life.[9]Prevent release to the environment. Do not dispose of down the drain.[9]
Irritant Skin, eye, and respiratory irritation.[10]Avoid breathing dust. Ensure adequate ventilation.[10]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the waste, ensure all necessary safety measures are in place.

  • Engineering Controls: All handling of this compound waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] An eyewash station and safety shower must be readily accessible.[7]

  • Personal Protective Equipment:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[9]

    • Eye Protection: Chemical safety goggles are mandatory.

    • Protective Clothing: A flame-retardant lab coat should be worn.

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is critical for safe disposal and is often a regulatory requirement.

  • Waste Stream: this compound is a halogenated organic waste .[3][5] It must be collected separately from non-halogenated organic waste, aqueous waste, and solid waste.[3]

  • Container: Use a designated, properly labeled, and leak-proof container for halogenated organic waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name of the chemical "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

G cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Final Disposal Prep Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Hood Work in a Chemical Fume Hood Segregate Identify as Halogenated Organic Waste Container Select Labeled, Compatible Waste Container Segregate->Container Collect Collect Waste This compound Container->Collect Store Store in Designated Satellite Accumulation Area Collect->Store Seal Container Arrange Arrange for Pickup by Certified Hazardous Waste Contractor Store->Arrange

Figure 1. Workflow for the proper segregation and disposal of this compound waste.

Step 3: Management of Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Although not highly flammable, it is good practice to remove all sources of ignition from the spill area.[9]

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbent material and contaminated items into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to the appropriate environmental health and safety (EHS) office.

Regulatory Considerations

The disposal of this compound falls under federal and local regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11] Due to its chlorinated nature, this compound would likely be classified under the F-listed wastes for halogenated solvents or as a toxic waste.[12][13]

It is imperative to consult with your institution's EHS department to ensure compliance with all applicable regulations and to arrange for disposal by a licensed hazardous waste contractor.[2]

Conclusion: A Commitment to Safety

The responsible disposal of chemical waste is a fundamental aspect of scientific integrity. By understanding the potential hazards of this compound and adhering to the rigorous disposal protocols outlined in this guide, researchers can ensure a safe laboratory environment and protect the broader ecosystem. This commitment to best practices not only upholds our professional standards but also builds a culture of safety that is integral to the pursuit of scientific advancement.

References

  • Croner-i. Aromatic halogenated amines and nitro-compounds. [Link]

  • University of Maryland. EPA Hazardous Waste Codes. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • Occupational Safety and Health Administration. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation. [Link]

  • StateScape. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. [Link]

  • U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • National Institutes of Health. Pyrrolidine. [Link]

  • Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • University of Texas at Austin. Halogenated Waste. [Link]

  • Occupational Safety and Health Administration. OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. [Link]

  • Occupational Safety and Health Administration. Guidance For Hazard Determination. [Link]

  • Occupational Safety and Health Administration. 1926.55 - Gases, vapors, fumes, dusts, and mists. [Link]

  • NASA. Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. [Link]

  • Carl ROTH. 2-Chloro-4-nitrophenyl-β-D-maltotrioside. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.